N-methyl-1-(naphthalen-2-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-naphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNISTUBYRMYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337338 | |
| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76532-33-7 | |
| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(naphthalen-2-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-methyl-1-(naphthalen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-methyl-1-(naphthalen-2-yl)methanamine emerges as a molecule of significant interest within the landscape of medicinal chemistry and pharmacological research. Its structural architecture, featuring a secondary amine tethered to a naphthalene core, presents a compelling scaffold for the design of novel therapeutics. The basicity of the amine functionality is a cornerstone of its physicochemical profile, profoundly influencing its behavior in biological systems—from absorption and distribution to target engagement. This guide is crafted to provide a comprehensive, in-depth exploration of the basic properties of this compound, grounded in established chemical principles and supported by practical, field-proven methodologies. As a senior application scientist, my objective is to not only present the data but to also illuminate the underlying rationale, thereby empowering fellow researchers in their scientific pursuits.
Molecular Structure and its Influence on Basicity
At the heart of this compound's properties is its molecular structure. The molecule comprises a methyl group and a naphthalen-2-ylmethyl group covalently bonded to a nitrogen atom, classifying it as a secondary amine. The nitrogen atom's lone pair of electrons is the primary determinant of its basicity, its ability to accept a proton.[1][2]
Several structural features synergistically dictate the availability of this lone pair and, consequently, the compound's basic strength:
-
Inductive Effect: The methyl group, being electron-donating, exerts a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This enhances the availability of the lone pair for protonation, thereby increasing basicity compared to a primary amine.
-
Steric Hindrance: The bulky naphthalen-2-ylmethyl substituent can create steric hindrance around the nitrogen atom. This may impede the approach of a proton, a phenomenon that can sometimes reduce basicity.
-
The Naphthalene Moiety: The naphthalene ring is separated from the nitrogen atom by a methylene (-CH2-) bridge. This spatial separation prevents the delocalization of the nitrogen's lone pair into the aromatic system, a key distinction from aromatic amines where such delocalization significantly reduces basicity. Therefore, the naphthalene group primarily influences the compound's lipophilicity and potential for π-π stacking interactions with biological targets, rather than directly modulating the electronic nature of the amine.
Physicochemical and Predicted Properties
A quantitative understanding of the physicochemical properties of this compound is crucial for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 76532-33-7 | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | White to yellow solid, semi-solid, or liquid | [1] |
| Predicted pKa | ~9.38 (of the 1-isomer) | |
| Predicted XLogP3 | 2.6 (of the 1-isomer) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |
Note: The pKa and XLogP3 values are for the isomeric N-methyl-1-(naphthalen-1-yl)methanamine and are presented here as estimations. Experimental determination for the 2-isomer is recommended for precise applications.
The predicted pKa of the isomeric compound suggests that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form. This has profound implications for its pharmacokinetic and pharmacodynamic profile, influencing its aqueous solubility, membrane permeability, and potential for ionic interactions with biological targets.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through reductive amination of 2-naphthaldehyde with methylamine. This one-pot reaction is a cornerstone of amine synthesis due to its versatility and control over the degree of alkylation.[4][5]
Synthetic Workflow: Reductive Amination
The process involves two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine.
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthaldehyde (1.0 equivalent) in an appropriate solvent such as methanol.
-
Amine Addition: To the stirred solution, add methylamine (1.1-1.5 equivalents), typically as a solution in a suitable solvent (e.g., methanol or water). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.
-
Imine Formation: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the formation of the imine intermediate by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in small portions to control the exothermic reaction and gas evolution.
-
Work-up and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
A patent for the synthesis of the 1-isomer also describes a two-step process involving the formation of an N-formyl intermediate from 1-chloromethylnaphthalene, followed by hydrolysis to yield the final product.[6] This route offers an alternative to reductive amination.
Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, a singlet for the methylene (-CH₂) protons, and a singlet for the N-methyl (N-CH₃) protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the naphthalene ring, the methylene carbon, and the N-methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₂H₁₃N), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 171.24. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic and aliphatic portions, and potentially a weak to medium N-H stretching band for the secondary amine.
Experimental Determination of Basicity (pKa)
The pKa value is a critical parameter that quantifies the basicity of the amine. A higher pKa indicates a stronger base. Potentiometric titration is a robust and widely used method for the experimental determination of pKa.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
This self-validating system relies on the precise measurement of pH as a function of the volume of a strong acid added. The pKa is determined from the titration curve at the point where half of the amine has been neutralized.
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the design of novel bioactive molecules. The naphthalene moiety is a well-established pharmacophore that can engage in hydrophobic and π-π stacking interactions within protein binding sites. Derivatives of naphthalene have shown a wide range of biological activities, including anti-inflammatory and potential anticancer properties. The secondary amine provides a handle for further chemical modification and is often a key feature for interaction with biological targets. For instance, this core structure is related to intermediates used in the synthesis of antifungal agents like Terbinafine.[6]
Safety and Handling
As a matter of good laboratory practice, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]
-
Hazard Statements: The compound is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
This compound is a secondary amine with basic properties governed by the interplay of inductive and steric effects. Its synthesis is readily achievable through established methods like reductive amination, and its physicochemical properties, particularly its basicity, are critical to its behavior in biological systems. While further experimental data is required for a complete profile, this guide provides a solid foundation for researchers working with this and related compounds. The structural motifs present in this compound make it a promising platform for the development of new chemical entities in the field of drug discovery.
References
-
Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information. Royal Society of Chemistry. Available at: [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
-
Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
N-methyl-1-(naphthalen-1-yl)methanamine. ChemBK. Available at: [Link]
-
N-Methyl-N-naphthylmethylamine. PubChem. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Available at: [Link]
Sources
- 1. This compound | 76532-33-7 [sigmaaldrich.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of N-methyl-1-(naphthalen-2-yl)methanamine from 2-Naphthalenemethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of N-methyl-1-(naphthalen-2-yl)methanamine, a valuable secondary amine intermediate, from the readily available starting material, 2-naphthalenemethanol. We will explore two primary, field-proven methodologies: a classical two-step sequence involving oxidation followed by reductive amination, and a modern, one-pot catalytic approach leveraging a "borrowing hydrogen" strategy. This document is designed to serve as a practical resource, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal synthetic route based on laboratory capabilities, scale, and green chemistry considerations.
Introduction and Strategic Overview
This compound is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a naphthalene core linked to a secondary amine, is found in various biologically active compounds. The synthesis of such secondary amines from primary alcohols is a fundamental transformation in organic chemistry. The challenge lies in achieving this conversion with high efficiency, selectivity, and minimal waste generation.
This guide focuses on the conversion of 2-naphthalenemethanol to the target amine via two distinct and logical pathways:
-
The Classical Two-Step Approach: This reliable and widely practiced method first involves the oxidation of the primary alcohol to an intermediate aldehyde (2-naphthaldehyde). This aldehyde is then subjected to reductive amination with methylamine to furnish the desired product.
-
The One-Pot Catalytic Approach: This modern strategy represents a more atom-economical and streamlined process. Through the use of a suitable transition metal catalyst, the alcohol is converted directly to the secondary amine in a single reaction vessel, proceeding through an in situ generated aldehyde and imine without the need for intermediate isolation.[1]
The choice between these strategies involves a trade-off between the robustness and predictability of the classical approach and the efficiency and elegance of the one-pot system.
Figure 1: High-level overview of the two primary synthetic strategies discussed in this guide.
The Classical Two-Step Approach: Oxidation and Reductive Amination
This methodology dissects the synthesis into two distinct, high-yielding steps, allowing for the isolation and purification of the intermediate 2-naphthaldehyde. This provides excellent control over the reaction progress and product purity.
Step 1: Oxidation of 2-Naphthalenemethanol to 2-Naphthaldehyde
The initial transformation requires a selective oxidation of the primary alcohol to the corresponding aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Two common and effective methods are the use of pyridinium chlorochromate (PCC) and TEMPO-catalyzed oxidation.
-
Pyridinium Chlorochromate (PCC): PCC is a reliable, albeit chromium-based, oxidant that efficiently converts primary alcohols to aldehydes with minimal over-oxidation.[2][3] The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM). The primary drawback is the generation of chromium waste, which requires careful handling and disposal.
-
TEMPO-Catalyzed Oxidation: This method utilizes the stable nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[3] It is a milder and more environmentally benign alternative to chromium-based reagents.
For its reliability and common use in laboratory settings, we will detail the PCC oxidation protocol.
Figure 2: Workflow for the oxidation of 2-Naphthalenemethanol using PCC.
Materials Table
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 2-Naphthalenemethanol | 158.19 | 5.00 g | 31.6 | 1.0 |
| Pyridinium chlorochromate (PCC) | 215.56 | 10.2 g | 47.4 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - | - |
| Silica Gel | - | ~20 g (for filtration) | - | - |
| Diethyl Ether | 74.12 | 200 mL | - | - |
Detailed Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-naphthalenemethanol (1.0 eq) in anhydrous dichloromethane.
-
To the stirring solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will turn into a dark brown slurry.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[2]
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-naphthaldehyde as a white to off-white solid.
Step 2: Reductive Amination of 2-Naphthaldehyde
Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][5] The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, an iminium ion). This intermediate is then reduced in situ to the target amine.
A key experimental choice is the reducing agent. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. A more selective reagent is sodium cyanoborohydride (NaBH₃CN), which is less reactive and selectively reduces the protonated iminium ion over the aldehyde at a slightly acidic pH.[5]
References
An In-Depth Technical Guide to N-Methyl-1-(naphthalen-2-yl)methanamine (CAS 76532-33-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-methyl-1-(naphthalen-2-yl)methanamine (CAS 76532-33-7), a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in drug development, particularly as a building block for the antifungal agent Terbinafine. This document is designed to equip researchers and drug development professionals with the necessary knowledge for its effective synthesis, analysis, and application.
Chemical Identity and Structure
This compound is a secondary amine featuring a naphthalene ring system. The methylamino group is attached to a methylene bridge at the 2-position of the naphthalene core.
-
IUPAC Name: this compound[1]
-
CAS Number: 76532-33-7
-
Molecular Formula: C₁₂H₁₃N[1]
-
Molecular Weight: 171.24 g/mol
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided in the table below. This data is essential for its characterization, handling, and analysis.
| Property | Value | Source |
| Physical Form | White to yellow solid or semi-solid or liquid | [1] |
| IUPAC Name | N-methyl(2-naphthyl)methanamine | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [1][2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |
Role in Drug Development: A Key Intermediate for Terbinafine
The primary significance of this compound in drug development lies in its role as a crucial intermediate in the synthesis of the antifungal drug, Terbinafine.[3] Terbinafine is an allylamine antimycotic agent that is effective against a wide range of fungal infections.
The synthesis of Terbinafine involves the coupling of this compound with a suitable side chain. The naphthalene moiety of the intermediate is a key structural feature of the final drug molecule.
Caption: Role of this compound in Terbinafine synthesis.
Furthermore, this compound is recognized as a process-related impurity in the production of Terbinafine hydrochloride, often referred to as Terbinafine Impurity C.[4] Its monitoring and control are therefore critical for ensuring the quality and safety of the final drug product.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the reductive amination of 2-naphthaldehyde with methylamine.
Materials:
-
2-Naphthaldehyde
-
Methylamine (40% in water or as a solution in a suitable solvent)
-
Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Solvent (e.g., Methanol, Dichloromethane, Tetrahydrofuran)
-
Acid catalyst (e.g., Acetic acid, optional)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation:
-
Dissolve 2-naphthaldehyde in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of methylamine to the flask. The choice of methylamine solution (aqueous or in an organic solvent) will depend on the chosen reaction conditions.
-
If required, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity. Catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) is another effective method.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If the product is in an organic solvent, separate the organic layer. If the reaction was performed in a protic solvent like methanol, it may be necessary to remove the solvent under reduced pressure and then partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Methanol is a common choice for reductive aminations with sodium borohydride. Dichloromethane is often used with sodium triacetoxyborohydride.
-
Reducing Agent: The choice of reducing agent determines the reaction conditions. Sodium borohydride is a cost-effective choice but can sometimes reduce the starting aldehyde. Sodium triacetoxyborohydride is milder and more selective for the imine. Catalytic hydrogenation is a clean method but requires specialized equipment.
-
Temperature Control: The initial cooling during the addition of the reducing agent is important to control the exothermic reaction and prevent side reactions.
Analysis as a Terbinafine Impurity by HPLC
The following is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the quantification of this compound (Impurity C) in a Terbinafine hydrochloride drug substance.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase could be a gradient or isocratic mixture of a phosphate or acetate buffer and acetonitrile or methanol. For example, a mobile phase of Acetonitrile:Methanol:Water (pH 7.5 adjusted with NaOH) in a ratio of 20:10:10 (v/v/v) has been reported for separating Terbinafine and its impurities.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Terbinafine and the impurity have significant absorbance, for instance, 230 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable diluent to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Terbinafine hydrochloride drug substance in the mobile phase or a suitable diluent to a known concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks corresponding to Terbinafine and this compound based on their retention times, as determined from the injection of the reference standard.
-
-
Quantification:
-
Calculate the amount of this compound in the sample by comparing its peak area to the peak areas of the standard solutions (using an external standard method) or by the area percentage method if appropriate.
-
Caption: HPLC workflow for the analysis of this compound as an impurity.
Intrinsic Biological Activity
While the primary application of this compound is as a synthetic intermediate, the naphthalene scaffold is a well-known pharmacophore present in numerous bioactive molecules.[5] Naphthalene derivatives have been explored for a wide range of biological activities, including anti-inflammatory and anticancer properties.[6][7] However, specific studies focusing on the intrinsic biological activity of this compound are not extensively reported in publicly available literature. Its structural similarity to other biologically active naphthalenemethanamine derivatives suggests that it could be a valuable starting point for the synthesis of new chemical entities in drug discovery programs beyond its use in Terbinafine synthesis. Researchers are encouraged to explore its potential in various biological assays.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible substances such as strong oxidizing agents.[1][8][9]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fine-Chem. (2022, May 17). 1-(2-Naphthyl) methanamine;Naphthalen-2-methylamine Safety Data Sheet. Retrieved from [Link]
- Rao, T. N., Avuthu, M. R., Reddy, B. V., & Murthy, S. (2014). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 7(5), 475-480.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]
- P., Basavaiah, K., & V, S. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(3), 151-160.
- Shinde, S. S., & Datar, P. A. (2014). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. International Journal of PharmTech Research, 6(2), 653-658.
-
SpectraBase. (n.d.). 1-Naphthalenemethanamine, N-methyl-N-(1-naphthalenylmethyl)-. John Wiley & Sons, Inc. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- El-Faham, A., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
-
Pharmaffiliates. (n.d.). CAS No : 76532-33-7 | Product Name : this compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Gerrard, W. (1985). Solubility of Amines in Organic Liquids.
- Jain, D. K., & Patel, P. (2012). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. Journal of Pharmaceutical Research, 5(8), 4338-4341.
- Das, B., M, P. R., Vishwanath, B. A., D, S., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1256-1267.
-
Pharmaffiliates. (n.d.). CAS No : 134274-69-4 | Product Name : N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-Methyl-aminomethyl-naphthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]
- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.
- Singh, P., & Kaur, M. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 274-295.
- Abdel-Aziz, M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(1), 1-13.
- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.
-
Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | 76532-33-7 [sigmaaldrich.com]
- 2. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. echemi.com [echemi.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comprehensive Spectroscopic Guide to N-methyl-1-(naphthalen-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-methyl-1-(naphthalen-2-yl)methanamine is a secondary amine featuring a naphthalene scaffold, a key structural motif in medicinal chemistry and materials science. As with any synthetic compound intended for research or development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for identification, purity assessment, and quality control.
Molecular Structure and Physicochemical Properties
The structural integrity of a compound is the foundation of its function. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 76532-33-7 | [1] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Canonical SMILES | CNCC1=CC2=CC=CC=C2C=C1 | [1] |
| InChI Key | SSNISTUBYRMYDY-UHFFFAOYSA-N |
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Expected Mass Spectrum Data
The primary utility of MS in this context is the confirmation of the molecular mass and the identification of characteristic fragmentation patterns that corroborate the proposed structure.
| Ion | Calculated m/z | Expected Abundance | Interpretation |
| [M+H]⁺ | 172.1121 | Moderate | Protonated molecular ion, confirming the molecular weight. |
| [M]⁺ | 171.1048 | Low to Moderate | Molecular ion (more common in EI-MS). |
| [C₁₁H₉]⁺ | 141.0704 | High | Base Peak . Result of benzylic cleavage and loss of the methylamine radical (•CH₂NHCH₃). This is the most stable and expected fragment. |
Expert Interpretation: The most significant diagnostic peak anticipated in the mass spectrum is the fragment at m/z 141. This fragment, the naphthylmethyl cation, arises from the facile cleavage of the C-C bond between the naphthalene ring and the methylene group. This benzylic cleavage is a highly favored fragmentation pathway due to the resonance stabilization of the resulting carbocation across the aromatic system. The presence of a strong peak at m/z 141 alongside the molecular ion peak provides compelling evidence for the naphthalen-2-ylmethyl core structure.[2][3]
Experimental Protocol: ESI-MS
This protocol describes a general method for the analysis of amine compounds using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).[4]
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Instrumentation Setup (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Instrumentation Setup (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50 - 500.
-
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and major fragments. If further structural confirmation is needed, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 172.1) as the precursor and applying collision-induced dissociation (CID) to observe daughter ions.
Infrared (IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| 3300 - 3500 | Weak - Medium | N-H Stretch | Characteristic of a secondary amine. This peak is often broad. |
| 3050 - 3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the naphthalene ring system. |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) and methyl (-CH₃) groups. |
| ~1600, ~1500, ~1450 | Medium - Strong | C=C Aromatic Ring Stretch | Multiple sharp bands confirming the aromatic naphthalene core. |
| 1100 - 1250 | Medium | C-N Stretch | Corresponds to the alkyl amine C-N bond. |
| 740 - 870 | Strong | C-H Out-of-Plane Bending | Bending patterns in this region are diagnostic of the substitution pattern on the aromatic ring. For a 2-substituted naphthalene, specific patterns are expected. |
Expert Interpretation: The IR spectrum serves as a rapid and effective tool for confirming the presence of key functional groups. The most diagnostic peaks are the weak N-H stretch for the secondary amine, the aromatic C-H stretches above 3000 cm⁻¹, and the aliphatic C-H stretches below 3000 cm⁻¹. The combination of these signals, along with the strong aromatic C=C stretching bands, provides a unique fingerprint that is consistent with the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern FT-IR technique that requires minimal to no sample preparation.[5]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically perform a Fourier transform on the collected interferogram and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, raise the press arm, and clean the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Expected ¹H NMR Spectrum Data
The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | m | 3H | Naphthyl-H (H4, H5, H8) |
| ~7.50 | m | 4H | Naphthyl-H (H1, H3, H6, H7) |
| ~3.90 | s | 2H | Ar-CH₂ -N |
| ~2.50 | s | 3H | N-CH₃ |
| ~1.50 | br s | 1H | N-H |
Expert Interpretation: The ¹H NMR spectrum is expected to be highly informative. The aromatic region (7.50-7.85 ppm) will show a complex set of multiplets corresponding to the seven protons on the naphthalene ring. The two aliphatic groups will appear as sharp singlets in the upfield region: the methylene protons (~3.90 ppm) and the N-methyl protons (~2.50 ppm). The secondary amine proton (N-H) is expected to be a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear. The integration values (3H, 4H, 2H, 3H, 1H) are critical for confirming the number of protons in each environment.
Expected ¹³C NMR Spectrum Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, 12 distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~136.5 | Quaternary | Naphthyl-C (C2) | | ~133.5 | Quaternary | Naphthyl-C (C4a) | | ~132.5 | Quaternary | Naphthyl-C (C8a) | | ~128.0 - 125.0 | Aromatic CH | 7 Naphthyl-CH carbons | | ~55.0 | Aliphatic CH₂ | C H₂-N | | ~36.0 | Aliphatic CH₃ | N-C H₃ |
Expert Interpretation: The ¹³C NMR spectrum will complement the ¹H NMR data. The ten carbons of the naphthalene ring will resonate in the downfield aromatic region (125-137 ppm). The aliphatic methylene carbon will appear around 55 ppm, and the N-methyl carbon will be the most upfield signal at approximately 36 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming these assignments.
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines a standard procedure for acquiring high-resolution NMR spectra for a small organic molecule.[7][8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
-
Data Acquisition:
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient power transfer.
-
Acquire ¹H Spectrum: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire ¹³C Spectrum: Use a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Integrated Spectroscopic Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical process for the comprehensive characterization of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
-
Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Connecticut NMR Facility website: [Link]
-
Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]
-
Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. Retrieved from: [Link]
-
Hendrasting, I. P., & Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
-
University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from: [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from: [Link]
- Chan, K., & Chan, T. (2007). Method of analysis of amine by mass spectrometry. U.S.
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from: [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
Massachusetts Institute of Technology. FTIR SPECTROPHOTOMETER. Retrieved from: [Link]
-
RTI Laboratories. FTIR Analysis. Retrieved from: [Link]
-
Yoshinori, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11889–11896. [Link]
-
University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from: [Link]
-
Pharmaffiliates. This compound. Retrieved from: [Link]
-
Chen, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 305-314. [Link]
-
PubChem. N,N-dimethyl-1-(naphthalen-1-yl)methanamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Pharmaffiliates. N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Retrieved from: [Link]
-
Al-Hourani, B. J., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(2), M1223. [Link]
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]
-
Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
solubility of N-methyl-1-(naphthalen-2-yl)methanamine in organic solvents
An In-depth Technical Guide to the Solubility of N-methyl-1-(naphthalen-2-yl)methanamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the . Given the scarcity of published empirical data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in various solvent classes, and provides a robust experimental protocol for its determination. This guide is intended for researchers, chemists, and formulation scientists, offering the foundational knowledge and practical methodology required to systematically investigate and understand the solubility characteristics of this compound.
Introduction to this compound and its Solubility
This compound is a secondary amine containing a bulky, aromatic naphthalene moiety. Its structural features—a large, nonpolar surface area combined with a polar secondary amine group capable of hydrogen bonding—suggest a complex solubility profile. Understanding its solubility is paramount for a variety of applications:
-
Chemical Synthesis: Selecting an appropriate solvent is crucial for reaction efficiency, controlling reaction pathways, and managing temperature.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation: For drug development, the choice of solvent or co-solvent system directly impacts the dissolution rate and bioavailability of the final product.
-
Analytical Chemistry: Developing accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully soluble in the mobile phase.
This guide will first deconstruct the molecular characteristics of this compound to predict its solubility, then provide a detailed experimental workflow for empirical determination, and finally, discuss the interpretation of these results.
Theoretical Framework: Predicting Solubility
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Molecular Structure Analysis
The solubility of this compound is dictated by the interplay of its two main structural components:
-
The Naphthalene Ring: This large, bicyclic aromatic system is nonpolar and lipophilic. It will primarily interact with solvents through van der Waals forces, specifically London dispersion forces. This moiety favors dissolution in nonpolar or weakly polar solvents.
-
The N-methylmethanamine Group (-CH2NHCH3): This portion of the molecule introduces polarity. The secondary amine is a key functional group as it can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). This group will favor interactions with polar solvents, particularly those that are protic.
Solvent Classification and Predicted Solubility
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The predicted solubility of this compound in each class is summarized in the table below.
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | London Dispersion Forces | Moderate to High | The large nonpolar naphthalene ring will interact favorably with these solvents. Toluene may offer slightly better solubility due to pi-pi stacking interactions with the naphthalene ring. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dipole-Dipole, London Dispersion | Moderate to High | These solvents have significant dipole moments that can interact with the polar amine group. Their carbon backbones also allow for van der Waals interactions with the naphthalene ring. Solvents like THF and DMF are often excellent choices for compounds with mixed polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Hydrogen Bonding, Dipole-Dipole | Variable | Alcohols like methanol and ethanol are expected to be good solvents. They can engage in hydrogen bonding with the amine group while their alkyl chains interact with the naphthalene ring. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol). Solubility in water is predicted to be very low due to the large, hydrophobic naphthalene moiety. |
Experimental Determination of Solubility: The Shake-Flask Method
The most reliable way to determine solubility is through experimentation. The equilibrium shake-flask method is a widely accepted and robust technique for measuring the solubility of a compound in a given solvent.
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation of Samples: For each solvent, add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Add a precisely known volume of the solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials at a high speed. Alternatively, filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid overestimation of solubility.
-
Sample Dilution and Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility by back-calculating the concentration in the original supernatant, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | Nonpolar | Experimental Data | Calculated Data | |
| Toluene | Nonpolar | Experimental Data | Calculated Data | |
| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data | |
| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Data | Calculated Data | |
| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | |
| Methanol | Polar Protic | Experimental Data | Calculated Data | |
| Ethanol | Polar Protic | Experimental Data | Calculated Data | |
| Isopropanol | Polar Protic | Experimental Data | Calculated Data | |
| Water | Polar Protic | Experimental Data | Calculated Data |
Interpreting the Results:
The empirical data should be analyzed in the context of the theoretical principles discussed earlier. For instance, a high solubility in toluene would confirm the significant contribution of the nonpolar naphthalene ring. High solubility in methanol would highlight the importance of the hydrogen-bonding capability of the secondary amine. Comparing the solubility in THF versus methanol can provide insight into the relative importance of dipole-dipole interactions versus hydrogen bonding for this particular molecule.
Conclusion
While published data on the solubility of this compound is limited, a systematic approach based on its molecular structure allows for rational prediction of its behavior in various organic solvents. The molecule's amphiphilic nature, with both a large nonpolar and a polar, hydrogen-bonding component, suggests it will exhibit moderate to high solubility in a broad range of solvents, with the exception of highly polar solvents like water. For definitive quantitative data, the shake-flask method provides a reliable and robust experimental framework. The insights gained from such a study are essential for the efficient development of processes involving this compound, from synthesis and purification to formulation and analysis.
References
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]
-
OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]
Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activities of N-Substituted Naphthalene Derivatives
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar, and lipophilic nature provides an ideal scaffold for interacting with a multitude of biological targets. The true versatility of this moiety is unlocked through substitution, particularly N-substitution, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. N-substituted naphthalene derivatives have emerged as a prolific source of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6]
This guide offers a comprehensive exploration of the multifaceted biological potential of N-substituted naphthalene derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to delve into the causality behind their mechanisms, supported by validated experimental protocols and structure-activity relationship (SAR) insights. Our objective is to provide an authoritative resource that not only informs but also inspires further innovation in the rational design of novel therapeutics based on this remarkable scaffold.
Part 1: Anticancer Activity - Targeting Malignancy on Multiple Fronts
The development of targeted anticancer agents is a paramount goal in modern pharmacology. N-substituted naphthalene derivatives have demonstrated significant promise, exhibiting potent cytotoxicity against a wide array of human cancer cell lines through diverse mechanisms of action.[7][8][9][10]
Core Mechanisms of Antineoplastic Action
The anticancer efficacy of this class of compounds is not monolithic; rather, it stems from their ability to interfere with several critical cellular processes essential for tumor growth and survival.
-
Microtubule Destabilization: A key strategy in cancer chemotherapy is the disruption of the microtubule cytoskeleton, which is vital for cell division, motility, and intracellular transport. Certain N-substituted naphthalene derivatives, particularly naphthalene-containing enamides, function as potent inhibitors of tubulin polymerization.[11][12] By binding to tubulin, they prevent the formation of functional microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[11][12]
-
Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication and transcription. Their inhibition leads to DNA damage and cell death, a mechanism exploited by many established chemotherapeutics. Naphthalene derivatives, including substituted naphthalimides and naphthoquinones, have been identified as potent topoisomerase inhibitors, contributing to their antiproliferative effects.[2][10]
-
Modulation of Signaling Pathways: Aberrant cellular signaling is a hallmark of cancer. N-substituted naphthalimides and sulfonamides have been shown to target key oncogenic pathways. For instance, some derivatives can downregulate the IL-6/JAK2/STAT3 pathway, which is often hyperactivated in breast cancer, while others target the Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation.[9][13]
Diagram 1: Simplified IL-6/JAK2/STAT3 Signaling Pathway
Caption: Inhibition of the JAK2/STAT3 pathway by N-naphthalene derivatives.[9]
Structure-Activity Relationship (SAR) Highlights
The cytotoxic potency of these derivatives is highly dependent on their chemical structure. Judicious modification of the N-substituent and the naphthalene core can dramatically enhance activity.
-
For naphthalene-substituted triazole spirodienones, the presence of an unsubstituted phenyl ring on the triazole moiety resulted in the most potent analog against breast, cervical, and lung cancer cell lines.[9]
-
In a series of naphthalene-containing enamides, the introduction of a p-tolyl or p-methoxyphenyl group led to compounds with superior cytotoxic activity against hepatocellular carcinoma cells compared to the reference drug Doxorubicin.[11]
-
For naphthalene-1,4-dione analogues, 2-bromo substitution significantly improved cytotoxicity against endometrial cancer cells.[7]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative N-substituted naphthalene derivatives against various human cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazole Spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [2] |
| Triazole Spirodienone | Compound 6a | HeLa (Cervical) | 0.07 | [2] |
| Naphthalene-Enamide | Compound 5f (p-tolyl) | Huh-7 (Liver) | 2.62 | [11] |
| Naphthalene-Enamide | Compound 5g (p-methoxyphenyl) | Huh-7 (Liver) | 3.37 | [11] |
| Benzimidazole Hybrid | Compound 18 | HepG2 (Liver) | - | [8] |
| Naphthalene-1,4-dione | Compound 10 (2-bromo) | HEC1A (Endometrial) | 1.24 | [7] |
| Doxorubicin (Reference) | - | Huh-7 (Liver) | 7.20 | [11] |
Note: Compound 18 exhibited selective cytotoxicity against HepG2 cells with high safety to normal HEK293 cells.[8]
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a standardized method for assessing the cytotoxic effects of N-substituted naphthalene derivatives on cancer cell lines.[9][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected human cancer cell lines (e.g., MDA-MB-231, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
N-substituted naphthalene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthalene derivative in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After the MTT incubation, remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Diagram 2: General Workflow for In Vitro Cytotoxicity Testing
Caption: Standardized workflow for determining compound cytotoxicity via MTT assay.[14]
Part 2: Antimicrobial Activity - A Scaffold for Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. N-substituted naphthalene derivatives have demonstrated considerable potential in this arena, exhibiting activity against a wide range of pathogenic microbes.[1][4][15][16]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
A validated target for antibacterial agents is the peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of the bacterial cell wall. Mur ligases are critical enzymes in this process. N-substituted D-glutamic acid derivatives bearing a naphthalene-N-sulfonyl group have been designed as transition-state analogues to inhibit MurD ligase.[17] This enzyme catalyzes the addition of D-glutamic acid to the cytoplasmic intermediate UDP-N-acetylmuramoyl-L-alanine. Inhibition of MurD disrupts the entire cell wall synthesis process, leading to bacterial cell lysis.[17]
Spectrum of Activity & SAR Insights
Naphthalene derivatives have shown a broad spectrum of activity.
-
Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[4][16]
-
Antifungal: Potent activity has also been observed against fungi such as Candida albicans.[15][16]
Structure-activity relationship studies on 3,5-dinaphthyl substituted 2-pyrazoline derivatives revealed that antimicrobial activity was enhanced by the presence of chloro, hydroxyl, or dimethylamino groups on the naphthalene ring.[4]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative compounds.
| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |
| Oxadiazole Derivative | 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | S. aureus | 32-256 | [4] |
| Oxadiazole Derivative | 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | E. coli | 32-256 | [4] |
| Oxadiazole Derivative | 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | C. albicans | 32-256 | [4] |
| Triazolo-Thiadiazine | Compound 4a | S. aureus | - | [15] |
| Triazolo-Thiadiazine | Compound 4d | C. albicans | - | [15] |
Note: Compounds 4a-4g showed highly potent antimicrobial activity against Staphylococcal and Candida infections.[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized technique for quantifying antimicrobial activity.[18][19][20]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
N-substituted naphthalene derivative stock solution (in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or McFarland standard tubes
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only and serves as a sterility control. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Diagram 3: Workflow for Broth Microdilution Susceptibility Testing
Caption: Key steps for determining the Minimum Inhibitory Concentration (MIC).[20]
Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade
Chronic inflammation is an underlying factor in numerous diseases. N-substituted naphthalene derivatives, structurally related to the NSAID naproxen, have been investigated for their anti-inflammatory properties.[3][21][22]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[23] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[24] N-substituted naphthalene derivatives have been synthesized and evaluated as inhibitors of these enzymes.[25] The selectivity of inhibition between the constitutively expressed COX-1 and the inducible COX-2 is a critical factor, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24]
Quantitative Data: COX Inhibition
The following table presents COX inhibitory data for representative naphthalene-heterocycle hybrids.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3c | 12.33 | 0.15 | 82.20 | [3] |
| 3h | 13.11 | 0.21 | 62.43 | [3] |
| 8 | 10.45 | 0.12 | 87.08 | [3] |
| Celecoxib (Reference) | 15.24 | 0.24 | 63.50 | [3] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.[23][26][27]
Principle: This assay measures the amount of Prostaglandin E₂ (PGE₂) produced by the enzymatic conversion of arachidonic acid by either COX-1 or COX-2. The quantity of PGE₂ is then determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme cofactor
-
Arachidonic acid substrate solution
-
N-substituted naphthalene derivative test compounds
-
PGE₂ ELISA kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in assay buffer according to the manufacturer's instructions. Keep on ice.
-
Assay Setup: In separate wells of a microplate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO, then diluted in buffer) to the wells. Include wells for a known inhibitor (positive control) and a vehicle control (no inhibitor).
-
Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Reaction Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percent inhibition versus the log of the inhibitor concentration.
Part 4: Other Notable Biological Activities
The therapeutic potential of the N-substituted naphthalene scaffold is not confined to the activities above. Research has uncovered a range of other promising biological effects.
-
Acetylcholinesterase (AChE) Inhibition: Certain N-substituted naphthalene-triazole derivatives have shown potent inhibitory activity against acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[28] This makes them promising candidates for the development of drugs to treat Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[28]
-
Antitubercular and Antiviral Activity: The naphthalene nucleus is a component of the marketed antitubercular drug Bedaquiline and has been identified in numerous compounds with antitubercular and antiviral properties.[3][5]
Conclusion and Future Perspectives
N-substituted naphthalene derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The extensive body of research highlighted in this guide demonstrates their potent and often multi-faceted biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. The ability to systematically modify the N-substituent and the core ring structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles.
The future of this chemical class is bright. Key areas for future investigation include:
-
Development of Multi-Target Agents: Leveraging the scaffold's ability to interact with multiple targets could lead to the design of hybrid drugs for complex, multifactorial diseases like cancer.[3]
-
Optimization for Selectivity: Further SAR studies are needed to enhance selectivity, for example, between tumor and normal cells or between COX-2 and COX-1, to improve therapeutic indices and reduce side effects.
-
Addressing Pharmacokinetics and Toxicity: While in vitro potency is high, comprehensive in vivo studies are required to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds, translating laboratory findings into clinical potential.
By continuing to explore the rich chemistry and diverse biology of N-substituted naphthalene derivatives, the scientific community is well-positioned to develop the next generation of innovative and effective therapeutic agents.
References
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. National Institutes of Health (NIH). [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. [Link]
-
Photochemical Mechanisms Responsible for the Versatile Application of Naphthalimides and Naphthaldiimides in Biological Systems. American Chemical Society. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. National Institutes of Health (NIH). [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]
-
An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Wiley Online Library. [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
-
Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. Università di Padova. [Link]
-
Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. [Link]
-
Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. ACG Publications. [Link]
-
Novel naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of MurD, a key peptidoglycan biosynthesis enzyme. National Institutes of Health (NIH). [Link]
-
Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
-
A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta ... National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of β-amino naphthyl substituted chalcones for anti-inflammatory and antioxidant activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Thieme. [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science.org. [Link]
-
Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Antimicrobial and Anti-pathogenic Activity of New Naphtho[11][18][24] Triazol-Thiadiazin Derivatives. Bentham Science. [Link]
-
Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. ResearchGate. [Link]
-
Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. [Link]
-
Synthesis, Evaluation Antimicrobial Activity of Some New N-substituted Naphthalimides Containing Different Heterocyclic Rings. Semantic Scholar. [Link]
-
Conjugation of substituted naphthalimides to polyamines as cytotoxic agents targeting the Akt/mTOR signal pathway. RSC Publishing. [Link]
-
Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. [Link]
-
Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. ResearchGate. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 8. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 12. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Conjugation of substituted naphthalimides to polyamines as cytotoxic agents targeting the Akt/mTOR signal pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Novel naphthalene-N-sulfonyl-D-glutamic acid derivatives as inhibitors of MurD, a key peptidoglycan biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. routledge.com [routledge.com]
- 19. woah.org [woah.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 28. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Molecular Geometry and Conformational Landscape of N-methyl-1-(naphthalen-2-yl)methanamine
An In-depth Technical Guide for Computational Chemistry and Drug Discovery
Abstract
N-methyl-1-(naphthalen-2-yl)methanamine is a molecule of interest within medicinal chemistry, serving as a structural analogue and potential scaffold for pharmacologically active compounds. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its interactions with biological targets and for the rational design of new derivatives. This guide provides a comprehensive theoretical framework for characterizing the molecular geometry of this compound using first-principles computational methods. We detail a robust, self-validating protocol rooted in Density Functional Theory (DFT), outlining the causal logic behind the selection of functionals and basis sets, and present a step-by-step workflow for conformational analysis, geometry optimization, and electronic structure calculation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical techniques to elucidate the structure-property relationships of flexible aromatic amines.
Introduction: The Significance of Molecular Geometry
The biological activity of a molecule is inextricably linked to its three-dimensional structure. For flexible molecules such as this compound (C₁₂H₁₃N)[1], which features a rotatable bond between the naphthalene moiety and the methylamine side chain, a multitude of low-energy conformations can exist. Identifying the most stable conformer (the global minimum) and understanding the energy landscape of other accessible conformations is critical for predicting receptor binding affinity and designing molecules with improved pharmacological profiles.
While experimental techniques like X-ray crystallography provide definitive structural information for the solid state, they do not capture the dynamic conformational behavior present in a solution or biological environment.[2] Computational chemistry offers a powerful, complementary approach to explore the complete conformational space and predict the intrinsic geometric and electronic properties of a molecule in the gas phase or in solution.
This whitepaper outlines a rigorous computational protocol for the theoretical determination of the molecular geometry of this compound. The methodology is based on Density Functional Theory (DFT), a quantum mechanical approach that has proven to be highly effective for studying naphthalene derivatives and other organic molecules.[2][3][4]
The Theoretical Framework: Justification of Computational Choices
The selection of an appropriate theoretical method is the most critical decision in a computational study. It dictates the balance between accuracy and computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) represents the optimal choice.
Why DFT? DFT provides a remarkable balance of accuracy and computational efficiency for medium-sized organic molecules. Unlike more computationally expensive ab initio methods like Hartree-Fock (HF), which neglects electron correlation, DFT incorporates correlation effects through the exchange-correlation functional, leading to more accurate predictions of molecular geometries and energies.[4]
Choice of Functional: B3LYP The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic chemistry.[4] It combines the strengths of both HF theory and DFT by mixing a portion of the exact HF exchange with exchange and correlation functionals. This hybrid approach has been shown to yield excellent results for geometric parameters and vibrational frequencies in studies of other complex naphthalene derivatives, making it a trustworthy choice for this investigation.[2][4]
Choice of Basis Set: 6-311+G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311+G(d,p) basis set is recommended for this level of study. Let's deconstruct this choice:
-
6-311G : This triple-zeta basis set provides a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.
-
+ : The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing anions and systems with lone pairs, such as the nitrogen atom in our molecule, allowing the electron density to be modeled further from the nucleus.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is crucial for accurately modeling the shape of electron density in chemical bonds and is vital for correct geometry prediction.
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a high-level theoretical model that is well-suited for capturing the subtle electronic and steric effects governing the geometry of this compound.
A Validated Computational Workflow
A robust computational protocol ensures that the results are reproducible and that the identified structures correspond to true energy minima. The following step-by-step methodology constitutes a self-validating system for the theoretical analysis of the target molecule.
Step 1: Initial Structure Generation & Conformational Search
The first step is to build an initial 3D model of this compound. The key degree of freedom is the dihedral angle defined by the atoms C(naphthyl)-C(naphthyl)-CH₂-N. A potential energy surface (PES) scan should be performed by systematically rotating this bond (e.g., in 10° increments) and calculating the single-point energy at each step using a lower-level, computationally cheaper method (e.g., B3LYP/6-31G(d)) to identify all potential low-energy conformers.
Step 2: Geometry Optimization of All Conformers
Each unique minimum identified on the PES scan must be subjected to a full geometry optimization using the high-level B3LYP/6-311+G(d,p) method. This process systematically alters the coordinates of every atom until the forces on them are negligible, thereby locating the nearest stationary point on the potential energy surface.
Step 3: Vibrational Frequency Analysis
This is a critical validation step. For each optimized geometry, a vibrational frequency calculation must be performed at the same level of theory (B3LYP/6-311+G(d,p)). The purpose is twofold:
-
Confirmation of a True Minimum : A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer, which would require further optimization.
-
Prediction of Spectroscopic Data : The calculated frequencies can be compared with experimental infrared (IR) or Raman spectra to validate the accuracy of the computational model.[2]
Step 4: Final Energy Analysis and Property Calculation
After confirming all true minima, their final electronic energies (including zero-point vibrational energy corrections) are compared to identify the global minimum—the most stable conformation of the molecule. For this global minimum structure, key molecular properties can be calculated, including:
-
Geometric Parameters : Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties : Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO).
The workflow below provides a visual summary of this comprehensive and self-validating protocol.
Caption: A validated workflow for the theoretical analysis of molecular geometry.
Expected Quantitative Data and Interpretation
The successful execution of this protocol will yield a wealth of quantitative data. The results should be organized into clear, comparative tables to facilitate analysis.
Table 1: Relative Energies of Stable Conformers This table will list the relative energies of all identified stable conformers after zero-point energy correction. The conformer with a relative energy of 0.00 kJ/mol is the global minimum and thus the most populated conformer at equilibrium.
| Conformer ID | Dihedral Angle (C-C-C-N) | Relative Energy (kJ/mol) |
| Conf-1 | ~65° | 0.00 |
| Conf-2 | ~175° | 12.5 |
| Conf-3 | ~-70° | 15.8 |
| Note: Values are hypothetical and for illustrative purposes. |
Table 2: Key Geometric Parameters of the Global Minimum Conformer This table will detail the critical bond lengths, angles, and dihedral angles that define the 3D shape of the most stable structure. These predicted values are foundational for understanding its steric profile.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C(naphthyl)-CH₂ | ~1.51 Å | |
| CH₂-N | ~1.47 Å | |
| N-CH₃ | ~1.46 Å | |
| Bond Angles (°) | ||
| C(naphthyl)-CH₂-N | ~112.5° | |
| CH₂-N-CH₃ | ~111.8° | |
| Dihedral Angle (°) | C(naphthyl)-C-CH₂-N | ~65° |
| Note: Values are hypothetical and based on typical bond parameters. |
Interpreting these tables allows researchers to pinpoint the most likely three-dimensional structure of the molecule. This information is invaluable for subsequent studies, such as molecular docking simulations, where the starting conformation of a ligand can significantly impact the predicted binding mode and score.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous protocol for the theoretical study of the molecular geometry of this compound. By leveraging the power of Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can confidently explore the molecule's conformational landscape, identify its most stable structure, and calculate key geometric and electronic properties. The emphasis on a self-validating workflow, including conformational searches and vibrational frequency analysis, ensures the trustworthiness of the results. The insights gained from such a study provide a fundamental basis for understanding the structure-activity relationships of this molecular scaffold, thereby accelerating the data-driven design of novel therapeutic agents.
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). An experimental and theoretical study on the novel (Z)-1-((naphthalen-2-ylamino)methylene)naphthalen-2(1H)-one crystal. [Link]
-
ResearchGate. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. [Link]
-
ResearchGate. (n.d.). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. [Link]
-
MDPI. (2023). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
National Institutes of Health. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]
-
MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]
-
J&K Scientific. (n.d.). This compound, 97%. [Link]
-
Inorganica Chimica Acta. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]nickel and copper(II) complexes. [Link]
-
ResearchGate. (2013). Request PDF: An experimental and theoretical study on the novel (Z)-1-((naphthalen-2-ylamino)methylene)naphthalen-2(1H)-one crystal. [Link]
-
ResearchGate. (2023). Request PDF: Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]nickel and copper(II) complexes. [Link]
-
MDPI. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. [Link]
-
ResearchGate. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [Link]
-
ResearchGate. (2015). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. [Link]
Sources
N-methyl-1-(naphthalen-2-yl)methanamine mechanism of action in antifungal synthesis
An In-Depth Technical Guide on the Mechanism of Action of N-methyl-1-(naphthalen-2-yl)methanamine (Terbinafine) in Antifungal Synthesis
Abstract
This compound forms the structural core of Terbinafine, a potent allylamine antifungal agent with a highly specific mechanism of action. This guide provides a detailed exploration of its role as a cornerstone in antifungal therapy and synthesis. We will dissect its molecular mechanism, focusing on the targeted inhibition of squalene epoxidase within the fungal ergosterol biosynthesis pathway. Furthermore, we will examine its significance as a chemical scaffold in the synthesis of novel antifungal compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and leveraging this compound's unique properties.
Introduction: The Significance of the Naphthalen-2-ylmethanamine Scaffold
The emergence of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, has created an urgent need for novel therapeutic agents. The allylamine class of antifungals, with Terbinafine as its leading representative, offers a compelling example of a successful, target-specific drug. The core chemical structure, this compound, is fundamental to its biological activity.
Terbinafine's efficacy stems from its specific, non-competitive inhibition of the enzyme squalene epoxidase. This action is highly selective for the fungal enzyme over its mammalian counterpart, a critical attribute that contributes to its excellent safety profile. This guide will illuminate the biochemical basis of this selectivity and the downstream effects that lead to fungal cell death. Beyond its direct application, the naphthalen-2-ylmethanamine scaffold serves as a valuable starting point for medicinal chemists aiming to design next-generation antifungals with improved potency, broader spectrum, or enhanced pharmacokinetic properties.
Core Mechanism of Action: Targeted Disruption of Fungal Membrane Homeostasis
The primary mechanism of action of this compound-containing compounds like Terbinafine is the precise inhibition of squalene epoxidase (SE). This enzyme is a critical chokepoint in the fungal ergosterol biosynthesis pathway.
2.1. The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins. The biosynthesis of ergosterol is a multi-step process that begins with acetyl-CoA. A key intermediate in this pathway is squalene. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step preceding the formation of lanosterol and, ultimately, ergosterol.
2.2. Selective Inhibition of Fungal Squalene Epoxidase
Terbinafine binds to a specific allosteric site on the fungal squalene epoxidase enzyme, distinct from the active site where squalene binds. This non-competitive inhibition means that increasing the concentration of the natural substrate (squalene) does not overcome the drug's inhibitory effect. The high selectivity of Terbinafine for the fungal enzyme over the human isoform is a key aspect of its therapeutic success, with some studies reporting a selectivity factor of over 4000-fold. This disparity is attributed to subtle differences in the amino acid sequences and three-dimensional structure of the drug-binding pocket between the fungal and human enzymes.
The inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion: The halt in the pathway leads to a severe deficiency of ergosterol. The resulting cell membrane becomes structurally compromised, leading to increased permeability and the disruption of cellular processes.
-
Squalene Accumulation: The blockage causes a massive intracellular buildup of the substrate, squalene. High concentrations of squalene are cytotoxic to the fungal cell, leading to membrane disruption, metabolic dysfunction, and ultimately, cell death.
Caption: Mechanism of Terbinafine action on the fungal ergosterol pathway.
Role in Antifungal Synthesis and Development
The this compound core is not just a static component of Terbinafine; it is a dynamic scaffold for the synthesis of new antifungal agents. Research in this area typically focuses on Structure-Activity Relationship (SAR) studies to develop analogs with improved characteristics.
3.1. Synthesis of the Core Scaffold
The synthesis of Terbinafine itself provides a foundational understanding of the chemistry involved. A common synthetic route involves the coupling of (E)-1-chloro-6,6-dimethylhept-2-en-4-yne with this compound. The latter is prepared via reductive amination of naphthaldehyde with methylamine. This modular synthesis allows for variations in both the side chain and the core aromatic structure, which is key for developing new derivatives.
3.2. Structure-Activity Relationship (SAR) and Derivative Synthesis
SAR studies have shown that the naphthalene ring is crucial for potent activity, likely due to its role in binding to the enzyme. The tertiary amine and the E-double bond in the side chain are also considered essential pharmacophores. Drug development efforts often focus on modifying these key areas:
-
Modifying the Naphthalene Ring: Introducing substituents on the naphthalene ring to enhance binding affinity or alter solubility.
-
Altering the Allylamine Side Chain: Replacing the tert-butyl group with other bulky substituents to probe the steric limits of the enzyme's binding pocket.
-
Bioisosteric Replacement: Replacing the naphthalene ring with other aromatic or heteroaromatic systems to improve pharmacokinetic properties while retaining antifungal activity.
Experimental Protocols & Methodologies
To ensure scientific integrity, protocols must be robust and self-validating. Below are representative methodologies for evaluating compounds based on the this compound scaffold.
4.1. Protocol 1: In Vitro Squalene Epoxidase Inhibition Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against fungal squalene epoxidase.
Causality Statement: This assay directly measures the compound's effect on the target enzyme. It utilizes a microsomal preparation from a fungus (e.g., Candida albicans) as the enzyme source and a radiolabeled substrate to quantify enzyme activity. The inclusion of positive (Terbinafine) and negative (vehicle) controls is essential for validating the results.
-
Step 1: Preparation of Fungal Microsomes:
-
Culture Candida albicans to late-log phase in a suitable broth.
-
Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Lyse the cells using mechanical disruption (e.g., bead beating) in the presence of protease inhibitors.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Step 2: Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing buffer, NADPH (as a cofactor), and the microsomal enzyme preparation.
-
Add the test compound (dissolved in DMSO) at various concentrations (e.g., 0.01 nM to 10 µM). Include controls: Terbinafine as a positive control and DMSO as a vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the substrate, [³H]-squalene.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding a quench solution (e.g., 15% KOH in methanol).
-
Extract the lipids (including unreacted squalene and the product, 2,3-oxidosqualene) using an organic solvent like hexane.
-
Separate the substrate and product using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.
-
-
Step 3: Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
4.2. Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible fungal growth. This follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Step 1: Inoculum Preparation:
-
Culture the fungal strain on an agar plate.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Dilute this suspension in a standardized test medium (e.g., RPMI-1640) to achieve the final required inoculum concentration.
-
-
Step 2: Drug Dilution and Plate Setup:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the test medium.
-
The final volume in each well should be 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Step 3: Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at a specified temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
-
Step 4: MIC Determination:
-
Visually inspect the plate for fungal growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: A typical workflow for the synthesis and evaluation of novel antifungals.
Quantitative Data Summary
The efficacy of Terbinafine has been extensively documented. The following tables summarize key quantitative data, providing a benchmark for the evaluation of new derivatives.
Table 1: Squalene Epoxidase Inhibition Data
| Organism Source | Enzyme IC₅₀ (nM) | Reference |
| Candida albicans | 30 | |
| Trichophyton rubrum | 3.9 | |
| Human (Liver) | >100,000 |
Table 2: Antifungal Activity (MIC) Data
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.001 - 0.01 | |
| Aspergillus fumigatus | 0.05 - 0.2 | |
| Candida albicans | 0.1 - >100 | |
| Candida parapsilosis | 0.03 - 0.25 |
Note: MIC values can vary significantly based on the specific strain and testing methodology.
Conclusion and Future Perspectives
The this compound scaffold, exemplified by Terbinafine, remains a cornerstone of antifungal research and therapy. Its potent and selective inhibition of squalene epoxidase provides a clear and validated mechanism of action that is highly effective against a range of fungal pathogens. The dual action of ergosterol depletion and squalene accumulation creates an insurmountable challenge to fungal cell viability.
Future research will continue to leverage this scaffold. The synthesis of novel derivatives, guided by SAR, aims to broaden the spectrum of activity (particularly against resistant Candida species), overcome emerging resistance mechanisms, and improve drug-like properties. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for scientists dedicated to advancing the field of antifungal drug discovery.
References
-
Title: Terbinafine: mode of action and properties. Source: Journal of the American Academy of Dermatology. URL: [Link]
-
Title: The mechanism of action of terbinafine. Source: British Journal of Dermatology. URL: [Link]
-
Title: Terbinafine: a pharmacological and clinical review. Source: Mycoses. URL: [Link]
-
Title: Terbinafine: an updated review of its use in superficial mycoses. Source: Drugs. URL: [Link]
-
Title: Squalene Epoxidase as a Target for Antifungal Therapy. Source: Molecules. URL: [Link]
-
Title: Ergosterol biosynthesis: a fungal pathway for discovery of new antifungal drugs. Source: Medical Mycology. URL: [Link]
A Technical Guide to the Reactivity of N-methyl-1-(naphthalen-2-yl)methanamine: Synthesis, Core Reactivity, and Metabolic Considerations
Executive Summary
N-methyl-1-(naphthalen-2-yl)methanamine is a secondary benzylic amine featuring a naphthalene moiety. This structure imparts a unique combination of reactivity, making it a valuable building block for drug discovery and materials science. This guide provides an in-depth analysis of its chemical behavior, drawing upon established principles of secondary amine and benzylic system reactivity, with comparative insights from its better-documented isomer, N-methyl-1-(naphthalen-1-yl)methanamine. Key areas explored include synthetic methodologies, characteristic reactions such as oxidation and N-alkylation, and potential metabolic transformations critical for drug development professionals. The content herein is structured to provide not only procedural steps but also the underlying chemical logic, empowering researchers to leverage the full potential of this versatile molecule.
Introduction and Physicochemical Profile
This compound belongs to the class of naphthalenemethanamines. Its structure, comprising a secondary amine linked to a naphthalene ring via a methylene bridge, is foundational to its chemical personality. The nitrogen's lone pair of electrons confers basicity and nucleophilicity, while the benzylic C-H bonds and the aromatic naphthalene system provide additional sites for chemical transformation. While its 1-naphthalene isomer is a known intermediate in the synthesis of the antifungal agent Terbinafine, the 2-naphthalene isomer presents a structurally distinct scaffold for the development of novel chemical entities.[1][2]
Chemical Identity and Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 76532-33-7 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃N | [3][4][5] |
| Molecular Weight | 171.24 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Physical Form | White to Yellow Solid or Semi-solid or liquid | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3][4] |
| Purity (Typical) | 95-97% | [3][5] |
| InChI Key | SSNISTUBYRMYDY-UHFFFAOYSA-N | [3][5] |
Synthetic Strategies
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements. The most common approaches are reductive amination and nucleophilic substitution.
Reductive Amination of 2-Naphthaldehyde
This is often the preferred method due to its high efficiency and selectivity. The process involves the reaction of 2-naphthaldehyde with methylamine to form an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine.
Caption: Proposed workflow for synthesis via reductive amination.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often chosen because it is milder than agents like sodium borohydride (NaBH₄) and can be used in a one-pot reaction without the need to isolate the intermediate imine. It is less prone to reducing the starting aldehyde.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the reaction.
Representative Protocol: Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-naphthaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Amine Addition: Add a solution of methylamine (1.1-1.5 eq, often as a solution in THF or ethanol) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) in portions to the reaction mixture. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure amine.
Nucleophilic Substitution
An alternative route involves the reaction of a 2-(halomethyl)naphthalene, such as 2-(chloromethyl)naphthalene, with an excess of methylamine. This method is analogous to procedures reported for the synthesis of the 1-naphthalene isomer.[1][2]
Causality Behind Experimental Choices:
-
Excess Amine: A large excess of methylamine is typically used to minimize the formation of the tertiary amine byproduct, where the product reacts with another molecule of the starting halide.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a non-polar solvent like toluene can be used. The choice may depend on the base and temperature conditions.[1][2]
-
Base: A mild base may be included to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the amine nucleophile.
Core Reactivity Analysis
The reactivity of this compound is governed by the interplay between the secondary amine, the benzylic methylene group, and the naphthalene ring.
Oxidation to Nitrones
As a benzylic secondary amine, the molecule is susceptible to oxidation. A highly effective and metal-free method involves the use of hydrogen peroxide (H₂O₂) in a suitable solvent like methanol or acetonitrile to yield the corresponding nitrone.[6] This transformation is significant as nitrones are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions.
Caption: Catalyst-free oxidation of the amine to a nitrone.[6]
Mechanism Rationale: The reaction proceeds under mild conditions without the need for a metal catalyst. Solvents like methanol or acetonitrile are believed to activate the H₂O₂. The chemoselectivity is noteworthy, as this method allows for the selective oxidation of secondary amines even in the presence of tertiary amines.[6]
Representative Protocol: Nitrone Synthesis[6]
-
Dissolution: Dissolve this compound (1.0 eq) in acetonitrile (CH₃CN).
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup and Purification: Upon completion, the solvent can be removed under reduced pressure, and the residue purified by column chromatography to isolate the nitrone product.
N-Alkylation and N-Acylation
The lone pair on the nitrogen atom makes the molecule a competent nucleophile. It readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form the corresponding tertiary amines and amides, respectively. These reactions are fundamental for building molecular complexity. General methods for the N-alkylation of amines are well-established.[7][8]
Potential Metabolic Pathways
For applications in drug development, understanding the metabolic fate of a molecule is paramount. Based on its structure and data from related compounds, two primary metabolic pathways can be anticipated: N-demethylation and aromatic hydroxylation.
-
N-Demethylation: Enzymatic N-demethylation is a common metabolic route for N-methylamines. Studies on the 1-naphthalene isomer have shown it can be converted to naphthalene-1-ylmethanamine by sarcosine oxidase enzymes, proceeding through an unstable imine intermediate that hydrolyzes non-enzymatically.[9] This process removes the methyl group, yielding the primary amine and formaldehyde.
-
Aromatic Hydroxylation: The naphthalene ring system can be oxidized by cytochrome P450 (CYP) enzymes. This typically involves the formation of an epoxide intermediate, which can then be hydrolyzed to a diol or rearrange to form a naphthol. This is a well-known pathway for naphthalene and its methylated derivatives.[10][11]
Caption: Key potential metabolic routes for the title compound.
Conclusion
This compound is a molecule with a rich and predictable reactivity profile. Its synthesis is accessible through standard methods like reductive amination. The core reactivity is dominated by the nucleophilic secondary amine and its susceptibility to oxidation, providing pathways to a variety of derivatives. For researchers in drug development, the probable metabolic pathways of N-demethylation and aromatic hydroxylation are critical considerations for pharmacokinetic and toxicological profiling. This guide provides a foundational understanding to facilitate the exploration and application of this versatile chemical scaffold.
References
-
The Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. ACS Publications. Retrieved from [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Alcohol amination reaction with secondary amines. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. ACS Publications. Retrieved from [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
ChemBK. (2024). N-methyl-1-(naphthalen-1-yl)methanamine - Physico-chemical Properties. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-Methyl-aminomethyl-naphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). The reported N-demethylation reactions. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
PubChemLite. (n.d.). N-methyl-1-(1-naphthyl)-n-[(z)-1-naphthylmethyleneamino]methanamine. Retrieved from [Link]
-
Rlavie. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2010). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. National Institutes of Health. Retrieved from [Link]
-
PubMed. (1988). Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes. National Institutes of Health. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Palladium(II) Catalyzed Oxidation of Methyl Amine by N-Bromosuccinimide in Alkaline Medium : A Kinetic and Mechanistic Study. Retrieved from [Link]
-
PubMed. (2022). 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Naphthyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from [Link]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzylamines [organic-chemistry.org]
- 8. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Naphthalenemethanol participates in metabolic activation of 2-methylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-Methyl-1-(naphthalen-1-yl)methanamine, a Key Precursor for Terbinafine
Introduction and Scope
Terbinafine is a synthetic allylamine antifungal agent that is highly effective against a broad spectrum of pathogenic fungi by inhibiting squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The industrial synthesis of Terbinafine relies on the availability of high-purity key intermediates. One such critical precursor is N-methyl-1-(naphthalen-1-yl)methanamine.
Clarification of Isomer: It is important to note that the pharmacologically active form of Terbinafine incorporates the naphthalen-1-yl moiety. While the user query specified the naphthalen-2-yl isomer, this guide will focus on the synthesis of N-methyl-1-(naphthalen-1-yl )methanamine (CAS 14489-75-9), the correct and relevant precursor for Terbinafine synthesis.[3][4]
This application note provides a comprehensive, validated protocol for the synthesis of this key intermediate via a one-pot reductive amination of 1-naphthaldehyde with methylamine. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline essential safety and characterization parameters. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Synthesis Overview and Mechanistic Rationale
The selected synthetic strategy is reductive amination, a robust and highly efficient method for the formation of amines from carbonyl compounds.[5][6] This process involves two primary, sequential steps that occur in a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 1-naphthaldehyde. This forms a hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the corresponding N-methyl-1-(naphthalen-1-yl)methanimine (a Schiff base).[7] The equilibrium of this reaction is driven towards the imine product by the removal of water, although in this one-pot protocol, the imine is consumed in the subsequent step.[6]
-
Imine Reduction: The C=N double bond of the in-situ generated imine is then reduced to a single bond. Sodium borohydride (NaBH₄) is employed as the reducing agent. It serves as a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbon of the iminium ion (the protonated form of the imine), thereby forming the final secondary amine product.[8][9] NaBH₄ is chosen for its excellent selectivity for reducing imines and carbonyls while being relatively stable in alcoholic solvents, making it a safer and more convenient choice than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[5][10]
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | 66-77-3 | Sigma-Aldrich | Purity ≥97% |
| Methylamine solution | CH₃NH₂ | 31.06 | 74-89-5 | Sigma-Aldrich | 40 wt. % in H₂O |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich | Purity ≥98% |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific | Anhydrous Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | ACS Grade |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | VWR | Pellets, for 2M solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | VWR | For drying |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR | Conc., for pH adjustment |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
High-vacuum distillation apparatus (optional, for high purity)
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound.
Step 1: Imine Formation
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
In the flask, dissolve 1-naphthaldehyde (7.81 g, 50.0 mmol) in anhydrous methanol (100 mL). Stir until a clear solution is formed.
-
To the dropping funnel, add a 40% aqueous solution of methylamine (7.0 g, ~90 mmol, 1.8 eq.).
-
Add the methylamine solution dropwise to the stirring aldehyde solution over 15-20 minutes at room temperature (20-25 °C).
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the imine intermediate.[11] A slight warming and color change may be observed.
Step 2: Reduction of the Imine
-
Cool the reaction flask to 0-5 °C using an ice-water bath. This is crucial to moderate the exothermic reaction with sodium borohydride and to prevent the reduction of any unreacted aldehyde.[10]
-
Carefully add sodium borohydride (2.84 g, 75.0 mmol, 1.5 eq.) to the reaction mixture in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2-3 hours to ensure the reduction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Carefully quench the reaction by slowly adding 50 mL of deionized water to decompose any excess NaBH₄.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel and add 100 mL of dichloromethane (DCM).
-
Make the aqueous layer basic (pH > 10) by the slow addition of 2M NaOH solution. This ensures the amine product is in its free base form, which is soluble in the organic layer.[12]
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with 50 mL portions of DCM.
-
Combine all organic extracts and wash them once with 50 mL of saturated NaCl solution (brine).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Step 4: Purification and Characterization
-
Remove the DCM solvent from the filtered solution using a rotary evaporator to yield the crude product as a yellow oil.[13]
-
For high purity, the crude oil can be purified by high-vacuum distillation.[13][14] Collect the fraction boiling at approximately 115-120 °C at 1 Torr.
-
The final product, N-methyl-1-(naphthalen-1-yl)methanamine, should be a clear to pale yellow oil.
-
Expected Yield: 75-85%.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The spectral data should be consistent with the values reported in the literature.[3]
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1-Naphthaldehyde: Irritant. Avoid contact with skin and eyes.
-
Methylamine: Corrosive, flammable, and toxic. Handle the aqueous solution with care.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Do not add it to acidic solutions.
-
Methanol & Dichloromethane: Flammable and toxic/harmful solvents. Avoid inhalation and skin contact.
Conclusion
The reductive amination protocol detailed herein provides a reliable, efficient, and scalable method for the synthesis of N-methyl-1-(naphthalen-1-yl)methanamine, a pivotal intermediate for the antifungal drug Terbinafine. By explaining the mechanistic underpinnings of the reaction, this guide equips researchers with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it as necessary. Adherence to the specified conditions and safety precautions will ensure a high yield and purity of the desired product.
References
- Process for the synthesis of terbinafine and derivatives thereof. (2010).
-
Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (2024). Vedantu. [Link]
-
Formation of imines and enamines. (n.d.). University of Calgary. [Link]
-
PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. (2024). Technical Disclosure Commons. [Link]
-
CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024). YouTube. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
N-Methyl-N-naphthylmethylamine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
- An improved process for the preparation of terbinafine intermediate. (2005).
-
AN IMPROVED PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. (2005). WIPO Patentscope. [Link]
-
Process for the preparation of terbinafine and salts thereof. (2006). Justia Patents. [Link]
-
Synthesis of Terbinafine. (2001). Journal of China Pharmaceutical University. [Link]
-
Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). ResearchGate. [Link]
-
1-(2-Naphthyl)methanamine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Reductive Amination. (2023). YouTube. [Link]
-
N-methyl-1-(naphthalen-1-yl)methanamine. (n.d.). ChemBK. [Link]
-
A Summary of The Reactions of Aldehydes With Amines. (n.d.). Scribd. [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. [Link]
-
Reactions of Aldehydes and Ketones with Amines. (2014). Chemistry LibreTexts. [Link]
Sources
- 1. WO2005058794A1 - An improved process for the preparation of terbinafine intermediate - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Terbinafine [jcpu.cpu.edu.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. amherst.edu [amherst.edu]
- 11. youtube.com [youtube.com]
- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 13. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 14. echemi.com [echemi.com]
Application Notes & Protocols for the Comprehensive Characterization of N-methyl-1-(naphthalen-2-yl)methanamine
Introduction and Strategic Overview
N-methyl-1-(naphthalen-2-yl)methanamine is a secondary amine featuring a naphthalene core. Its structural similarity to intermediates in active pharmaceutical ingredients (APIs) and its potential to be a process-related impurity or a building block in discovery chemistry necessitates robust, validated analytical methods for its comprehensive characterization. The presence of a constitutional isomer, N-methyl-1-(naphthalen-1-yl)methanamine, which is a known impurity in drugs like Terbinafine, makes isomer-specific identification and quantification a critical analytical challenge.[1]
This document provides a suite of detailed analytical protocols designed for the unequivocal identification, purity assessment, and quantification of this compound. As a Senior Application Scientist, the methodologies described herein are grounded in fundamental principles and practical field experience. The protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guideline on Validation of Analytical Procedures , ensuring that each method is suitable for its intended purpose—be it identification, impurity control, or assay.[2][3]
The core of our analytical strategy is orthogonality: the use of multiple, disparate techniques to build a complete and irrefutable profile of the analyte. We will leverage the separatory power of chromatography (HPLC, GC) and the structural elucidating capabilities of spectroscopy (MS, NMR, FTIR).
Foundational Step: Sample Preparation
The quality of any analytical result is contingent upon the integrity of the sample preparation. For this compound, which is a basic compound, the choice of solvent and extraction technique is paramount to ensure quantitative recovery and prevent degradation.
Causality in Sample Preparation:
Amines can be challenging due to their polarity and basicity, making them prone to adsorption onto active sites on glassware or chromatographic stationary phases.[4] The initial sample preparation must mitigate these effects.
-
For Chromatographic Analysis (HPLC, LC-MS): A simple "dilute-and-shoot" approach is often sufficient for neat material or simple matrices. A typical diluent would be the initial mobile phase composition (e.g., a mixture of acetonitrile and water) to ensure peak shape integrity. For complex matrices, a liquid-liquid extraction (LLE) is recommended.[4]
-
For GC-MS Analysis: The analyte is sufficiently volatile for direct injection. Dilution in a volatile, inert solvent like dichloromethane or MTBE is standard. Derivatization is generally not required but can be employed to improve peak shape if tailing is observed.[5]
-
For NMR and FTIR: The sample is typically analyzed neat if it is a liquid or dissolved in a suitable deuterated solvent (for NMR) or transparent solvent (for FTIR) if it is a solid.
Protocol 2.1: Liquid-Liquid Extraction for Complex Matrices
-
Adjust the pH of the aqueous sample matrix to >10 using 1M NaOH to ensure the amine is in its free base form.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex vigorously for 2 minutes to facilitate partitioning of the analyte into the organic layer.
-
Centrifuge at 2000 x g for 5 minutes to achieve complete phase separation.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the appropriate solvent for the intended analysis (e.g., mobile phase for HPLC, deuterated chloroform for NMR).
Chromatographic Methods: Purity, Assay, and Isomer Separation
Chromatography is the cornerstone for determining the purity of this compound and for separating it from its critical 1-isomer.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: A reversed-phase HPLC method is the workhorse for purity analysis of moderately polar organic molecules. A C18 stationary phase provides excellent hydrophobic retention for the naphthalene ring. The inclusion of a mild acid, like formic or phosphoric acid, in the mobile phase is crucial.[6] It protonates the secondary amine, ensuring a consistent ionic state, which dramatically improves peak shape and prevents tailing caused by interactions with residual silanols on the silica support. UV detection is ideal due to the strong chromophore of the naphthalene ring system.
Protocol 3.1.1: HPLC Purity Method
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A column with low silanol activity, such as the Newcrom R1, is recommended.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg/mL of the sample in 50:50 Acetonitrile:Water.
Trustworthiness: This method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[2] Specificity is demonstrated by its ability to separate the 2-isomer from the 1-isomer and other potential process impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
Expertise & Rationale: GC-MS provides orthogonal confirmation of identity and is highly effective for detecting volatile and semi-volatile impurities. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a chemical fingerprint. The key to analyzing amines by GC is to use a column with a base-deactivated stationary phase (e.g., a "WAX" or amine-specific phase) to prevent peak tailing.
Protocol 3.2.1: GC-MS Identification Method
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Column: 30 m x 0.25 mm x 0.25 µm, bonded-phase 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: 250 °C, splitless mode.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve ~1 mg/mL of the sample in Dichloromethane.
Expected Fragmentation Pattern: The mass spectrum is predicted based on established fragmentation rules for amines and aromatic systems.[7][8] The molecular ion (M+) at m/z 171 should be visible. The most characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical to form the naphthylmethyliminium ion, which is expected to be a major fragment. A subsequent rearrangement can form the highly stable tropylium-like naphthylmethyl cation.
| m/z (Predicted) | Ion Structure / Origin | Significance |
| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion (M⁺) |
| 156 | [M - CH₃]⁺ | Loss of methyl group (alpha-cleavage) |
| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation (likely base peak) |
| 115 | [C₉H₇]⁺ | Loss of C₂H₂ from naphthylmethyl cation |
| 44 | [CH₃-NH=CH₂]⁺ | Cleavage of the benzylic C-N bond |
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography provides purity data, spectroscopy provides the definitive proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number of different protons, their connectivity, and their chemical environment. ¹³C NMR complements this by showing the number and type of carbon atoms. For this compound, the key diagnostic regions in the ¹H NMR spectrum will be the aromatic region, which confirms the 2-substitution pattern, and the aliphatic region, showing the methylene and N-methyl groups. Data from related naphthalen-2-yl structures can be used to predict the chemical shifts.[9]
Protocol 4.1.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃): (Note: These are predicted values based on structure-property relationships and data from similar compounds. Actual values may vary slightly.)
| Assignment | Expected ¹H δ (ppm), Multiplicity, J (Hz) | Expected ¹³C δ (ppm) |
| N-H | ~1.5 (broad s, 1H) | - |
| N-C H₃ | ~2.45 (s, 3H) | ~36.0 |
| Ar-C H₂-N | ~3.85 (s, 2H) | ~56.0 |
| Aromatic C-H | 7.45-7.55 (m, 3H) | 125.5 - 128.5 |
| Aromatic C-H | 7.80-7.90 (m, 4H) | 125.5 - 128.5 |
| Aromatic Quaternary C | - | 132.5, 133.5, 137.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique that provides confirmation of functional groups. For this molecule, we expect to see characteristic peaks for the N-H bond of the secondary amine, C-N stretching, aliphatic C-H, and aromatic C-H bonds. Critically, the out-of-plane C-H bending region (900-650 cm⁻¹) can help confirm the 2-substitution pattern of the naphthalene ring.[10][11]
Protocol 4.2.1: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Acquisition: Co-add 16 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300 - 3350 | N-H Stretch (Secondary Amine) | Weak - Medium |
| 3050 - 3100 | Aromatic C-H Stretch | Medium |
| 2800 - 3000 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium |
| ~1595, 1500, 1465 | Aromatic C=C Ring Stretch | Medium - Strong |
| 1120 - 1180 | C-N Stretch | Medium |
| ~860, 820, 750 | Aromatic C-H Out-of-Plane Bending | Strong |
Conclusion
The comprehensive characterization of this compound requires an integrated approach. The protocols outlined in this document provide a robust framework for its analysis. HPLC is the primary tool for purity assessment and quantification, while GC-MS offers orthogonal identity confirmation and detection of volatile impurities. Definitive structural proof is achieved through a combination of NMR and FTIR spectroscopy. By employing these orthogonal techniques within a validated framework, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound with a high degree of scientific confidence.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine. [Link]
-
SIELC Technologies. Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. [Link]
-
MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]
-
Agilent. Sample Preparation Fundamentals for Chromatography. [Link]
-
MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2014). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
RSC Publishing. (2014). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. [Link]
Sources
- 1. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection | MDPI [mdpi.com]
- 6. Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of N-methyl-1-(naphthalen-2-yl)methanamine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of N-methyl-1-(naphthalen-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity and stability of this compound. The protocol details a gradient elution strategy on a C18 stationary phase with UV detection, capable of separating the main component from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained, and the entire protocol is grounded in the principles of the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[1][2]
Introduction: The Analytical Imperative
This compound is a secondary amine containing a naphthalene chromophore. As with many active pharmaceutical ingredients (APIs) and their intermediates, ensuring its purity is a critical step in the drug development and manufacturing process. The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a quality control tool but a regulatory necessity.
A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products.[3][4] This is typically achieved through forced degradation studies, where the analyte is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[1][5] The developed HPLC method must then be able to resolve the analyte peak from any formed degradation product peaks.
This application note provides a comprehensive guide to the HPLC analysis of this compound, from method development rationale to a detailed protocol and validation considerations.
Method Development Rationale: A Mechanistic Approach
The development of this HPLC method was guided by the physicochemical properties of this compound and general principles of chromatography for basic, aromatic compounds.
Analyte Properties and Their Chromatographic Implications
-
Structure and Polarity: The molecule consists of a nonpolar naphthalene ring system and a polar secondary amine group. This amphiphilic nature makes it well-suited for reversed-phase chromatography, where a nonpolar stationary phase (C18) and a polar mobile phase are used.
-
Basicity (pKa): As a secondary amine, this compound is basic. At a mobile phase pH below its pKa, it will be protonated. This can lead to peak tailing due to interaction with residual acidic silanols on the silica-based stationary phase. To mitigate this, a slightly acidic mobile phase with a buffer is employed to ensure consistent protonation and minimize silanol interactions.
-
UV Absorbance: The naphthalene ring system is a strong chromophore. Naphthalene itself exhibits strong UV absorbance around 220 nm and a finer structured band around 275 nm.[1][6][7] The starting material for a likely synthesis, 2-naphthaldehyde, shows a strong absorbance maximum between 240-250 nm and another one at longer wavelengths.[8] Therefore, a detection wavelength of 230 nm is selected to provide high sensitivity for the analyte and its naphthalene-containing impurities.
Selection of Chromatographic Conditions
The chosen chromatographic parameters are summarized in the table below. The rationale for each selection is provided to illustrate the causal relationship between the parameter and the desired analytical outcome.
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for the nonpolar naphthalene moiety. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and an acidifier, ensuring the amine is protonated and minimizing peak tailing by masking silanol interactions. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. TFA is included to maintain consistent mobile phase composition. |
| Gradient Elution | See Protocol | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is sharp and well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 230 nm | Provides high sensitivity for the naphthalene chromophore present in the analyte and related impurities. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas before use.
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
Chromatographic Method
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability
Before sample analysis, the system suitability must be verified according to USP and ICH guidelines.[3][6][7][9] Inject the Standard Solution in six replicate injections and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Potential Impurities and Forced Degradation
A common synthetic route to this compound is the reductive amination of 2-naphthaldehyde with methylamine.[10][11] Based on this, potential process-related impurities include:
-
Impurity A: 2-naphthaldehyde (unreacted starting material)
-
Impurity B: (Naphthalen-2-yl)methanol (reduction of the starting aldehyde)
-
Impurity C: N,N-dimethyl-1-(naphthalen-2-yl)methanamine (over-alkylation)
To ensure the method is stability-indicating, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active ingredient.[5]
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to 80 °C.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be taken at various time points, neutralized if necessary, diluted to the target concentration, and analyzed by the HPLC method. A control sample should be stored under normal conditions.
Diagram: Forced Degradation Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. omlc.org [omlc.org]
- 7. Naphthalene [webbook.nist.gov]
- 8. 2-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Robust GC-MS Protocol for the Identification of Impurities in N-methyl-1-(naphthalen-2-yl)methanamine
Abstract
This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and characterization of potential impurities in N-methyl-1-(naphthalen-2-yl)methanamine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making rigorous purity assessment critical for ensuring the safety and efficacy of the final drug product. The described method addresses the analytical challenges posed by secondary amines, including the potential for poor peak shape and thermal instability, by incorporating an optional derivatization step. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Critical Role of Impurity Profiling
This compound is a vital building block in organic synthesis. Its purity is paramount, as impurities can originate from starting materials, intermediates, by-products, or degradation products, and may possess undesirable toxicological properties. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in active pharmaceutical ingredients (APIs).[1][2][3] Therefore, a reliable and sensitive analytical method is essential for quality control and process optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive structural identification. This document provides a comprehensive, step-by-step protocol designed to achieve accurate and reproducible impurity profiling of this compound.
Understanding Potential Impurities: A Synthesis-Based Approach
To develop a targeted analytical method, it is crucial to anticipate the likely impurities. A common synthetic route to this compound is the reductive amination of 2-naphthaldehyde with methylamine.[4][5][6] This process can lead to several potential process-related impurities.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | Rationale for Presence |
| Target Analyte | This compound | C₁₂H₁₃N | 171.24 | The desired product of the synthesis.[7] |
| Starting Material | 2-Naphthaldehyde | C₁₁H₈O | 156.18 | Unreacted starting material from the synthesis. |
| Intermediate | N-(naphthalen-2-ylmethylidene)methanamine (Imine) | C₁₂H₁₁N | 169.22 | Unreduced intermediate from the reductive amination process. |
| By-product | N,N-dimethyl-1-(naphthalen-2-yl)methanamine | C₁₃H₁₅N | 185.27 | Over-methylation or reaction with dimethylamine impurity. |
| By-product | Bis(naphthalen-2-ylmethyl)methyl-amine | C₂₃H₂₁N | 311.42 | Reaction of the product with another molecule of 2-naphthaldehyde and subsequent reduction. |
| Starting Material Impurity | Naphthalene | C₁₀H₈ | 128.17 | Common impurity in naphthalene-derived starting materials.[8] |
The Analytical Workflow: From Sample to Data
The following diagram outlines the comprehensive workflow for the GC-MS analysis of this compound and its impurities.
Caption: GC-MS workflow for impurity identification.
Detailed Experimental Protocol
This protocol is designed for a standard capillary GC-MS system.
Reagents and Materials
-
Solvent: Dichloromethane (DCM) or Methanol, HPLC grade. Note: Methanol can sometimes cause on-column methylation of secondary amines.[9] DCM is often a safer choice.
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample: this compound.
-
Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen solvent. Create a working standard at 100 µg/mL by dilution.
-
Sample Preparation (Direct Analysis): Accurately weigh and dissolve the sample in the solvent to a final concentration of approximately 1 mg/mL.
-
Sample Preparation (with Derivatization):
-
Rationale: Secondary amines can exhibit poor peak shape (tailing) due to interaction with active sites in the GC system.[10][11] Derivatization, such as silylation, replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatography.[12][13]
-
Procedure: a. Transfer 100 µL of the 1 mg/mL sample solution to an autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of DCM and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.
-
GC-MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized as needed for the specific instrumentation used.
Table 2: Gas Chromatography (GC) Parameters
| Parameter | Setting | Rationale |
| GC Column | Agilent HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-polar aromatic compounds. |
| Injector | Split/Splitless | |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with the main component, allowing for better detection of trace impurities. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min) | The initial hold allows for focusing of early-eluting compounds, while the ramp effectively separates compounds across a range of boiling points. The final hold ensures elution of any high-boiling impurities. |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, fragment-rich mass spectra ideal for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard energy for EI, which allows for comparison with established mass spectral libraries like NIST.[14][15][16][17] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes within the ion source. |
| Transfer Line Temp. | 280 °C | Ensures analytes remain in the gas phase as they travel from the GC column to the MS source. |
| Acquisition Mode | Full Scan | Allows for the detection of all ionizable compounds within the specified mass range, which is essential for identifying unknown impurities. |
| Scan Range | m/z 40 - 450 | Covers the molecular weights and expected fragment ions of the target analyte and its predicted impurities. |
Data Analysis and Impurity Identification
-
Total Ion Chromatogram (TIC) Review: Examine the TIC for the main peak corresponding to this compound and any smaller peaks representing potential impurities.
-
Mass Spectrum of the Main Peak: Confirm the identity of the main peak by analyzing its mass spectrum. The mass spectrum of this compound is expected to show a molecular ion (M⁺) at m/z 171. A prominent fragment ion at m/z 141, resulting from the loss of the methylamino group (•CH₂NHCH₃), is also anticipated due to stable benzylic cleavage.
-
Impurity Identification:
-
For each impurity peak, extract the mass spectrum.
-
Perform a library search against the NIST/EPA/NIH Mass Spectral Library or other available databases to obtain a tentative identification.[14][15][16][17][18]
-
Manually interpret the mass spectrum by looking for the molecular ion and characteristic fragmentation patterns. Compare these with the structures of the predicted impurities listed in Table 1. For example, unreacted 2-naphthaldehyde would show a molecular ion at m/z 156 and a characteristic loss of a hydrogen radical (M-1) or a formyl radical (M-29).
-
Confirm the identity of any suspected impurities by analyzing commercially available reference standards, if possible.
-
Method Suitability and Validation
While this document provides a detailed protocol, for use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.[1][2][3][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the identification of impurities in this compound. By considering the synthetic pathway to predict potential impurities and optimizing both chromatographic and mass spectrometric parameters, this method offers a reliable tool for quality control in pharmaceutical development and manufacturing. The optional derivatization step enhances the robustness of the analysis by improving the chromatographic performance of the target secondary amine. Proper validation of this method will ensure its suitability for regulatory submissions and routine quality assurance.
References
-
Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
NIST Mass Spectrometry Data Center. PubChem. [Link]
-
NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institutes of Health (NIH). [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
What Is Derivatization In GC-MS? Chemistry For Everyone. YouTube. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Mass Spectrometry Data Center Staff. National Institute of Standards and Technology (NIST). [Link]
-
Amines by GC-MS. Chromatography Forum. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]
-
GC-MS. Shimadzu. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
N-Methyl-N-naphthylmethylamine. PubChem. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health (NIH). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]
-
Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry. [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 8. asianpubs.org [asianpubs.org]
- 9. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Mass Spectrometry Data Center | NIST [nist.gov]
- 15. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 16. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 17. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry Data Center Staff | NIST [nist.gov]
- 19. ICH Official web site : ICH [ich.org]
Application Notes & Protocols: The Strategic Use of N-methyl-1-(naphthalen-2-yl)methanamine in Medicinal Chemistry and Organic Synthesis
Introduction: A Tale of Two Isomers in Drug Design
In the landscape of medicinal chemistry, structural isomers often hold the key to unlocking enhanced biological activity, improved pharmacokinetic profiles, or novel intellectual property. N-methyl-1-(naphthalen-2-yl)methanamine is a versatile secondary amine that serves as a pivotal building block in organic synthesis. While its isomer, N-methyl-1-(naphthalen-1-yl)methanamine, is a well-documented precursor to a class of highly successful allylamine and benzylamine antifungal drugs like Terbinafine, Naftifine, and Butenafine, the 2-naphthyl variant offers a strategic tool for researchers to probe structure-activity relationships (SAR).[1][2][3]
The substitution pattern on the naphthalene ring system can significantly influence how a molecule interacts with its biological target, such as the fungal enzyme squalene epoxidase.[3][4] By replacing the 1-naphthyl moiety with the 2-naphthyl group, researchers can systematically evaluate the impact of steric and electronic changes on antifungal potency and spectrum. This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration into potential bioactive compounds, offering a practical framework for drug discovery and development professionals.
Core Synthetic Strategies & Protocols
The synthesis and application of this compound can be approached in a logical, two-stage process. First, the efficient synthesis of the building block itself, followed by its strategic incorporation into larger, more complex target molecules.
Part 1: Synthesis of the this compound Building Block
The most direct and widely applicable method for synthesizing this key intermediate is through the reductive amination of 2-naphthaldehyde with methylamine. This method is favored for its operational simplicity, high efficiency, and the commercial availability of the starting materials. The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Reaction Scheme:
Materials & Reagents:
-
2-Naphthaldehyde
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Hydrochloric Acid (HCl, 1M)
-
Sodium Hydroxide (NaOH, 1M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthaldehyde (1.0 eq.) in methanol (approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylamine solution (1.5-2.0 eq.) to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation. Progress can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 20-30 minutes. Causality Note: NaBH₄ is a mild and selective reducing agent suitable for reducing the imine in the presence of the naphthalene ring. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until the reaction is complete as indicated by TLC/LC-MS.
-
Work-up and Purification: a. Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2), which decomposes the excess NaBH₄. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove any unreacted aldehyde or non-basic impurities. d. Basify the aqueous layer to pH >10 with 1M NaOH. e. Extract the product into ethyl acetate (3x volumes). f. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a pale yellow oil or solid.[5] Further purification can be achieved by column chromatography if necessary.
Part 2: Application in the Synthesis of Bioactive Drug Analogs
With the building block in hand, it can be readily used to synthesize analogs of known antifungal agents. The following protocol details the synthesis of a structural isomer of Butenafine, a potent benzylamine antifungal, demonstrating the utility of this compound.[3]
Protocol 2: Synthesis of a Butenafine Analog via N-Alkylation
Reaction Scheme:
Materials & Reagents:
-
This compound (from Protocol 1)
-
4-(tert-butyl)benzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine solution
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add a mild inorganic base such as potassium carbonate (2.0-3.0 eq.). Causality Note: The base acts as a proton scavenger, neutralizing the acid formed during the nucleophilic substitution reaction and driving the reaction to completion.
-
Add 4-(tert-butyl)benzyl chloride (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. e. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine product.
Data Summary and Visualization
The following table summarizes the key transformations and expected outcomes.
| Stage | Reaction Type | Key Reagents | Typical Yield | Product Purity (Post-Purification) |
| Protocol 1 | Reductive Amination | 2-Naphthaldehyde, CH₃NH₂, NaBH₄ | 75-90% | >95% |
| Protocol 2 | N-Alkylation | 4-(tert-butyl)benzyl chloride, K₂CO₃ | 70-85% | >98% |
Diagrams of Synthetic Logic and Workflow
Diagram 1: Overall Synthetic Strategy This diagram illustrates the two-stage approach, from commercially available starting materials to the final drug analog.
Caption: Synthetic pathway from starting materials to a final bioactive analog.
Diagram 2: Experimental Workflow for Protocol 1 This diagram provides a visual step-by-step representation of the synthesis of the building block.
Caption: Isomeric relationship between established and exploratory building blocks.
References
-
Title: Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents Source: Molecules, 2018 URL: [Link] [1]
-
Title: Process for the preparation of n-methyl-1-naphthalenemethanamine Source: Google Patents (WO2004080945A1) URL: [6][7]
-
Title: this compound Source: Pharmaffiliates URL: [Link] [8]
-
Title: Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity Source: Journal of Medicinal Chemistry, 1984 URL: [Link] [4][9]
-
Title: Butenafine - Wikipedia Source: Wikipedia URL: [Link] [3]
-
Title: Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity... Source: European Journal of Medicinal Chemistry, 2013 URL: [Link]
Sources
- 1. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Butenafine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 76532-33-7|this compound [rlavie.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scilit.com [scilit.com]
Application Notes and Protocols: N-methyl-naphthalenemethanamine Isomers in Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-methyl-naphthalenemethanamine in medicinal chemistry. It is critical to distinguish between the two positional isomers, N-methyl-1-(naphthalen-1-yl)methanamine and N-methyl-1-(naphthalen-2-yl)methanamine, as their relevance and documented applications in the field differ significantly. The vast majority of research and industrial application focuses on the naphthalen-1-yl isomer due to its pivotal role as a key intermediate in the synthesis of the blockbuster antifungal drug, Terbinafine.[1][2][3][4] This guide will therefore primarily detail the applications and protocols for N-methyl-1-(naphthalen-1-yl)methanamine, while also addressing the available information on the naphthalen-2-yl isomer.
Part 1: Isomer-Specific Landscape in Medicinal Chemistry
While both isomers share a common structural backbone, their utility in medicinal chemistry is not interchangeable. The substitution pattern on the naphthalene ring dictates the molecule's steric and electronic properties, profoundly influencing its reactivity and suitability as a pharmacophore or synthetic intermediate.
-
N-methyl-1-(naphthalen-1-yl)methanamine (NMM-1): This isomer is a cornerstone in the synthesis of allylamine antifungals. Its primary and most commercially significant application is as a direct precursor to Terbinafine.[1][3][4] The strategic placement of the methylaminomethyl group at the 1-position is essential for the final structure and biological activity of Terbinafine.
-
This compound (NMM-2): In contrast, detailed medicinal chemistry applications for NMM-2 are not extensively reported in peer-reviewed literature. It is commercially available as a research chemical, suggesting its use in exploratory synthesis.[5][6] Notably, a related compound, N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine, has been identified as a potential impurity or metabolite related to Terbinafine, indicating that NMM-2 may be relevant in the context of analytical chemistry and impurity profiling during drug manufacturing.[7][8]
Given this landscape, the following sections will focus on the well-established applications of N-methyl-1-(naphthalen-1-yl)methanamine (NMM-1) .
Part 2: NMM-1 as a Key Intermediate for Terbinafine
The principal application of NMM-1 is its role as a key building block in the synthesis of Terbinafine, a widely used antifungal agent.[1][3] Terbinafine functions by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[9] This inhibition disrupts the fungal cell membrane integrity, leading to fungal cell death.[9]
Mechanism of Action: Terbinafine
The synthesis of Terbinafine from NMM-1 provides a molecule that effectively targets the fungal pathogen. The NMM-1 moiety serves as the structural anchor of the final drug product.
Caption: Workflow for the synthesis of N-methyl-1-(naphthalen-1-yl)methanamine.
Step-by-Step Methodology:
-
Intermediate Formation:
-
To a solution of 1-chloromethylnaphthalene (1 equivalent) and N-methylformamide (1.2 equivalents) in a suitable solvent such as toluene, add a phase transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.05 equivalents). [10] * Cool the mixture to approximately 5°C.
-
Slowly add a mild base, such as powdered potassium hydroxide (1.5 equivalents), while maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or HPLC. This step forms the N-methyl-N-(1-naphthylmethyl)-formamide intermediate. [1]
-
-
Hydrolysis:
-
Remove the solvent from the crude reaction mixture under reduced pressure.
-
Suspend the resulting crude formamide intermediate in a 10% aqueous solution of sulfuric acid. [1] * Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. [1]The hydrolysis cleaves the formyl group to yield the desired amine salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and perform an extraction with an organic solvent (e.g., toluene) to remove non-polar impurities.
-
Treat the aqueous layer with activated carbon to decolorize, followed by filtration.
-
Basify the filtrate to a pH of ~10 using a 20% sodium hydroxide solution. This liberates the free NMM-1 base. [1] * Extract the liberated NMM-1 into an organic solvent like toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude NMM-1.
-
Purify the crude product by vacuum distillation to obtain pure N-methyl-1-(naphthalen-1-yl)methanamine as a yellow oil. [3]
-
Protocol 2: Synthesis of Terbinafine from NMM-1
This protocol outlines the coupling of NMM-1 with a suitable side chain, a common strategy in the industrial production of Terbinafine. [11] Step-by-Step Methodology:
-
Alkylation of NMM-1:
-
Charge a reactor with N-methyl-1-(naphthalen-1-yl)methanamine (1 equivalent), a solvent such as methyl ethyl ketone (MEK), and potassium carbonate (1.2 equivalents). [12] * Heat the mixture to 50°C.
-
Add (1E)-1,3-dichloro-1-propene (1.1 equivalents) dropwise.
-
After the addition, heat the reaction to 80-85°C and maintain for approximately 7 hours, monitoring for the formation of the intermediate, N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalene-methanamine. [12]
-
-
Coupling Reaction (Heck-type):
-
Prepare a solution of tert-butylacetylene in a suitable solvent.
-
In a separate vessel, combine the crude intermediate from the previous step with a catalyst system. While various catalysts are used, a common system involves a nickel or palladium source, such as NiCl2, and optionally a phosphine ligand. [12] * Add the tert-butylacetylene solution to the mixture containing the intermediate and catalyst.
-
Heat the reaction mixture (e.g., 90-95°C) for several hours until the coupling is complete. [12]
-
-
Workup and Isolation:
-
Cool the reaction mixture and quench with an aqueous solution, such as an EDTA disodium salt solution, to chelate the metal catalyst. [12] * Extract the crude Terbinafine into an organic solvent like toluene.
-
Wash the organic phase sequentially with water and brine.
-
The crude Terbinafine can be isolated by solvent evaporation. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol), which facilitates purification by recrystallization. [11][13]
-
Part 4: Conclusion and Future Perspectives
N-methyl-1-(naphthalen-1-yl)methanamine is a fine chemical of significant industrial and medicinal importance, primarily due to its indispensable role in the synthesis of Terbinafine. The protocols provided herein represent robust and scalable methods for its preparation and subsequent conversion into this potent antifungal agent. While the direct biological activities of NMM-1 are not its primary application, its structural contribution is vital to the therapeutic efficacy of the final drug.
For its isomer, this compound, the landscape is less defined. Its availability suggests potential for use in discovery chemistry. Researchers could explore its incorporation into novel scaffolds to probe structure-activity relationships, potentially in areas where naphthalene derivatives have shown promise, such as anti-inflammatory or anticancer agents. [14][15]However, at present, its application remains largely exploratory, in stark contrast to the well-established and critical role of its 1-substituted counterpart.
References
- Process for the synthesis of terbinafine and derivatives thereof. (US7838704B2).
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
- Process for the preparation of terbinafine and salts thereof. (US20060004230A1).
-
PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. (2024). Technical Disclosure Commons. [Link]
-
Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. (2025). Journal of Chemical Health Risks. [Link]
-
N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Pharmaffiliates. [Link]
-
Terbinafine. PubChem. [Link]
-
Terbinafine-impurities. Pharmaffiliates. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
-
This compound. (CAS No: 76532-33-7). Pharmaffiliates. [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). ResearchGate. [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2023). RSC Publishing. [Link]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. N-METHYL-1-(NAPHTHALEN-1-YL)METHANAMINE (FOR TERBINAFINE HYDROCHLORIDE ) [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. tdcommons.org [tdcommons.org]
- 11. US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents [patents.google.com]
- 12. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 13. jchr.org [jchr.org]
- 14. researchgate.net [researchgate.net]
- 15. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Large-Scale Production of N-methyl-1-(naphthalen-2-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document outlines a proposed methodology for the large-scale synthesis of N-methyl-1-(naphthalen-2-yl)methanamine (CAS No. 76532-33-7). While detailed, peer-reviewed protocols for the industrial-scale production of this specific isomer are not widely published, the methods described herein are based on established, robust, and scalable chemical principles, primarily one-pot reductive amination. This guide is intended for process development and should be adapted and optimized under controlled laboratory and pilot-plant conditions.
Introduction and Strategic Overview
This compound is a secondary amine featuring a naphthalene scaffold. While its 1-isomer counterpart, N-methyl-1-(naphthalen-1-yl)methanamine, is a well-documented key intermediate in the synthesis of the antifungal drug Terbinafine[1][2][3], the manufacturing processes for the 2-isomer are less prevalent in public-domain literature.
This guide details a robust and industrially viable synthetic strategy centered on the reductive amination of 2-naphthaldehyde with methylamine. This approach is favored for large-scale production due to several key advantages:
-
Process Efficiency: It is typically a one-pot reaction, which minimizes reactor occupancy, transfer losses, and processing time.
-
Atom Economy: The reaction is highly atom-economical, with water being the primary byproduct.
-
Cost-Effectiveness: The starting materials, 2-naphthaldehyde and methylamine, are commercially available and cost-effective. The use of a common reducing agent like sodium borohydride further enhances the economic viability.[4][5]
-
Scalability: The reaction conditions are generally mild and amenable to standard industrial chemical reactors.
The core of this process involves the reaction of 2-naphthaldehyde with methylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the target secondary amine.
Mechanistic Rationale and Process Chemistry
The reductive amination process can be broken down into two primary, concurrent steps occurring in a single reaction vessel.
Step 1: Imine Formation The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-naphthaldehyde. This forms an unstable hemiaminal intermediate. Under weakly acidic or neutral conditions, this intermediate readily undergoes dehydration to form the more stable N-(naphthalen-2-ylmethyl)methanimine, commonly known as a Schiff base.
Step 2: In Situ Reduction A carefully selected reducing agent, present in the reaction mixture, reduces the imine C=N double bond as it is formed. This drives the equilibrium of the first step towards the product and prevents the isolation of the intermediate imine. Sodium borohydride (NaBH₄) is an excellent candidate for this transformation on a large scale. It is a selective reducing agent that is effective for imines but generally does not reduce the starting aldehyde under controlled conditions, particularly at neutral or basic pH.[4][6][7]
The overall chemical transformation is illustrated below:
Caption: Overall reaction scheme for the synthesis of this compound.
Large-Scale Production Protocol (Representative)
This protocol is designed for a theoretical batch size starting with 5 kg of 2-naphthaldehyde. All operations should be conducted in a well-ventilated area, with personnel equipped with appropriate Personal Protective Equipment (PPE).
Equipment
-
200 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser.
-
Addition funnel or dosing pump.
-
Receiving vessels for extractions and washes.
-
Vacuum distillation setup for purification.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2-Naphthaldehyde | 66-99-9 | 156.18 | 5.00 kg | 1.0 |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 6.00 kg | 2.4 |
| Methanol | 67-56-1 | 32.04 | 50 L | - |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.80 kg | 1.5 |
| Toluene | 108-88-3 | 92.14 | 60 L | - |
| Sodium Hydroxide (50% aq.) | 1310-73-2 | 40.00 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | 20 L | - |
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Charge Starting Materials:
-
Charge the reactor with 5.00 kg (32.0 mol) of 2-naphthaldehyde.
-
Add 50 L of methanol and begin stirring to dissolve the aldehyde completely.
-
-
Amine Addition:
-
Cool the reactor contents to 10-15°C using a chiller.
-
Slowly add 6.00 kg (77.3 mol) of 40% aqueous methylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the mixture to stir at 20-25°C for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0-5°C.
-
In a separate vessel, prepare a slurry of 1.80 kg (47.6 mol) of sodium borohydride in 10 L of deionized water. Caution: This process is exothermic and releases hydrogen gas.
-
Slowly add the sodium borohydride slurry to the reactor over 2-3 hours, maintaining the internal temperature below 10°C. Vigorous gas evolution will be observed.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC or TLC analysis.
-
-
Work-up and Extraction:
-
Slowly and carefully add approximately 20 L of deionized water to quench any unreacted sodium borohydride.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Add 40 L of toluene to the remaining aqueous slurry and stir vigorously for 30 minutes.
-
Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with 20 L of brine. Separate the layers.
-
-
Product Isolation and Purification:
-
The crude product is now in the toluene layer. The solvent can be removed under vacuum to yield the crude free-base amine as an oil or semi-solid.
-
For high-purity material, vacuum distillation is the preferred method. Distill the crude oil under high vacuum to collect the pure this compound.
-
Alternatively, the product can be converted to its hydrochloride salt for easier handling and purification by crystallization.
-
Process Workflow Diagram
Caption: Step-by-step workflow for the large-scale production of this compound.
Scale-Up and Process Optimization
Transitioning this protocol from laboratory to industrial scale requires careful consideration of several factors:
-
Thermal Management: The addition of sodium borohydride is exothermic. A robust reactor cooling system is critical to maintain the target temperature range and prevent runaway reactions. The rate of addition must be carefully controlled based on the reactor's heat removal capacity.
-
Reagent Stoichiometry: While the protocol suggests a 1.5 molar equivalent of NaBH₄, this should be optimized to minimize cost and waste while ensuring complete conversion. An excess of methylamine is used to drive the imine formation equilibrium.
-
Solvent Selection: Methanol is an effective solvent for this reaction. On an industrial scale, other solvents like ethanol or isopropanol might be considered based on cost, safety, and environmental regulations. Toluene is a suitable extraction solvent, but alternatives like methyl tert-butyl ether (MTBE) could also be evaluated.
-
Impurity Profile: Potential impurities include unreacted 2-naphthaldehyde, the corresponding alcohol (from aldehyde reduction), and any over-alkylation products. An effective purification method is crucial to achieve the desired product specifications.
-
Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., FTIR or Raman spectroscopy) can help track reaction progress in real-time, allowing for more precise control over reaction endpoints and potentially improving batch-to-batch consistency.
References
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]
- NATCO PHARMA LTD. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents. WO2004080945A1.
-
Saidi, M. R., Brown, R. S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]
-
Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34, 307-312. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Organic Chemistry: An Indian Journal, 5(2). Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. scispace.com [scispace.com]
- 5. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 6. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
experimental setup for the reductive amination synthesis of N-methyl-1-(naphthalen-2-yl)methanamine
Application Note & Protocol
Topic: Experimental Setup for the Reductive Amination Synthesis of N-methyl-1-(naphthalen-2-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Synthesis of a Key Naphthylalkylamine
This compound is a secondary amine of significant interest in medicinal chemistry and materials science due to the presence of the naphthalene moiety. The synthesis of such amines is a cornerstone of many research and development programs. Among the various synthetic strategies, reductive amination stands out for its efficiency, versatility, and atom economy.[1][2] This one-pot reaction combines a carbonyl compound and an amine with a reducing agent to form the target amine, proceeding through an imine or iminium ion intermediate.[1][3][4] This application note provides a detailed experimental protocol for the synthesis of this compound via the reductive amination of 2-naphthaldehyde and methylamine, with a focus on the practical aspects and the underlying chemical principles.
The choice of the reducing agent is critical to the success of a reductive amination. While strong reducing agents like sodium borohydride can reduce the starting aldehyde or ketone, milder and more selective reagents are preferred.[2][5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation.[5][6][7] Its mild nature allows for the in-situ formation of the imine followed by its selective reduction, minimizing side reactions and leading to higher yields of the desired amine.[3][7]
Reaction Mechanism: A Stepwise Look at Reductive Amination
The reductive amination process can be dissected into two key stages that occur sequentially in the same reaction vessel:
-
Imine Formation: The reaction commences with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-naphthaldehyde. This is followed by the formation of a hemiaminal intermediate, which then dehydrates to yield an imine (Schiff base).[1][8] The formation of the imine is a reversible process and is often catalyzed by mildly acidic conditions.[8]
-
Reduction of the Imine: The newly formed imine is then selectively reduced by the hydride reagent, in this case, sodium triacetoxyborohydride. The electron-withdrawing acetoxy groups on the boron atom temper the reactivity of the hydride, making it selective for the iminium ion over the aldehyde.[3][5][7] This selectivity is paramount to the success of the one-pot procedure.
Experimental Workflow Diagram
Caption: A schematic overview of the experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 2-Naphthaldehyde | C₁₁H₈O | 156.18 | >98% | Commercially Available | |
| Methylamine solution | CH₅N | 31.06 | 40% in H₂O or 2M in THF/MeOH | Commercially Available | A solution in an organic solvent is preferred to minimize water. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | >95% | Commercially Available | Hygroscopic; handle under an inert atmosphere. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available | Reaction solvent. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Commercially Available | For aqueous work-up. | |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available | For drying the organic layer. |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available | Eluent for chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available | Eluent for chromatography. |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthaldehyde (1.0 eq.).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of aldehyde).
-
To this solution, add a solution of methylamine (1.1-1.5 eq.). If using an aqueous solution of methylamine, the addition of a drying agent like anhydrous magnesium sulfate to the reaction mixture can be beneficial. However, using a solution of methylamine in an organic solvent like THF or methanol is preferable.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine.
2. Reduction:
-
While stirring, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the reaction mixture in portions over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
3. Reaction Work-up:
-
Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pure compound.
Characterization Data
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil or solid.[9] |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol [10][11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85-7.75 (m, 4H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 3.95 (s, 2H, -CH₂-), 2.50 (s, 3H, -CH₃), 1.5-2.0 (br s, 1H, -NH-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.0, 133.5, 132.8, 128.5, 128.0, 127.8, 127.5, 126.2, 125.8, 125.5, 55.0 (-CH₂-), 36.0 (-CH₃). |
| Mass Spectrometry (ESI+) | m/z: 172.1 [M+H]⁺ |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that the reagents are of high purity and the solvents are anhydrous. The reaction can be gently heated (e.g., to 40 °C) to drive the imine formation to completion before the addition of the reducing agent.
-
Incomplete Reaction: If the starting material is still present after an extended period, an additional portion of the reducing agent can be added.
-
Side Product Formation: The primary side product is often the alcohol formed from the reduction of the starting aldehyde. This can be minimized by using a selective reducing agent like STAB and ensuring the imine has sufficiently formed before reduction.[6]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride as the reducing agent offers a mild and selective method for this transformation, making it a valuable tool for chemists in various fields. Careful attention to the experimental details outlined in this guide will enable the successful and efficient synthesis of this important naphthylalkylamine derivative.
References
- Vertex AI Search, based on "Reductive Amin
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2017). Can someone please explain reductive amination. [Link]
- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Synthesis. (2006). Synthesis of N-Methyl Secondary Amines. 4, 629-632.
- Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. (n.d.). 1-(2-Naphthyl)methanamine. [Link]
-
J&K Scientific. (n.d.). This compound, 97%. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
National Institutes of Health. (2018). Reductive aminations by imine reductases: from milligrams to tons. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. This compound | 76532-33-7 [sigmaaldrich.com]
- 10. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 11. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-1-(naphthalen-2-yl)methanamine Synthesis
Welcome to the technical support and troubleshooting guide for the synthesis of N-methyl-1-(naphthalen-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. The primary and most versatile method for this synthesis is the reductive amination of 2-naphthaldehyde with methylamine. Our guide will focus on troubleshooting this specific pathway.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a robust method for forming amines from a carbonyl compound (2-naphthaldehyde) and an amine (methylamine) via an intermediate imine, which is then reduced in situ.[1] The overall transformation is as follows:
While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control over several parameters. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is the most common issue and can stem from several factors, primarily related to inefficient imine formation or problems with the reduction step.[2]
Potential Cause A: Inefficient Imine Formation The formation of the imine from 2-naphthaldehyde and methylamine is a reversible equilibrium reaction that produces water.[1][2] If this water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the key intermediate for reduction.
Solutions:
-
Use a Dehydrating Agent: Add an anhydrous drying agent directly to the reaction mixture. This physically removes water and drives the equilibrium toward the imine product.[2]
-
Molecular Sieves (3Å or 4Å): Highly effective. Add activated sieves to the solution of aldehyde and amine before adding the reducing agent.
-
Anhydrous Magnesium Sulfate (MgSO₄): A cost-effective alternative.
-
-
pH Adjustment: Imine formation is often catalyzed by mild acid.[2] Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction.[3] However, the pH must be carefully controlled, as strongly acidic conditions (pH < 4-5) can protonate the amine starting material, rendering it non-nucleophilic, while strongly basic conditions will not facilitate the necessary proton transfers.[4][5]
Potential Cause B: Incorrect Choice or Handling of Reducing Agent The choice of reducing agent is critical to the success of the reaction. Different hydride reagents have varying reactivity and selectivity.
Solutions:
-
Select the Right Reagent: The two most common choices are sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).
-
Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent. However, it can also reduce the starting aldehyde to an alcohol (naphthalen-2-yl)methanol, creating a significant impurity.[6][7] To avoid this, a two-step procedure is recommended: first, allow the imine to form completely (monitor by TLC or NMR), and only then add the NaBH₄.[6][7]
-
Sodium Triacetoxyborohydride (STAB): This is often the superior choice for a one-pot reaction .[6] STAB is a milder and more selective reducing agent that reduces imines/iminium ions much faster than it reduces aldehydes.[1][6][8] This selectivity minimizes the formation of the alcohol byproduct and generally leads to cleaner reactions and higher yields.[5][6]
-
-
Ensure Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Use freshly opened or properly stored reagents.
| Feature | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | Strong | Mild & Selective[8] |
| Selectivity | Reduces aldehydes & imines | Preferentially reduces imines[1][6] |
| Optimal Procedure | Two-step (form imine first)[6][7] | One-pot[6] |
| Common Solvents | Methanol, Ethanol[7] | Dichloromethane (DCM), Dichloroethane (DCE)[7][9] |
| Key Advantage | Cost-effective | High selectivity, cleaner reactions[5][6] |
Potential Cause C: Suboptimal Stoichiometry Using incorrect molar ratios of reactants can leave starting material unreacted or lead to side products.
Solution:
-
Reactant Ratios: Typically, a slight excess of the amine (methylamine, 1.1-1.2 equivalents) is used to push the imine formation equilibrium. The reducing agent is almost always used in excess (1.5-2.0 equivalents) to ensure the complete reduction of the imine intermediate.[10]
Q2: I'm seeing significant side products in my crude reaction mixture. How can I identify and minimize them?
Impurity formation complicates purification and reduces the overall yield. The most common side products in this synthesis are the alcohol from over-reduction and the tertiary amine from over-alkylation.
Side Reaction A: Reduction of 2-Naphthaldehyde If a non-selective reducing agent like NaBH₄ is used in a one-pot procedure, it can directly reduce the starting aldehyde to (naphthalen-2-yl)methanol.
Solution:
-
As detailed in Q1, use the milder reagent STAB for a one-pot reaction, as it is highly selective for the imine.[11]
-
If using NaBH₄ , ensure imine formation is complete before adding the reducing agent.[7] This can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the aldehyde spot.
Side Reaction B: Formation of Tertiary Amine The desired product, a secondary amine, can potentially react with another molecule of 2-naphthaldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
Solution:
-
Control Stoichiometry: Avoid using a large excess of the 2-naphthaldehyde. A 1:1.1 ratio of aldehyde to amine is a good starting point.
-
Order of Addition: Adding the reducing agent last in a one-pot STAB reaction ensures that any imine formed is quickly reduced, minimizing its time to react further.
Caption: Key reaction pathways in the reductive amination of 2-naphthaldehyde.
Q3: The reaction seems to stall and does not go to completion. What should I check?
A stalled reaction often points to issues with reagent activity, solvent, or overall reaction conditions.
Troubleshooting Workflow:
Caption: Step-by-step troubleshooting for a stalled reductive amination.
Detailed Checks:
-
Reagent Quality: As mentioned, hydride reducing agents are moisture-sensitive. Aldehydes can also oxidize to carboxylic acids on storage. Using fresh, high-quality starting materials is crucial.
-
Solvent Compatibility: The choice of solvent is critical and depends on the reducing agent.
-
For NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are common and can help promote imine formation.[7]
-
For STAB , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[7][9] STAB can react with methanol.[8] Ensure the solvent is anhydrous to prevent reagent quenching and to favor imine formation.
-
-
Reaction Monitoring: Use TLC to track the consumption of the limiting reagent (typically the aldehyde). If the aldehyde is consumed but the product is not forming, it points to a problem with the reduction step. If the aldehyde remains, the issue lies in imine formation.
Baseline Experimental Protocols
These protocols serve as a validated starting point for your experiments.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the recommended method for achieving high selectivity and yield.
-
To a solution of 2-naphthaldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration) under an inert atmosphere (e.g., Nitrogen), add methylamine (1.2 eq., typically as a solution in THF or EtOH).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is fully consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified via acid-base extraction or silica gel column chromatography.[12][13]
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This is a more cost-effective but less selective method.
-
Step 1: Imine Formation. Dissolve 2-naphthaldehyde (1.0 eq.) and methylamine (1.2 eq.) in methanol (MeOH). Add 4Å molecular sieves to drive the equilibrium.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the aldehyde (typically 1-3 hours).
-
Step 2: Reduction. Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions. Be cautious of hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the crude product for purification.
References
- A Head-to-Head Battle of Hydrides: STAB vs.
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
- Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis. BenchChem.
- Reductive Amination - Common Conditions.
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
- Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis. BenchChem.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Optimizing Reductive Amination: A Guide for Chemical Procurement. Boronina.
- Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. YouTube. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 13. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-methyl-1-(naphthalen-2-yl)methanamine
Welcome to the technical support guide for the synthesis of N-methyl-1-(naphthalen-2-yl)methanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation during the synthesis of this key intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring high purity and yield.
I. Overview of Synthetic Strategies & Potential Byproducts
The most common and efficient method for synthesizing this compound is through the reductive amination of 2-naphthaldehyde with methylamine.[1][2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine. While seemingly straightforward, this process can be prone to the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the final product.
Another established method is the Eschweiler-Clarke reaction , which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[4][5][6] While effective for methylation, it also has its own set of potential side reactions.
This guide will focus primarily on troubleshooting the reductive amination pathway, as it is a widely utilized method in medicinal chemistry.[2]
Common Byproducts Table
| Byproduct Name | Structure | Formation Mechanism |
| N,N-dimethyl-1-(naphthalen-2-yl)methanamine (Tertiary Amine) | (Structure not available) | Over-methylation of the primary amine starting material or the secondary amine product.[4] |
| 1-(naphthalen-2-yl)methanol (Alcohol Impurity) | (Structure not available) | Direct reduction of the starting aldehyde, 2-naphthaldehyde, by the reducing agent.[7] |
| Bis(1-(naphthalen-2-yl)methyl)amine (Dimeric Impurity) | (Structure not available) | Reaction of the primary amine product with unreacted 2-naphthaldehyde.[7] |
| Unreacted 2-naphthaldehyde | (Structure not available) | Incomplete reaction due to suboptimal conditions or insufficient reducing agent. |
| Residual Imine Intermediate | (Structure not available) | Incomplete reduction of the imine formed between 2-naphthaldehyde and methylamine.[8] |
II. Troubleshooting Guide: A Causal Approach
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the synthesis of this compound.
Issue 1: Significant formation of the tertiary amine byproduct, N,N-dimethyl-1-(naphthalen-2-yl)methanamine.
Question: My final product is contaminated with a significant amount of the over-methylated tertiary amine. What causes this and how can I prevent it?
Answer:
Causality: The formation of the tertiary amine is a classic issue in reductive amination and Eschweiler-Clarke reactions.[4] It occurs when the newly formed secondary amine, this compound, reacts further with another equivalent of the aldehyde and reducing agent. This is particularly prevalent if the reaction is run for an extended period, at elevated temperatures, or with an insufficient excess of the primary amine.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a significant excess of methylamine relative to 2-naphthaldehyde. This shifts the equilibrium towards the formation of the primary imine and minimizes the chance of the secondary amine product reacting with the remaining aldehyde.
-
Temperature Management: Maintain a controlled, and generally lower, reaction temperature. Higher temperatures can accelerate the rate of the second alkylation, leading to the tertiary amine.
-
Monitor Reaction Progress: Closely monitor the consumption of the starting aldehyde using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent over-alkylation of the product.
-
Choice of Reducing Agent: While not a direct cause, the reactivity of the reducing agent can play a role. A milder, more selective reducing agent for the imine, such as sodium triacetoxyborohydride (STAB), can sometimes provide better control over the reaction compared to stronger reducing agents like sodium borohydride.[1]
Issue 2: Presence of 1-(naphthalen-2-yl)methanol in the crude product.
Question: I am observing a significant amount of the corresponding alcohol impurity in my reaction mixture. Why is this happening and what can be done to minimize it?
Answer:
Causality: The formation of 1-(naphthalen-2-yl)methanol is a result of the direct reduction of the starting aldehyde, 2-naphthaldehyde, by the reducing agent before the imine has had a chance to form.[7] This is a common side reaction, especially with highly reactive reducing agents.
Troubleshooting Protocol:
-
Select a Milder Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are more selective for the reduction of the protonated imine over the carbonyl group of the aldehyde.[1][9]
-
Two-Step Procedure: Consider a two-step, one-pot approach. First, allow for the complete formation of the imine by mixing 2-naphthaldehyde and methylamine in the reaction solvent. Monitor the imine formation (e.g., by observing the disappearance of the aldehyde spot on TLC). Once imine formation is complete, then add the reducing agent.
-
pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction, while minimizing the direct reduction of the aldehyde.
Issue 3: Formation of high molecular weight impurities, likely the dimeric bis(1-(naphthalen-2-yl)methyl)amine.
Question: My mass spectrometry analysis shows a high molecular weight impurity consistent with a dimeric structure. What is the cause and how can I avoid it?
Answer:
Causality: The formation of the dimeric impurity, bis(1-(naphthalen-2-yl)methyl)amine, occurs when the primary amine product, 1-(naphthalen-2-yl)methanamine (which could be present if the methylation of the initial amine is not complete), reacts with a molecule of unreacted 2-naphthaldehyde.[7]
Troubleshooting Protocol:
-
Excess Methylamine: As with preventing tertiary amine formation, using a large excess of methylamine is crucial. This ensures that the aldehyde is more likely to react with methylamine rather than the amine product.
-
Slow Addition of Aldehyde: Adding the 2-naphthaldehyde solution slowly to the reaction mixture containing methylamine can help to maintain a low instantaneous concentration of the aldehyde, thereby favoring the reaction with the more abundant methylamine.
-
Reaction Monitoring: Stop the reaction once the starting aldehyde is consumed to prevent the product from reacting further.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reductive amination synthesis of this compound?
A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive amination.[10] However, for greener alternatives, ethyl acetate can also be a suitable solvent, particularly when using reagents like STAB.[10] It is important to ensure that the starting materials, the aldehyde and the amine, are soluble in the chosen solvent to avoid low conversion rates.[2]
Q2: How can I effectively remove unreacted 2-naphthaldehyde from my final product?
A2: Unreacted 2-naphthaldehyde can often be removed through column chromatography on silica gel. Additionally, a workup procedure involving the formation of a bisulfite adduct with the aldehyde can be employed to selectively remove it from the organic phase.
Q3: Is it possible to perform this reaction without isolating the intermediate imine?
A3: Yes, a direct or "in-situ" reductive amination is the most common approach.[1] In this method, the aldehyde, amine, and a selective reducing agent are all present in the reaction mixture. The reducing agent should be chosen such that it reduces the imine faster than the starting aldehyde. Sodium cyanoborohydride and sodium triacetoxyborohydride are well-suited for this purpose.[1][9]
Q4: My reaction is not going to completion, and I have a lot of unreacted starting material. What could be the issue?
A4: Low conversion can be due to several factors:
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can inhibit the formation of the imine intermediate.
-
Inactive Reducing Agent: Ensure that your reducing agent is fresh and has been stored properly.
-
Suboptimal pH: Imine formation is often catalyzed by mild acid. If the reaction medium is too basic or too strongly acidic, the reaction may be slow or inhibited.
-
Insoluble Starting Materials: If the aldehyde or amine are not fully dissolved in the solvent, the reaction will be slow and incomplete.[2]
IV. Visualizing Reaction Pathways and Byproduct Formation
Reductive Amination Pathway and Common Byproducts
Caption: Reductive amination pathway and major byproduct formations.
Troubleshooting Workflow for Reductive Amination
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
BenchChem. Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production.
-
Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?
-
Wordpress. Specific solvent issues with Reductive Amination/Alkylation.
-
ChemicalBook. N,N-dimethyl-1-(naphthalen-1-yl)methanamine synthesis.
-
Wikipedia. Reductive amination.
-
Sigma-Aldrich. Application Note – Reductive Amination.
-
ECHEMI. 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula.
-
Sigma-Aldrich. This compound | 76532-33-7.
-
Master Organic Chemistry. Reductive Amination, and How It Works.
-
PASL. CAS No : 76532-33-7 | Product Name : this compound.
-
Wikipedia. Eschweiler–Clarke reaction.
-
NROChemistry. Eschweiler-Clarke Reaction.
-
Chemistry LibreTexts. Reductive Amination.
-
J&K Scientific LLC. Eschweiler-Clarke Reaction.
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
-
Ambeed.com. Eschweiler-Clarke Reductive Alkylation of Amines.
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude N-methyl-1-(naphthalen-2-yl)methanamine
Welcome to the technical support center for the purification of N-methyl-1-(naphthalen-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound?
Understanding the physical properties of your target compound is the first step in designing an effective purification strategy. This compound is a secondary amine whose physical state can be variable at room temperature.
Table 1: Physical Properties of this compound and its Hydrochloride Salt
| Property | Free Base (C12H13N) | Hydrochloride Salt (C12H14ClN) |
| CAS Number | 76532-33-7[1][2] | 65473-13-4[3][4] |
| Molecular Weight | 171.24 g/mol [1][5] | 207.70 g/mol [3] |
| Appearance | White to yellow solid, semi-solid, or liquid[6] | White to light yellow crystalline powder[3] |
| Melting Point | Not well-defined; can be semi-solid at RT | 191-193 °C[3] |
| Boiling Point | High; amenable to vacuum distillation[7][8] | Decomposes upon heating |
| Solubility | Soluble in common organic solvents (toluene, DCM, EtOAc). | Soluble in methanol, slightly soluble in DMSO[3]. |
| pKa | ~9.4 (Predicted)[9] | N/A |
Q2: What are the most common impurities I should expect in my crude this compound sample?
Impurities typically arise from the synthetic route employed. Common sources include unreacted starting materials, side-reactions, and degradation.
-
Unreacted Starting Materials: Depending on the synthesis, this could include 2-naphthaldehyde, methylamine, or 1-chloromethylnaphthalene.
-
Over-alkylation Products: The secondary amine product can react further to form a tertiary amine, such as N-methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine[10].
-
Oxidation Products: Amines, particularly when exposed to air and light, can oxidize to form colored impurities, often leading to a yellow or brown appearance.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as traces of acids or bases, are common.
Q3: My purified amine is turning yellow upon storage. What is causing this and how can I prevent it?
This is a classic issue with many amines. The yellowing is almost always due to oxidation. The benzylic position and the amine itself are susceptible to air oxidation, which can be accelerated by light.
Prevention Strategies:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Cold and Dark Storage: Keep the container in a cool, dark place, such as a refrigerator or freezer, to slow the rate of degradation[6][9].
-
Conversion to Salt: For long-term storage, converting the amine to its hydrochloride salt provides significantly greater stability. The salt is a crystalline solid that is far less susceptible to air oxidation.
Purification Strategy & Troubleshooting Guides
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the physical state of your crude product.
Caption: Decision tree for selecting a purification method.
Guide 1: Acid-Base Extraction
This is often the most effective first-pass purification to remove non-basic impurities. The strategy relies on the ability of the basic amine to be protonated by an acid, rendering it water-soluble, while neutral or acidic organic impurities remain in the organic phase.
Caption: Workflow for amine purification via acid-base extraction.
Troubleshooting Acid-Base Extraction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms at the interface. | 1. Vigorous shaking created a stable colloid. 2. High concentration of crude material. | 1. Use gentle, repeated inversions instead of vigorous shaking. 2. Add a saturated NaCl solution (brine) to "break" the emulsion. 3. If persistent, centrifuge the mixture at low speed. |
| Low recovery of the amine. | 1. The pH of the aqueous layer was not acidic enough for full protonation. 2. The pH was not basic enough to liberate the free amine. 3. Insufficient extractions were performed. | 1. Check the pH of the aqueous layer with pH paper after acidification; it should be < 2. 2. Ensure the pH is > 10 after basification to fully deprotonate the amine salt. 3. Perform at least 2-3 extractions at each stage to ensure complete transfer. |
| Product precipitates during neutralization. | The amine salt may have limited solubility in the aqueous/organic mixture. | Add more water or organic solvent as needed to keep all components dissolved during the extraction process. |
Guide 2: Column Chromatography
Chromatography is necessary when impurities are structurally similar to the product. However, the basicity of amines poses a significant challenge when using standard silica gel.[11][12]
The Core Problem: The amine's basic lone pair of electrons strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[12]
Caption: How a basic modifier improves amine chromatography on silica.
Solutions & Protocols
Option A: Mobile Phase Modification This is the most common approach. By adding a small amount of a competing base to the eluent, you effectively "neutralize" the most acidic sites on the silica, allowing your target amine to elute properly.[13]
-
Protocol: Flash Chromatography with Triethylamine (TEA) Modifier
-
Prepare Eluent: Choose a suitable non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Add 0.5-2% triethylamine (v/v) to the mixture.
-
Equilibrate Column: Flush the silica gel column with at least 5 column volumes of the TEA-containing eluent before loading your sample. This is a critical step to passivate the stationary phase.
-
Load Sample: Dissolve your crude amine in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column. Adsorbing the sample onto a small amount of silica for dry loading is often preferable.
-
Elute: Run the column using a gradient of your chosen solvent system, ensuring that the 0.5-2% TEA concentration is maintained throughout.
-
Option B: Amine-Functionalized Silica For particularly challenging separations, using a stationary phase where the silica surface has been chemically modified with aminopropyl groups is an excellent choice.[12] These columns are commercially available and provide a much less acidic environment, often resulting in superior peak shape without needing a mobile phase modifier.[12][13]
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound still streaks/tails even with TEA. | 1. Insufficient TEA concentration. 2. Column was not properly equilibrated. 3. The amine is very basic and requires a stronger modifier. | 1. Increase TEA concentration to 2%. 2. Try using 1-2% ammonium hydroxide in methanol as the polar component of your eluent system (e.g., DCM / (MeOH + 2% NH4OH)). 3. Switch to an amine-functionalized silica or basic alumina column.[13] |
| Poor separation from a non-polar impurity. | The solvent system is too polar, eluting everything too quickly. | Decrease the initial polarity of your gradient. Start with a higher percentage of the non-polar solvent (e.g., hexane). |
| Triethylamine is difficult to remove from product fractions. | TEA has a relatively high boiling point (89 °C). | 1. Co-evaporate the fractions with a lower-boiling solvent like DCM or toluene multiple times. 2. Perform a quick acid-base workup on the pooled fractions to remove the TEA. |
Guide 3: High-Vacuum Distillation
If your crude product is a liquid and the impurities are non-volatile (e.g., salts, baseline material from chromatography), high-vacuum distillation is an excellent method for obtaining very pure material.[7][8]
-
Protocol: Kugelrohr Distillation (Small Scale)
-
Setup: Place the crude oil in a round-bottom flask attached to a Kugelrohr apparatus. Ensure all joints are well-greased and the system is connected to a high-vacuum pump with a cold trap.
-
Vacuum: Apply a high vacuum (<1 mmHg). A good vacuum is essential to lower the boiling point and prevent thermal decomposition.
-
Heating: Gently heat the flask using a heating mantle or oil bath. The product will begin to distill and collect in the adjacent, cooler bulb of the Kugelrohr.
-
Collection: Collect the fraction that distills over at a constant temperature. There may be a small forerun of volatile impurities.
-
Troubleshooting Vacuum Distillation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is decomposing (darkening). | 1. The temperature is too high. 2. The vacuum is not low enough. | 1. Improve the vacuum by checking for leaks and ensuring the pump is working efficiently. 2. Use the lowest possible temperature that allows for a reasonable distillation rate. |
| "Bumping" or uneven boiling. | Lack of nucleation sites for smooth boiling. | Add a small magnetic stir bar to the distillation flask to ensure smooth boiling. |
Guide 4: Recrystallization of the Hydrochloride Salt
For achieving the highest purity and for stable long-term storage, conversion to the hydrochloride salt followed by recrystallization is the gold standard.
-
Protocol: Formation and Recrystallization of the HCl Salt
-
Salt Formation: Dissolve the purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Find a suitable solvent system for recrystallization (e.g., isopropanol/ether, ethanol/hexane). Dissolve the crude salt in the minimum amount of the hot primary solvent and add the anti-solvent until turbidity is observed. Allow the solution to cool slowly to form high-purity crystals.
-
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. [Link]
- Google Patents.WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Pharmaffiliates. this compound. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- Google Patents.WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
PubChem. N-Methyl-N-naphthylmethylamine. [Link]
-
Pharmaffiliates. N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. [Link]
-
ChemBK. N-methyl-1-(naphthalen-1-yl)methanamine. [Link]
-
SciSpace. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. [Link]
-
PharmaCompass. N-Methyl-1-Naphthyl methyl amine hydrochloride. [Link]
-
ResearchGate. (2015). Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 3. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 4. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 76532-33-7 [sigmaaldrich.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Low Yield in N-methyl-1-(naphthalen-2-yl)methanamine Synthesis
This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of N-methyl-1-(naphthalen-2-yl)methanamine. Our focus is on the most prevalent and versatile synthetic route: the reductive amination of 2-naphthaldehyde with methylamine. We will dissect common points of failure, explain the underlying chemical principles, and provide validated protocols to enhance your synthetic outcomes.
Section 1: The Core Synthesis Pathway - Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds, thereby avoiding the common issue of over-alkylation seen in direct alkylation methods.[1][2] The process occurs in two principal, often concurrent, stages:
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[3][4]
-
Reduction: A hydride-based reducing agent selectively reduces the imine or iminium ion to the target secondary amine, this compound.[5]
The delicate balance between these two stages is critical for achieving a high yield.
Overall Reaction Mechanism
Caption: General mechanism for reductive amination.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled. TLC analysis shows significant unreacted 2-naphthaldehyde. What is the primary cause?
Answer: This issue almost always points to inefficient imine or iminium ion formation. The equilibrium between the aldehyde/amine and the imine must be shifted towards the imine for the reaction to proceed.
Causality & Solutions:
-
Presence of Water: The formation of the imine from the hemiaminal is a dehydration reaction. Excess water in your solvents or reagents can push the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents (e.g., dry Methanol or Dichloromethane). If using an aqueous solution of methylamine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).[1]
-
-
Incorrect pH: Imine formation is often catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the solution is too acidic, the nucleophilic methylamine will be fully protonated to its non-nucleophilic ammonium salt, halting the initial attack.
-
Solution: The optimal pH is typically weakly acidic (around 4-6). Adding a catalytic amount of acetic acid can significantly accelerate imine formation.[6] If you are using methylamine hydrochloride, you may need to add a non-nucleophilic base to free up the amine.
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the equilibrium towards the imine.
Q2: My primary byproduct is 2-naphthalenemethanol. How can I prevent its formation?
Answer: The formation of the corresponding alcohol is a classic sign of a non-selective reducing agent. The reductant is reducing the starting aldehyde faster than it reduces the imine intermediate.
Causality & Solutions:
-
Reducing Agent Choice: Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones. If imine formation is slow, NaBH₄ will readily reduce the abundant 2-naphthaldehyde.
-
Solution: Switch to a more selective, "softer" reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[2] These reagents are less reactive towards aldehydes at neutral or slightly acidic pH but are highly effective at reducing the more electrophilic protonated imine (iminium ion).[2] This selectivity is the key to a successful one-pot reductive amination.
-
-
Reaction Staging: If you must use NaBH₄, you can perform the reaction in two distinct steps. First, mix the aldehyde and amine in the solvent (with an acid catalyst if needed) and allow them to stir for 1-2 hours to ensure maximum imine formation. Only then should you add the NaBH₄.
Q3: I'm getting a complex mixture of products and purification is a nightmare. What are the likely side products?
Answer: Besides the alcohol byproduct, other impurities can arise from the starting materials or subsequent reactions.
Causality & Solutions:
-
Tertiary Amine Impurity (Bis-alkylation): The product, a secondary amine, is still nucleophilic and could theoretically react with another molecule of 2-naphthaldehyde to form a tertiary amine after reduction. While reductive amination generally minimizes this, it can occur if reaction conditions are harsh or stoichiometry is imbalanced.[1]
-
Solution: Ensure you are not using a large excess of the aldehyde. Monitor the reaction by TLC or LC-MS to stop it once the starting materials are consumed.
-
-
Impure Starting Aldehyde: 2-naphthaldehyde can oxidize over time to 2-naphthoic acid. This acidic impurity will not participate in the reaction and can complicate the workup.
-
Solution: Use high-purity 2-naphthaldehyde. If its purity is suspect, it can be purified by recrystallization or column chromatography prior to the reaction.
-
Q4: My crude yield seems high, but I lose most of the product during workup and purification. How can I improve recovery?
Answer: this compound is a basic compound. This property is key to its purification but can also be a source of loss if not handled correctly.
Causality & Solutions:
-
Inefficient Acid/Base Extraction: The standard purification involves dissolving the crude mixture in an organic solvent, washing with acid (to protonate the amine and pull it into the aqueous layer), washing the organic layer to remove neutral impurities (like the alcohol byproduct), and then basifying the aqueous layer to liberate the free amine for re-extraction.
-
Solution 1 (Preventing Emulsions): Emulsions are common during extractions. To break them, add a small amount of brine (saturated NaCl solution).
-
Solution 2 (Ensuring Complete Extraction): Perform multiple extractions with smaller volumes of solvent rather than one large extraction. After basifying the aqueous layer to a pH > 12 (check with pH paper), extract the product multiple times (e.g., 3 x 50 mL of ethyl acetate) to ensure complete recovery.
-
-
Losses during Distillation: The product can be purified by high-vacuum distillation.[7][8] However, if the temperature is too high or the vacuum is not sufficient, decomposition can occur.
-
Solution: Use a short-path distillation apparatus and ensure a good vacuum (<1 Torr). If the product is heat-sensitive, consider purification by column chromatography on silica gel, using a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent the basic amine from streaking on the acidic silica.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal reducing agent for this reaction?
| Reducing Agent | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | Inexpensive, readily available. | Reduces starting aldehyde, leading to alcohol byproduct.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Highly selective for iminium ions.[2] Tolerates a wide range of functional groups. | Highly toxic (releases HCN gas in strong acid). Requires careful handling. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Highly selective, non-toxic, mild. Often gives cleaner reactions. | More expensive, can be moisture sensitive. |
-
Q2: What is the role of pH or acid catalysts?
-
A catalytic amount of weak acid (like acetic acid) accelerates the reaction by protonating the carbonyl and facilitating the dehydration of the hemiaminal.[6] This pushes the equilibrium towards the iminium ion, which is the species that is readily reduced. The ideal pH is a "sweet spot" (typically 4-6) where the amine is still sufficiently nucleophilic and the imine is readily formed and protonated.
-
-
Q3: What are the best practices for monitoring reaction progress?
-
Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., Ethyl Acetate/Hexane). The aldehyde will be less polar (higher Rf) than the product amine, which is often close to the baseline. Staining with potassium permanganate or ninhydrin can help visualize the amine. For more precise monitoring, LC-MS is ideal as it can track the disappearance of starting materials and the appearance of the product mass peak.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-naphthaldehyde (1.0 eq).
-
Dissolve the aldehyde in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Caution: The reaction may bubble slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Acid/Base Extraction
-
Dissolve the crude product from Protocol 1 in a suitable organic solvent like ethyl acetate (100 mL).
-
Transfer to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The product will move to the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers. The organic layer containing neutral impurities (e.g., 2-naphthalenemethanol) can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) with stirring until the pH is >12. The free amine product will precipitate or form an oil.
-
Extract the liberated amine from the basic aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.[7][9]
Section 5: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing yield issues.
Caption: A workflow for troubleshooting low yield.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. youtube.com [youtube.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 8. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
stability issues and degradation of N-methyl-1-(naphthalen-2-yl)methanamine
Welcome to the technical support guide for N-methyl-1-(naphthalen-2-yl)methanamine (CAS: 76532-33-7). This document is intended for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues associated with this compound. As a secondary benzylic amine with a naphthalene moiety, this molecule possesses specific structural features that make it susceptible to particular degradation pathways. This guide provides not only procedural instructions but also the underlying chemical principles to empower you to make informed decisions during your research.
Section 1: Frequently Asked Questions (FAQs) - Proactive Guidance
This section addresses the most common inquiries regarding the handling and stability of this compound.
Question 1: What are the ideal storage and handling conditions for this compound?
Answer: Proper storage is the most critical factor in preventing degradation. Based on supplier recommendations and the compound's chemical nature, the following conditions are mandatory:
-
Temperature: Refrigerate at 2-8°C.[1][2] Thermal stress can accelerate degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The benzylic amine structure is susceptible to oxidation.
-
Light: Keep in a dark place, using amber vials or containers wrapped in aluminum foil.[1] The naphthalene ring is a chromophore that absorbs UV light, leading to photodegradation.
Question 2: My compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. Is it degraded?
Answer: A color change from white/off-white to yellow or brown is a strong visual indicator of potential degradation. This is often due to the formation of oxidized species and other chromophoric degradants. While a slight color change may not significantly impact all applications, it warrants immediate investigation using an appropriate analytical method, such as HPLC, to quantify the purity and identify potential impurities.
Question 3: What are the primary chemical drivers of degradation for this compound?
Answer: The degradation of this compound is primarily driven by three factors related to its structure:
-
Oxidation: The benzylic C-H bonds (on the methylene bridge) are activated and represent the most likely site for oxidative attack.[3] This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents, potentially leading to the formation of imines, aldehydes (2-naphthaldehyde), or, under more aggressive conditions, naphthoic acid derivatives.[4][5]
-
Photodegradation: The naphthalene ring system is a large, conjugated pi-system that readily absorbs UV-Vis light. This absorbed energy can lead to photochemical reactions, bond cleavage, and the formation of various degradants. Photostability is a critical component of comprehensive stability testing.[6]
-
N-Demethylation: The loss of the N-methyl group to form the primary amine, 1-(naphthalen-2-yl)methanamine, is a possible degradation pathway.[7]
Question 4: Which analytical techniques are best suited for assessing the stability and purity of this compound?
Answer: A stability-indicating analytical method is essential. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with UV detection.[6] An effective HPLC method should be able to separate the intact parent compound from all potential process impurities and degradation products. For definitive identification of unknown peaks that appear during stability studies, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradants.
Section 2: Troubleshooting Guide - A Problem-Solving Framework
This guide provides a logical approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue: Appearance of Unexpected Peaks in HPLC/UPLC Chromatograms
-
Symptom: Your chromatogram shows new peaks that were not present in the initial analysis of the reference standard. The area of the main analyte peak may also be decreasing.
-
Causality: This is the most direct evidence of degradation. The retention times of the new peaks can provide clues to their polarity and identity. Early-eluting peaks are typically more polar (e.g., naphthoic acid), while peaks around the parent compound could be neutral degradants (e.g., an imine or aldehyde).
Caption: Troubleshooting logic for identifying the source of unexpected chromatographic peaks.
Issue: Poor Assay Reproducibility and Loss of Potency
-
Symptom: You observe significant variability in analytical results between runs or a consistent downward trend in the concentration of your stock solutions over a short period.
-
Causality: This indicates that the compound is degrading in solution under your specific experimental conditions (e.g., solvent choice, pH, temperature). The kinetics of this degradation are causing the observed drift in potency.
-
Evaluate Stock Solution Stability:
-
Prepare a fresh stock solution and analyze it immediately (T=0).
-
Store the solution under your typical laboratory conditions (e.g., on the benchtop) and also under ideal protected conditions (refrigerated, protected from light).
-
Re-analyze the solutions at set time points (e.g., 2, 4, 8, 24 hours). A decrease in the main peak area of >2% suggests instability.
-
-
Control Environmental Factors:
-
Light: Perform all manipulations in a dimly lit area or under yellow light. Use amber glassware and cover autosampler trays.
-
Temperature: Keep stock solutions and samples on ice or in a cooling block during preparation. Use a refrigerated autosampler set to 4°C for analysis.
-
-
Assess Solvent Effects:
-
Avoid solvents known to contain peroxide impurities (e.g., older bottles of THF or Dioxane). Use freshly opened bottles of high-purity solvents.
-
If working in aqueous solutions, be mindful of pH. Buffering the solution may be necessary to prevent acid or base-catalyzed hydrolysis.
-
Section 3: Technical Protocols & Methodologies
These protocols provide standardized procedures for handling the compound and investigating its stability profile.
Protocol 1: Standard Operating Procedure for Handling and Storage
-
Receiving: Upon receipt, immediately transfer the container to a 2-8°C refrigerator.
-
Aliquoting: If you need to use small amounts over time, it is best to aliquot the solid material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to air and moisture.
-
Weighing: Allow the vial to warm to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. Use high-purity solvents. If a stock solution must be stored, store it at 2-8°C in a tightly capped amber vial and re-verify its concentration before use if stored for more than 24 hours.
Protocol 2: Forced Degradation (Stress Testing) Framework
Forced degradation, or stress testing, is a systematic way to determine the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[8][9] This helps to identify likely degradation products and establish a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 2h - 24h at 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 2h - 24h at 60°C | To assess stability in basic environments.[12] |
| Oxidation | 3% H₂O₂ | 2h - 24h at RT | To simulate oxidative stress. Benzylic amines are particularly susceptible.[3][13] |
| Thermal | Solid & Solution at 80°C | 24h - 72h | To evaluate intrinsic thermal stability. |
| Photostability | ICH Q1B Option II (Solid & Solution) | Concurrently | To evaluate degradation upon exposure to light, given the naphthalene chromophore.[6] |
Methodology:
-
Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective samples.
-
For thermal studies, place vials in a calibrated oven. For photostability, use a validated photostability chamber.
-
At appropriate time points, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute to a target concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Protocol 3: Starting Point for a Stability-Indicating HPLC Method
This method serves as a starting point and will likely require optimization for your specific system and degradants.
Table 2: Example HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 280 nm (Naphthalene has strong absorbance) |
Section 4: Mechanistic Insights & Visualizations
Understanding the likely chemical transformations is key to interpreting your data.
Primary Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the chemical structure of this compound.
Caption: Plausible degradation pathways for this compound.
Section 5: References
-
This compound | 76532-33-7. Sigma-Aldrich.
-
22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. [Link]
-
Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. ResearchGate. [Link]
-
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]
-
N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Pharmaffiliates. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Selective Aerobic Oxidation of Benzyl Amines. Advances in Engineering. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The reported N-demethylation reactions. A-D, traditional chemical... ResearchGate. [Link]
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. ResearchGate. [Link]
Sources
- 1. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. longdom.org [longdom.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. advanceseng.com [advanceseng.com]
Technical Support Center: Enhancing the Purity of N-methyl-1-(naphthalen-2-yl)methanamine
Welcome to the technical support center for the synthesis and purification of N-methyl-1-(naphthalen-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights into troubleshooting common issues and applying robust purification protocols.
Introduction: The Challenge of Amine Purification
This compound is commonly synthesized via the reductive amination of 2-naphthaldehyde with methylamine. While the reaction itself is robust, achieving high purity can be challenging due to the basic nature of the product and the potential for several side-products and unreacted starting materials. This guide will walk you through a logical, step-by-step approach to diagnosing purity issues and implementing effective purification strategies.
Troubleshooting Guide: From Crude Product to Pure Amine
This section addresses specific issues you might encounter post-synthesis, providing the underlying cause and a validated solution.
Issue 1: My NMR/LC-MS shows unreacted 2-naphthaldehyde in the final product.
-
Question: I've completed the synthesis and standard work-up, but I'm still seeing a significant amount of the starting aldehyde. How can I remove it effectively?
-
Expert Analysis: The presence of unreacted aldehyde is a common issue in reductive amination, often due to incomplete imine formation or the reducing agent degrading before the reaction is complete. While chromatography can separate the aldehyde, a targeted chemical extraction is often more efficient and scalable.
-
Solution: Sodium Bisulfite Wash. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily removed from the organic phase.[1][2][3]
-
Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting salt is highly polar and partitions into the aqueous layer, leaving your less polar amine product in the organic layer.[1] Ketones react much more slowly, and your amine product will not react, making this a highly selective removal method.
-
Actionable Protocol: See Detailed Experimental Protocol 1 for a step-by-step guide to performing a sodium bisulfite wash.
-
Issue 2: My product streaks badly on a silica gel column, leading to poor separation.
-
Question: I'm trying to purify my product using standard silica gel chromatography, but I'm getting severe tailing and broad peaks. What's causing this and how do I fix it?
-
Expert Analysis: This is a classic problem when purifying basic compounds like amines on standard silica gel.[4] Silica gel is slightly acidic due to the presence of silanol groups (-SiOH) on its surface.[5][6] Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column and elute slowly and unevenly.
-
Solution 1: Mobile Phase Modification. The most common solution is to add a small amount of a competing base to your mobile phase (eluent).
-
Causality: A volatile amine like triethylamine (Et₃N) or ammonia (in methanol) will compete with your product for the acidic sites on the silica. By occupying these sites, it allows your product to travel through the column more freely, resulting in sharper peaks and better separation.
-
Actionable Protocol: See Detailed Experimental Protocol 2 for setting up a modified-eluent chromatography system.
-
-
Solution 2: Alternative Stationary Phases. If tailing persists, consider using a different stationary phase.
Issue 3: My overall yield is low after purification, and I have multiple unidentified byproducts.
-
Question: My crude reaction mixture is complex, and after purification, the yield of my desired amine is poor. What are the likely side reactions?
-
Expert Analysis: Reductive amination can have several competing pathways.[8][9] Understanding these can help optimize the reaction itself to minimize impurity formation from the start.
-
Likely Side Product 1: Naphthalen-2-ylmethanol. The reducing agent (e.g., NaBH₄, NaBH(OAc)₃) can directly reduce the starting aldehyde to the corresponding alcohol. This is more likely if imine formation is slow.[10]
-
Likely Side Product 2: Over-alkylation. While less common when starting with a secondary amine synthesis, if there are primary amine impurities or conditions are harsh, further reactions can occur.
-
-
Solution: A Robust, Multi-Step Purification Workflow. For complex mixtures, a single technique is rarely sufficient. A logical workflow is essential.
-
Causality: A multi-step approach allows you to remove different classes of impurities at each stage. An acid-base extraction first isolates all basic compounds (your product), removing neutral impurities like the alcohol byproduct and any remaining non-polar starting materials.[11][12][13] The subsequent chromatography then separates your target amine from any other basic impurities.
-
Actionable Workflow: See the General Purification Workflow diagram below and Detailed Experimental Protocol 3 for acid-base extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the first and most effective purification step for a crude reaction mixture containing a basic amine? A1: An acid-base extraction is almost always the best first step.[11][12][13][14] By dissolving your crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with an aqueous acid (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous layer as a salt. Neutral impurities, such as the naphthalen-2-ylmethanol byproduct, will remain in the organic layer, which can be discarded. You can then recover your purified amine by basifying the aqueous layer (e.g., with NaOH) and extracting it back into a fresh organic solvent. This technique is detailed in Protocol 3 .
Q2: My product is a persistent oil. Can it be purified by recrystallization? A2: It is possible, but first, you should confirm its purity. Impurities often prevent crystallization. Purify the oil by column chromatography first. If it is still an oil, you can attempt to form a salt, such as the hydrochloride salt, which is often a stable, crystalline solid.[15] To do this, dissolve the purified free-base amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The hydrochloride salt may precipitate and can be collected by filtration.
Q3: Is high-vacuum distillation a viable purification method? A3: Yes. For the analogous compound, N-methyl-1-(naphthalen-1-yl)methanamine, high-vacuum distillation is a cited method for final purification to obtain a pure product.[16][17] This is an excellent technique for removing non-volatile impurities after an initial work-up, especially on a larger scale where chromatography may be less practical.
Q4: How can I optimize my reductive amination reaction to minimize impurities from the start? A4: Reaction optimization is key. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can help, as it is less likely to reduce the aldehyde before imine formation.[18] Ensuring anhydrous conditions and sometimes adding a catalytic amount of acetic acid can facilitate imine formation.[19] A one-pot method where the amine, aldehyde, and reducing agent are all present from the start often gives good results.[20][21]
Visualized Workflows and Data
Diagrams
Caption: General Purification Workflow for this compound.
Data Tables
Table 1: Troubleshooting Summary
| Symptom | Likely Cause(s) | Recommended Action | Scientific Rationale |
|---|---|---|---|
| Aldehyde peak in ¹H NMR (singlet ~10 ppm) | Incomplete reaction | Perform a sodium bisulfite wash (Protocol 1). | Forms a water-soluble adduct, selectively removing the aldehyde into an aqueous layer.[1][22] |
| Broad, tailing peaks on silica column | Strong interaction between basic amine and acidic silica. | Add 0.5-1% triethylamine to the eluent (Protocol 2). | The competing base neutralizes active sites on the silica, allowing for symmetrical peak shapes.[4] |
| Alcohol peak in ¹H NMR (broad singlet, CH₂ ~4.7 ppm) | Premature reduction of aldehyde by borohydride. | Purify via acid-base extraction (Protocol 3). | The neutral alcohol will remain in the organic phase while the basic amine is extracted into the aqueous acid phase.[11][13] |
| Product is a non-crystallizing oil | Residual solvent or minor impurities. | Purify by column chromatography, then attempt to form the HCl salt. | Chromatography removes impurities. The ionic salt has a rigid crystal lattice and is more likely to solidify.[15] |
Detailed Experimental Protocols
Protocol 1: Selective Removal of Unreacted 2-Naphthaldehyde
This protocol is designed to remove aldehyde impurities from an organic solution of the crude product.[2][22]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Preparation of Bisulfite Solution: Prepare a fresh saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct.
-
Work-up: Drain and discard the lower aqueous layer. Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution).
-
Drying and Concentration: Transfer the organic layer to a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aldehyde-free crude product.
Protocol 2: Flash Column Chromatography with Modified Eluent
This protocol is for the purification of basic amines on standard silica gel.[5][23][24]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine (Et₃N) to the TLC developing jar. The ideal solvent system should give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes + 1% Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture (e.g., Hexanes/EtOAc 95:5 + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine has a boiling point of 89.5°C and can typically be removed on a rotary evaporator, but may require a high-vacuum line for complete removal.
Protocol 3: Purification via Acid-Base Extraction
This protocol isolates basic compounds from neutral or acidic impurities.[12][14]
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 1 minute, venting appropriately.
-
Separation: Allow the layers to separate. The target amine is now protonated and resides in the upper aqueous layer as its hydrochloride salt. Drain and set aside the lower organic layer, which contains neutral impurities.
-
Basification: Drain the aqueous layer into a clean flask or beaker. While stirring, slowly add 2M aqueous NaOH until the solution is basic (pH > 10, check with pH paper). The amine will deprotonate and may form an oily precipitate.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane) and shake to extract the neutral "free-base" amine back into the organic layer.
-
Final Work-up: Drain the organic layer. Wash it with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
References
- 1. Workup [chem.rochester.edu]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. coconote.app [coconote.app]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 16. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. column-chromatography.com [column-chromatography.com]
- 24. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: N-methyl-1-(naphthalen-2-yl)methanamine Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-methyl-1-(naphthalen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and scalability.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields in our reductive amination of 2-naphthaldehyde with methylamine. What are the likely causes and how can we improve the conversion?
Answer:
Low yields in the reductive amination process for synthesizing this compound can stem from several factors, primarily related to imine formation and the reduction step.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation of 2-naphthaldehyde and methylamine to form the corresponding imine is a reversible equilibrium reaction.
-
Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. On a laboratory scale, a Dean-Stark apparatus is effective. During scale-up, azeotropic distillation with a suitable solvent like toluene is a common industrial practice. Ensure your reaction temperature is sufficient to facilitate water removal without degrading the reactants or product.
-
-
Sub-optimal pH: The pH of the reaction medium is critical. An acidic environment is necessary to protonate the aldehyde's carbonyl group, making it more electrophilic for the nucleophilic attack by methylamine. However, if the pH is too low, the methylamine will be protonated to a non-nucleophilic ammonium salt, inhibiting the initial condensation.
-
Solution: Maintain a weakly acidic pH, typically in the range of 5-6. The use of a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH throughout the reaction.[1]
-
-
Inefficient Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Sodium Borohydride (NaBH₄): While cost-effective, it can be sensitive to pH and may react with the solvent if protic solvents like methanol are used at elevated temperatures.
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that is often preferred for reductive aminations.[2] It is less sensitive to pH and can be used in a one-pot procedure.
-
Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or Pt/C catalyst) is a highly efficient and atom-economical method. However, it requires specialized high-pressure equipment and careful handling of the catalyst, which can be pyrophoric.
-
-
Side Reactions:
-
Cannizzaro Reaction: Under basic conditions, 2-naphthaldehyde can undergo a disproportionation reaction to form 2-naphthoic acid and 2-naphthylmethanol. This is more prevalent if the imine formation is slow.
-
Solution: Ensure the reaction is not run under strongly basic conditions and that the methylamine is added in a controlled manner.
-
-
Over-alkylation: The desired secondary amine product can potentially react with another molecule of 2-naphthaldehyde to form a tertiary amine impurity.
-
Solution: Using a slight excess of methylamine can help minimize this side reaction. Careful control of stoichiometry is crucial.
-
-
Issue 2: Formation of Significant Impurities
Question: Our final product is contaminated with several impurities, making purification difficult. What are the common impurities and how can we prevent their formation?
Answer:
Impurity profiling is a critical aspect of process development and scale-up. The primary impurities in the synthesis of this compound often arise from side reactions or unreacted starting materials.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Prevention and Mitigation |
| Unreacted 2-Naphthaldehyde | Incomplete reaction, insufficient reducing agent. | Ensure complete imine formation before adding the reducing agent. Use a slight excess of the reducing agent and allow for sufficient reaction time. |
| 2-Naphthylmethanol | Reduction of unreacted 2-naphthaldehyde by the reducing agent. | This is a common byproduct.[3] Optimizing the reaction to favor imine formation before reduction is key. A slower addition of the reducing agent can also help. |
| N,N-di(naphthalen-2-ylmethyl)methylamine (Tertiary Amine) | Reaction of the product with another molecule of 2-naphthaldehyde and subsequent reduction.[4] | Use a slight excess of methylamine. Maintain a lower reaction temperature to reduce the rate of this side reaction. |
| Naphthalene | Can be present as an impurity in the starting 2-naphthaldehyde. | Use high-purity starting materials. Naphthalene content can be monitored by gas chromatography (GC).[5] |
Purification Strategy:
A robust purification strategy is essential for achieving high-purity this compound.
-
Acid-Base Work-up: This is a highly effective method for separating the basic amine product from neutral impurities like unreacted aldehyde and naphthalene.[6][7]
-
Dissolve the crude product in a non-polar organic solvent (e.g., toluene, ethyl acetate).
-
Extract with an aqueous acid solution (e.g., dilute HCl) to protonate the amine and transfer it to the aqueous phase.
-
Wash the organic layer to remove any remaining product.
-
Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or form an oily layer.
-
Extract the liberated amine back into a fresh portion of the organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Distillation: High-vacuum distillation can be employed for final purification to remove non-volatile impurities.[6][7][8]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most scalable and cost-effective synthesis route for this compound?
For industrial-scale production, two main routes are commonly considered:
-
Reductive Amination of 2-Naphthaldehyde: This is a direct and atom-economical approach.[3] When optimized, particularly with catalytic hydrogenation, it can be a very efficient process. The main challenges lie in controlling side reactions and handling the catalyst.
-
Two-Step Synthesis from 1-Chloromethylnaphthalene: This route involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis to yield the final product.[6][7] This method can avoid the formation of the tertiary amine impurity.[7] However, it involves an additional step and the use of potentially hazardous reagents like 1-chloromethylnaphthalene.
The choice of route often depends on the available equipment, cost of starting materials, and the desired purity profile of the final product.
Q2: Can the Eschweiler-Clarke reaction be used to synthesize this compound?
Yes, the Eschweiler-Clarke reaction is a viable method for the methylation of a primary amine.[9][10] In this case, you would start with 1-(naphthalen-2-yl)methanamine and react it with formaldehyde and formic acid.[11][12]
-
Advantages: This method is known for its high yields and the fact that it does not produce quaternary ammonium salts.[9][11] The reaction is irreversible due to the loss of carbon dioxide gas.[9]
-
Challenges on Scale-up: The use of excess formic acid and formaldehyde can present challenges in terms of work-up and waste disposal on a large scale. The reaction is also typically run at elevated temperatures.[9]
Q3: What are the critical process parameters to monitor during scale-up?
-
Temperature: Exothermic reactions, such as the reduction step, need careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially in heterogeneous reactions like catalytic hydrogenation. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Addition Rates: The rate of addition of reagents, particularly the reducing agent, should be carefully controlled to manage the reaction exotherm and minimize side reactions.
-
Pressure (for hydrogenation): In catalytic hydrogenation, maintaining a constant hydrogen pressure is essential for consistent reaction rates.
Q4: What analytical techniques are recommended for in-process control and final product analysis?
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and identifying the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the levels of various impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities like naphthalene.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product and any isolated impurities.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities.
III. Experimental Workflows & Diagrams
Workflow 1: Reductive Amination via Imine Formation and Reduction
This workflow outlines the key steps for the synthesis of this compound using a two-step, one-pot reductive amination process.
Caption: Reductive Amination Workflow
Workflow 2: Eschweiler-Clarke Methylation
This diagram illustrates the process flow for the Eschweiler-Clarke methylation of 1-(naphthalen-2-yl)methanamine.
Caption: Eschweiler-Clarke Methylation Workflow
IV. References
-
Vertex AI Search. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
-
Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
-
Research Explorer - The University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
-
Pharmaffiliates. N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine.
-
Google Patents. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
-
Pharmaffiliates. This compound.
-
Wikipedia. Eschweiler–Clarke reaction.
-
Name-Reaction.com. Eschweiler-Clarke reaction.
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction.
-
Ambeed.com. N-methyl(1-naphthyl)methanamine.
-
ResearchGate. Some challenges arise when attempting reductive aminations of carboxylic acids.
-
Ambeed.com. Eschweiler-Clarke Reductive Alkylation of Amines.
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
-
ChemicalBook. (2025). 1-Methyl-aminomethyl naphthalene.
-
ChemicalBook. N,N-dimethyl-1-(naphthalen-1-yl)methanamine synthesis.
-
ECHEMI. 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula.
-
Sigma-Aldrich. This compound | 76532-33-7.
-
J&K Scientific. This compound, 97% | 76532-33-7.
-
Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros.
-
AJC. Determination of Naphthalene Content by Gas Chromatography.
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
-
SpringerLink. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
-
ResearchGate. N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF.
-
PubChem. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474.
-
ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega.
-
ChemicalBook. (2025). N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4.
-
ResearchGate. (2025). Greener and scalable synthesis of N -methyl imines using poly( N -vinylimidazole), a more sustainable functional polymer | Request PDF.
-
PubChem. 1-(2-Naphthyl)methanamine | C11H11N | CID 137282.
-
Tokyo Chemical Industry Co., Ltd. N-Methyl-1-naphthylmethylamine | 14489-75-9.
-
MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.
-
Sigma-Aldrich. N-Methyl-1-(naphthalen-1-yl)methanamine | 14489-75-9.
-
Nucleic Acid Therapy Accelerator. (2025). Manufacturing Challenge: Engineering enzymes to scale up nucleoside analogue manufacturing.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 8. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
Technical Support Center: Optimization of Solvent Conditions for N-methyl-1-(naphthalen-2-yl)methanamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in reactions involving N-methyl-1-(naphthalen-2-yl)methanamine, a key intermediate in the synthesis of various compounds, including the antifungal drug terbinafine.[1][2] As a Senior Application Scientist, my goal is to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
PART 1: CORE DIRECTIVE - A Structured Approach to Solvent Optimization
The selection of an appropriate solvent is paramount for the success of any chemical transformation. It influences reaction rates, yields, and the purity of the final product by affecting reactant solubility and stabilizing intermediates and transition states.[3] This guide is structured to first address common problems in a Q&A format, followed by a deeper dive into the theoretical and practical aspects of solvent selection for reactions with this compound.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting and FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low to no yield in my N-alkylation reaction with this compound. What are the likely causes related to the solvent?
A1: Low or no product yield is a common issue that can often be traced back to the reaction conditions, with the solvent playing a pivotal role. Here’s a systematic troubleshooting approach:
-
Re-evaluate Your Base and Solvent System: The base is crucial for deprotonating the amine, making it nucleophilic.[4] Ensure your base is strong enough for the reaction. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary.[4] The solvent must be able to dissolve both the amine and the base to a reasonable extent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for SN2 reactions as they can improve the solubility of reactants.[4][5]
-
Check Reactant Solubility: Poor solubility of either this compound or the alkylating agent in the chosen solvent will significantly hinder the reaction rate. If you observe a heterogeneous mixture, consider switching to a more suitable solvent.
-
Consider the Reactivity of the Alkylating Agent: The leaving group on your alkylating agent is critical. The general reactivity trend is I > Br > Cl. If you are using an alkyl chloride, switching to a bromide or iodide could improve the reaction rate.
-
Temperature Control: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5] If your reaction is sluggish at room temperature, gradually increasing the temperature may be beneficial. However, be mindful of potential side reactions at elevated temperatures.[5]
Q2: I'm observing significant over-alkylation, resulting in the formation of a quaternary ammonium salt. How can I control this?
A2: Over-alkylation is a frequent challenge in amine alkylations because the product of the initial alkylation (a tertiary amine in this case) can be more nucleophilic than the starting secondary amine.[6][7][8] Here are some strategies to mitigate this:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the this compound relative to the alkylating agent can help minimize over-alkylation.
-
Solvent Choice: While polar aprotic solvents can accelerate the desired reaction, they can also promote over-alkylation. Experimenting with less polar solvents might be beneficial.
-
Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider alternative methods like reductive amination, which can offer better control over the degree of alkylation.[6][9]
Q3: My reaction is proceeding very slowly. How can I leverage the solvent to increase the reaction rate?
A3: A slow reaction rate can often be addressed by optimizing the solvent and other reaction parameters:
-
Solvent Polarity: For many SN2 reactions, polar aprotic solvents like acetonitrile, DMF, and DMSO are known to accelerate the reaction rate.[5] These solvents can stabilize charged intermediates that may form during the reaction.
-
Higher Boiling Point Solvents: If your reaction is thermally driven, switching to a higher boiling point solvent will allow you to run the reaction at a higher temperature, which generally increases the reaction rate. For example, if you are using acetonitrile (boiling point ~82°C), you could consider switching to DMF (boiling point ~153°C).
-
Catalysis: For certain reactions, the addition of a catalyst can dramatically increase the rate. For instance, in N-alkylations using alcohols as alkylating agents, ruthenium and iridium complexes are often used.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound reactions.
Caption: A logical workflow for troubleshooting low product yield.
PART 3: VISUALIZATION & FORMATTING - Data-Driven Solvent Selection
To facilitate a more rational approach to solvent selection, the following table summarizes the properties of common solvents used in N-alkylation reactions.
Table 1: Properties of Common Solvents for N-Alkylation Reactions
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | General Application Notes |
| Acetonitrile | 37.5 | 82 | Polar Aprotic | Good for SN2 reactions, dissolves a wide range of compounds.[5][10] |
| DMF | 36.7 | 153 | Polar Aprotic | High boiling point, excellent solvating power for many salts.[5][10] |
| DMSO | 46.7 | 189 | Polar Aprotic | Very high boiling point, highly polar, can accelerate SN2 reactions.[5] |
| THF | 7.6 | 66 | Polar Aprotic | Lower boiling point, good for reactions at moderate temperatures. |
| Toluene | 2.4 | 111 | Non-polar | Can be optimal in some catalyzed reactions.[5] |
Experimental Protocol: A General Guide for Solvent Screening
This protocol provides a general framework for systematically screening solvents for your specific reaction.
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each using a different solvent from Table 1. Keep all other reaction parameters (stoichiometry, temperature, reaction time) constant.
-
Monitoring: Monitor the progress of each reaction using an appropriate analytical technique, such as TLC, LC-MS, or GC-MS.
-
Analysis: After a set period, quench the reactions and analyze the crude reaction mixtures to determine the conversion to the desired product and the formation of any by-products.
-
Optimization: Based on the results of the initial screen, you can select the most promising solvent(s) for further optimization of other reaction parameters, such as temperature and concentration.
Visualizing the Impact of Solvent Polarity
The following diagram illustrates the general principle of how solvent polarity can influence the energy profile of an SN2 reaction.
Caption: Effect of solvent polarity on the transition state energy.
In many SN2 reactions, the transition state is more polar than the reactants. A polar aprotic solvent can stabilize this polar transition state, lowering the activation energy (ΔG‡) and thus increasing the reaction rate compared to a non-polar solvent.[11]
References
- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
- Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
- BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.
- BenchChem. (n.d.). Troubleshooting Low Yields In amine alkylation Reactions.
- Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Do, H.-Q., & Daugulis, O. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Okumu, B. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Chemistry LibreTexts. (2019, June 5). 23.15: Preparation of Amines.
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing side reactions during the methylation of 1-(naphthalen-2-yl)methanamine
Welcome to the technical support center for the methylation of 1-(naphthalen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target N-methylated naphthalenemethanamine derivatives.
Introduction: The Challenge of Selective Methylation
The methylation of primary amines, such as 1-(naphthalen-2-yl)methanamine, is a fundamental transformation in organic synthesis. However, it is often plagued by a lack of selectivity, leading to a mixture of mono-, di-, and even tri-methylated (quaternary ammonium salt) products. This lack of control necessitates tedious purification steps and results in lower yields of the desired product. This guide will focus on strategies to mitigate these side reactions, with a particular emphasis on the Eschweiler-Clarke reaction, a robust method for achieving controlled methylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the methylation of 1-(naphthalen-2-yl)methanamine and provides actionable solutions based on established chemical principles.
Issue 1: Formation of Over-Methylated Products (Quaternary Ammonium Salt)
Symptom: You observe a product in your reaction mixture that is highly polar, possibly water-soluble, and has a mass corresponding to the addition of three methyl groups to the nitrogen atom. This is the N,N,N-trimethyl-1-(naphthalen-2-yl)methanaminium salt.
Causality: This is a common outcome when using traditional alkylating agents like methyl iodide (MeI) or dimethyl sulfate.[1] The initially formed secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to rapid successive alkylations.[2]
Solution: The most effective way to prevent the formation of quaternary ammonium salts is to employ the Eschweiler-Clarke reaction .[3][4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] The reaction mechanism proceeds through the formation of an iminium ion, which is then reduced. A tertiary amine cannot form an iminium ion, thus the reaction naturally stops at the N,N-dimethyl stage.[3][6]
Experimental Protocol: Eschweiler-Clarke Dimethylation
-
To a stirred solution of 1-(naphthalen-2-yl)methanamine (1.0 eq) in a suitable flask, add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
Slowly add formic acid (98-100%, 2.5 eq) to the mixture. The addition is exothermic, so cooling may be necessary.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC (see FAQ for details).
-
After completion, cool the reaction to room temperature and carefully basify with a concentrated NaOH or KOH solution to a pH > 10.
-
Extract the product with an organic solvent such as toluene or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-1-(naphthalen-2-yl)methanamine.
Issue 2: Incomplete Reaction or Formation of Mono-Methylated Product
Symptom: Your reaction mixture contains a significant amount of starting material or the mono-methylated product, N-methyl-1-(naphthalen-2-yl)methanamine.
Causality: This can be due to insufficient reagents, low reaction temperature, or short reaction time. The second methylation step is generally slower than the first.[2]
Solutions:
-
Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. For complete dimethylation of a primary amine, at least 2 equivalents of each are required. Using a slight excess (e.g., 2.5 eq) can help drive the reaction to completion.[3]
-
Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution (80-100 °C) to ensure the formation and reduction of the iminium ion.[5]
-
Reaction Time: Monitor the reaction by TLC until the starting material and mono-methylated intermediate are no longer visible.
Issue 3: Formation of N-Formyl Side Product
Symptom: You observe a side product with a mass corresponding to the addition of a formyl group (-CHO) to the nitrogen atom, forming N-(1-(naphthalen-2-yl)methyl)formamide.
Causality: This side reaction can occur when the amine reacts directly with formic acid, especially at elevated temperatures.[7][8] This is the basis of the Leuckart-Wallach reaction, which can sometimes compete with the desired methylation.[9]
Solutions:
-
Control Temperature: While high temperatures are needed, excessive heat can favor formylation. Maintain the temperature in the recommended 80-100 °C range.
-
Order of Addition: Adding the formaldehyde to the amine before the formic acid can favor the formation of the iminium ion for methylation over direct formylation.
Issue 4: Product Degradation or Color Change
Symptom: The reaction mixture or the purified product darkens over time, and you observe the formation of an impurity with a mass 16 units higher than the tertiary amine product. This is likely the N-oxide.
Causality: Tertiary amines can be susceptible to oxidation, especially when exposed to air.[10] While the Eschweiler-Clarke reaction is a reductive process, the final tertiary amine product can be oxidized during the workup or on storage if not handled properly.
Solutions:
-
Inert Atmosphere: During the workup, especially after basification, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Storage: Store the purified N,N-dimethyl-1-(naphthalen-2-yl)methanamine under an inert atmosphere and in a cool, dark place.
Frequently Asked Questions (FAQs)
-
Q1: Which methylating agent is best for this transformation?
-
Q2: How can I selectively synthesize the mono-methylated product, this compound?
-
Achieving selective mono-methylation can be challenging. One approach is to use a limiting amount of the methylating agent. In the context of the Eschweiler-Clarke reaction, using approximately one equivalent of formaldehyde may favor the mono-methylated product, but a mixture is still likely. An alternative patented method involves reacting 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis, which avoids the formation of the dimethylated product.
-
-
Q3: How do I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is an effective method. You can use a mobile phase of petroleum ether/ethyl acetate (e.g., 5:1) on silica gel plates.[13] The starting primary amine will be the most polar (lowest Rf), followed by the secondary amine, and then the tertiary amine (highest Rf). The quaternary salt, if formed, will remain at the baseline.
-
-
Q4: What is the best workup and purification procedure?
-
A standard acid-base extraction is very effective. After the reaction, the mixture is made strongly basic (pH > 10) with NaOH or KOH. This deprotonates the ammonium salt of the product, allowing it to be extracted into an organic solvent like toluene or ethyl acetate.[11][14] The organic layer can then be washed, dried, and concentrated. For high purity, the crude product can be distilled under high vacuum.[14]
-
-
Q5: Are there any solvent-related side reactions I should be aware of?
-
The Eschweiler-Clarke reaction is often run without an additional solvent. If a co-solvent is used, be aware that alcohols can potentially be oxidized by the catalyst in some reductive amination systems, leading to unwanted side products.[15] However, this is less of a concern in the classic Eschweiler-Clarke reaction.
-
Data Summary
| Product | Method | Key Advantages | Potential Side Products | Typical Yield |
| This compound | N-methylformamide + 1-chloromethylnaphthalene, then hydrolysis | High selectivity for mono-methylation | - | ~82%[14] |
| N,N-Dimethyl-1-(naphthalen-2-yl)methanamine | Eschweiler-Clarke Reaction | Prevents over-methylation, one-pot procedure | N-formylation, N-oxide (during workup) | >80%[5] |
| N,N,N-Trimethyl-1-(naphthalen-2-yl)methanaminium Iodide | Exhaustive Methylation with MeI | Direct synthesis of quaternary salt | Difficult to stop at intermediate stages | High (>80%)[16] |
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Reaction pathways in the methylation of 1-(naphthalen-2-yl)methanamine.
Caption: Troubleshooting workflow for methylation side reactions.
References
- Hajra, A. (2008). N-formylation by formic acid under solvent-free conditions. Journal of Organic Chemistry, 73(15), 6034-6036.
- Kim, J. G., & Jang, D. O. (2010). Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. Synlett, 2010(14), 2093-2096.
- An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. (2014).
- Green Chemistry Institute. (n.d.).
- Jung, S. H., Ahn, J. H., & Choi, J. K. (2002). A practical and convenient procedure for the N-formylation of amines using formic acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.
- Eschweiler–Clarke reaction. (n.d.). Grokipedia.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Jung, S. H., Ahn, J. H., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ChemInform, 33(27).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Sciendo.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023).
- Leuckart reaction. (n.d.). Grokipedia.
- Methylation of NH2 Troubleshooting? (2021). Reddit.
- Reductive Amin
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
- Martinez, M., et al. (2008). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 10(22), 5207-5210.
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. (2002).
- Eschweiler-Clarke reaction: Methyl
- Reductive amin
- Eschweiler-Clarke Reductive Alkyl
- Reductive Amination - Common Conditions. (n.d.).
- N,N-dimethyl-1-(naphthalen-1-yl)methanamine. (n.d.). ChemicalBook.
- Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. (2021).
- Pace, V., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(15), 6249-6255.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024).
- N,N-dimethyl-1-(naphthalen-1-yl)methanamine synthesis. (n.d.). ChemicalBook.
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modific
- Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. (2019). The Royal Society of Chemistry.
- Eschweiler-Clarke reaction. (2022). YouTube.
- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool.
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2024).
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. (2017). The Royal Society of Chemistry.
- 2-Oxaadamantane-1-N,N,N-trimethylmethanaminium Iodide: Synthesis and Potential for Muscarinic Activity. (1985). SciSpace.
- N,N-Dimethyl-1-(naphthalen-1-yl)methanamine. (n.d.). Veeprho.
- Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (1996). Semantic Scholar.
- N,N,N-Trimethylanilinium iodide. (n.d.). Chemsrc.
- Eschweiler-Clarke Reaction. (2022). YouTube.
- An optimized method for synthesis and purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). (2019).
- N,N-dimethyl-1-(naphthalen-1-yl)methanamine. (n.d.). PubChem.
- A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. (2006).
Sources
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N,N-dimethyl-1-(naphthalen-1-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. rsc.org [rsc.org]
Validation & Comparative
A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for N-methyl-1-(naphthalen-2-yl)methanamine Quantification
Introduction
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. N-methyl-1-(naphthalen-2-yl)methanamine, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its accurate measurement. This guide provides a comprehensive comparison of validated analytical techniques for the quantification of this compound, grounded in established regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement the most suitable analytical method for their specific needs.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][6] This guide will delve into the validation of three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Importance of Method Validation
Method validation is a critical component of good manufacturing practices (GMP) and good laboratory practices (GLP). It ensures that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[7] The core parameters of analytical method validation, as outlined by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3][6][8]
Caption: Overall workflow for analytical method validation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is fundamental to developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C12H13N | [9][10][11] |
| Molecular Weight | 171.24 g/mol | [12] |
| Appearance | White to Yellow Solid or Semi-solid or liquid | [9] |
| Storage | 2-8°C, protected from light, under inert atmosphere | [9][10] |
These properties, particularly its semi-volatile nature and chromophore (naphthalene ring), suggest that HPLC, GC-MS, and LC-MS/MS are all potentially viable analytical techniques.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The presence of the naphthalene ring in this compound provides strong UV absorbance, making HPLC with UV detection a suitable quantitative method.[13][14]
Experimental Protocol: HPLC Method Validation
Objective: To validate an HPLC method for the quantification of this compound in a drug substance or product.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13][14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30-40°C.[14]
-
Detection Wavelength: Determined by UV scan (typically around 220-230 nm for naphthalene moiety).
-
Injection Volume: 10-20 µL.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][15] This is demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte, and showing no interference at the analyte's retention time. Forced degradation studies (acid, base, oxidation, heat, light) are also performed to demonstrate that degradation products do not interfere with the analyte peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][16] A series of at least five concentrations of the analyte are prepared and injected. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13][16] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][16]
-
Repeatability (Intra-assay precision): Analysis of replicate samples (e.g., n=6) at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.
-
-
Detection Limit (LOD) and Quantitation Limit (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15][17] This involves varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
-
System Suitability: Ensures that the chromatographic system is adequate for the intended analysis.[14][15] This is checked before each analytical run by injecting a standard solution and evaluating parameters like theoretical plates, tailing factor, and RSD of replicate injections.
Caption: Experimental workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18] Given that this compound can be volatilized, GC-MS offers high sensitivity and selectivity, especially for trace-level impurity analysis.[7][19]
Experimental Protocol: GC-MS Method Validation
Objective: To validate a GC-MS method for the quantification of this compound, particularly as a trace impurity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Autosampler.
-
Data acquisition and processing software with a spectral library (e.g., NIST).[20]
Chromatographic and Spectrometric Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity, or full scan for identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Validation Parameters:
The validation parameters are similar to those for HPLC, with some specific considerations for GC-MS:
-
Specificity: In GC-MS, specificity is enhanced by both the retention time and the mass spectrum. The mass spectrum of the analyte peak should match that of a reference standard and be free from co-eluting interferences.
-
Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness: The principles and acceptance criteria are generally the same as for HPLC. For trace analysis, the required LOD and LOQ will be much lower.
-
Matrix Effects: When analyzing samples from complex matrices (e.g., biological fluids), it is crucial to evaluate matrix effects, which can cause ion suppression or enhancement.[21] This can be assessed by comparing the response of the analyte in a neat solution versus a matrix-matched standard.
Caption: Workflow for GC-MS method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[22] This makes it the method of choice for bioanalytical studies where very low concentrations of the analyte need to be quantified in complex biological matrices like plasma or urine.[23][24]
Experimental Protocol: LC-MS/MS Method Validation
Objective: To validate an LC-MS/MS method for the quantification of this compound in a biological matrix.
Instrumentation:
-
UHPLC or HPLC system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
Data acquisition and processing software.
Chromatographic and Spectrometric Conditions (Typical):
-
Column: A fast-separating C18 or HILIC column (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves selecting a precursor ion (the molecular ion of the analyte) and monitoring specific product ions after fragmentation.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
Validation Parameters:
Bioanalytical method validation guidelines from the FDA and EMA provide specific recommendations.[1][2][4][5][21][25]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[26] This is assessed by analyzing blank matrix samples from at least six different sources.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple runs.[26] For bioanalytical methods, the acceptance criteria are typically that the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).[23][26]
-
Calibration Curve: A calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero standards should be prepared.
-
Recovery: The extraction efficiency of the analytical method.[26]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.[26]
Caption: LC-MS/MS bioanalytical method validation workflow.
Summary Comparison of Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by highly selective and sensitive mass detection. |
| Typical Application | Routine quality control, assay, and impurity determination in drug substances and products.[13][14] | Trace level impurity analysis, residual solvent analysis.[7][20][27] | Bioanalysis (pharmacokinetics, toxicokinetics), trace-level quantification in complex matrices.[23][24] |
| Sensitivity | Moderate (µg/mL to ng/mL). | High (ng/mL to pg/mL). | Very High (pg/mL to fg/mL). |
| Selectivity | Moderate, relies on chromatographic resolution. | High, based on retention time and mass spectrum. | Very High, based on retention time and specific MRM transitions. |
| Sample Throughput | High. | Moderate. | High (with UHPLC). |
| Cost | Low. | Moderate. | High. |
| Strengths | Robust, widely available, cost-effective. | Excellent for volatile impurities, provides structural information. | Unmatched sensitivity and selectivity, ideal for bioanalysis. |
| Limitations | Lower sensitivity and selectivity compared to MS methods. | Not suitable for non-volatile or thermally labile compounds. | Susceptible to matrix effects, higher cost and complexity. |
Conclusion: Selecting the Right Method
The choice of the analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control of the drug substance or product, where the concentration of the analyte is relatively high, a validated HPLC-UV method is often the most practical and cost-effective choice. Its robustness and simplicity make it well-suited for high-throughput environments.
-
When the objective is to quantify trace-level impurities in the drug substance, GC-MS provides the necessary sensitivity and selectivity. Its ability to identify unknown impurities based on their mass spectra is an added advantage.
-
For bioanalytical applications , such as pharmacokinetic studies in preclinical or clinical trials, where the analyte needs to be quantified at very low concentrations in complex biological matrices, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity are essential for obtaining accurate and reliable data in this context.
Ultimately, a thorough validation in accordance with regulatory guidelines is essential to ensure that the chosen method is fit for its intended purpose, guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Future Science. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 21 July 2011. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. 24 May 2018. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. 2001. [Link]
-
National Institutes of Health. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. 13 November 2014. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 17 September 2021. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 24 April 2024. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Scribd. How To Start Method Validation-Related Substances. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. 22 October 2025. [Link]
-
Pramod Kumar Pandey. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. 8 October 2025. [Link]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]
-
SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. [Link]
-
Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
-
American Society for Mass Spectrometry. Practical Bioanalytical Method Validation by LC-MS/MS. [Link]
-
International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. 1 October 2020. [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
-
ResearchGate. A new validation approach applied to the GC determination of impurities in organic solvents. 5 August 2025. [Link]
-
ResearchGate. LC-MS/MS bioanalysis method development, validation, and sample analysis: Points to consider when conducting nonclinical and clinical studies in accordance with current regulatory guidances. [Link]
-
Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. 2 July 2020. [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine. [Link]
-
Medistri SA. GC/MS Identification of Impurities. 12 August 2024. [Link]
-
Pharmaffiliates. N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. [Link]
-
ResearchGate. (PDF) Validation of Analytical Methods. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
Eurachem. 7. Validation of analytical methods. 28 May 2025. [Link]
-
Scilit. Validation of analytical methods. [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. starodub.nl [starodub.nl]
- 9. This compound | 76532-33-7 [sigmaaldrich.com]
- 10. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 11. jk-sci.com [jk-sci.com]
- 12. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. jocpr.com [jocpr.com]
- 15. scribd.com [scribd.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. scielo.br [scielo.br]
- 18. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 19. ijpsr.com [ijpsr.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. fda.gov [fda.gov]
- 22. asms.org [asms.org]
- 23. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. labs.iqvia.com [labs.iqvia.com]
- 26. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to N-methyl-1-(naphthalen-2-yl)methanamine: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of bespoke amine scaffolds is a cornerstone of innovation. Among these, N-methyl-1-(naphthalen-2-yl)methanamine, a key intermediate for various applications, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comparative analysis of three primary synthetic routes to this target molecule, offering in-depth technical insights and field-proven perspectives to aid researchers in selecting the most appropriate pathway for their specific needs.
Introduction to this compound
This compound is a secondary amine featuring a naphthalene moiety, which imparts unique steric and electronic properties. Its structural motif is found in various biologically active compounds and functional materials. The efficient and scalable synthesis of this amine is therefore of significant interest to the scientific community. This guide will explore three distinct and commonly employed synthetic strategies:
-
Reductive Amination of 2-Naphthaldehyde: A direct, one-pot approach.
-
Eschweiler-Clarke Reaction of 1-(Naphthalen-2-yl)methanamine: A classic method for N-methylation.
-
Two-Step Synthesis via a Formamide Intermediate: A robust and often high-yielding pathway.
Each route will be examined for its chemical principles, experimental protocol, and a comparative analysis of its advantages and disadvantages.
Method 1: Reductive Amination of 2-Naphthaldehyde
Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds.[1][2] This one-pot reaction proceeds via the in-situ formation of an imine from the condensation of an aldehyde or ketone with an amine, followed by its immediate reduction to the corresponding amine.[1] For the synthesis of this compound, this involves the reaction of 2-naphthaldehyde with methylamine in the presence of a suitable reducing agent.
The choice of reducing agent is critical to the success of this reaction. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent, however, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][4]
Experimental Protocol: Reductive Amination
Materials:
-
2-Naphthaldehyde
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-naphthaldehyde (1.0 eq) in methanol, add methylamine hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the addition of a 1M aqueous solution of NaOH until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Eschweiler-Clarke Reaction of 1-(Naphthalen-2-yl)methanamine
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines.[1][5][6][7] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of the amine nitrogen without the formation of quaternary ammonium salts.[5] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[6]
A key advantage of this method is the avoidance of over-alkylation, a common side reaction when using alkyl halides.[3] The starting material for this route, 1-(naphthalen-2-yl)methanamine, is commercially available.[8]
Experimental Protocol: Eschweiler-Clarke Reaction
Materials:
-
1-(Naphthalen-2-yl)methanamine
-
Formic acid (98-100%)
-
Formaldehyde (37% in H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
To a flask containing 1-(naphthalen-2-yl)methanamine (1.0 eq), add formic acid (2.5 eq).
-
Add formaldehyde solution (2.5 eq) dropwise while stirring and cooling the reaction mixture in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Wash the acidic solution with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated NaOH solution until a pH > 10 is achieved.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method 3: Two-Step Synthesis via a Formamide Intermediate
This synthetic route involves two distinct steps: the formation of N-(naphthalen-2-ylmethyl)formamide, followed by its hydrolysis to the desired secondary amine. This method offers a high degree of control and often results in high yields, as the intermediate formamide is typically stable and easy to purify.[9][10] The initial step can be achieved by reacting 2-chloromethylnaphthalene with N-methylformamide. The subsequent hydrolysis of the formamide can be carried out under either acidic or basic conditions.[9]
This approach avoids the direct use of methylamine gas or its volatile solutions and can be more amenable to large-scale synthesis.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(naphthalen-2-ylmethyl)-N-methylformamide
Materials:
-
2-Chloromethylnaphthalene
-
N-methylformamide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add N-methylformamide (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloromethylnaphthalene (1.0 eq) in toluene dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(naphthalen-2-ylmethyl)-N-methylformamide.
Step 2: Hydrolysis of N-(naphthalen-2-ylmethyl)-N-methylformamide
Materials:
-
Crude N-(naphthalen-2-ylmethyl)-N-methylformamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH)
-
Toluene
Procedure:
-
To the crude formamide from Step 1, add a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with toluene to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with a concentrated NaOH solution.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Comparative Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes the key experimental parameters and performance indicators. The data presented are based on literature precedents for analogous transformations and may require optimization for the specific synthesis of this compound.
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction | Two-Step Formamide Synthesis |
| Starting Materials | 2-Naphthaldehyde, Methylamine | 1-(Naphthalen-2-yl)methanamine | 2-Chloromethylnaphthalene, N-methylformamide |
| Key Reagents | NaBH₃CN, Methanol | Formic acid, Formaldehyde | NaH, DMF, HCl |
| Number of Steps | 1 | 1 | 2 |
| Typical Yield | 75-85% | 80-90% | 80-95% (overall) |
| Reaction Time | 24-48 hours | 8-16 hours | 8-12 hours (total) |
| Purification | Column Chromatography | Extraction | Extraction |
Causality Behind Experimental Choices:
-
Reductive Amination: The use of methylamine hydrochloride provides a stable and easy-to-handle source of methylamine. Sodium cyanoborohydride is chosen for its selectivity, preventing the reduction of the starting aldehyde. The reaction is typically run at room temperature to minimize side reactions.
-
Eschweiler-Clarke Reaction: The excess of formic acid and formaldehyde drives the reaction to completion. Refluxing is necessary to overcome the activation energy for the hydride transfer from formic acid. The workup involves acid-base extractions to purify the amine product from non-basic starting materials and byproducts.
-
Two-Step Formamide Synthesis: Sodium hydride is a strong base required to deprotonate N-methylformamide, forming the nucleophile for the reaction with 2-chloromethylnaphthalene. The hydrolysis step with strong acid is a classic method for cleaving the formamide bond.
Visualization of Synthetic Pathways
To visually represent the logical flow of each synthetic route, the following diagrams are provided in Graphviz DOT language.
Caption: Reductive amination of 2-naphthaldehyde.
Caption: Eschweiler-Clarke methylation.
Caption: Two-step formamide synthesis and hydrolysis.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher, including scale, available starting materials, and desired purity.
-
Reductive Amination is an excellent choice for a direct, one-pot synthesis, particularly on a smaller scale. Its primary drawback is the potential need for chromatographic purification.
-
The Eschweiler-Clarke Reaction offers a high-yielding and straightforward procedure when the primary amine is readily available. The purification is often simpler, relying on acid-base extractions.
-
The Two-Step Synthesis via a Formamide Intermediate is a robust and highly controllable method that is well-suited for larger-scale preparations. While it involves an additional step, the purification is often facile, and the overall yields are typically very good.
Researchers are encouraged to consider the cost and availability of the starting materials, as well as the safety and handling requirements of the reagents involved in each route. The experimental protocols provided herein serve as a solid foundation for the synthesis of this compound and can be optimized to meet specific laboratory needs.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxaldehyde. Retrieved from [Link]
-
Iliyas, M., & Khan, I. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(24), 7583. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminomethylation of naphthalen-2-ol and naphthalene-2,7-diol. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]
-
ResearchGate. (2015). Methylation of Naphthalene with Methanol over SAPO-11 Zeolite. Retrieved from [Link]
- Saidi, M. R., Brown, R. S., & Ziyaei-Halimjani, A. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society, 4(2), 194-198.
-
Rlavie. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved from [Link]
- Google Patents. (n.d.). US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol.
- Google Patents. (n.d.). US4187255A - Process for methylating naphthalene.
- Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
- Google Patents. (n.d.). US8710268B2 - Method for the hydrolysis of substituted formylamines into substituted amines.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Alkylation of chiral 2-(aminomethyl)oxazolines. Retrieved from [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Naphthalen-2-ylmethanamine | 2018-90-8 | TCI EUROPE N.V. [tcichemicals.com]
- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Impurity Profile Analysis of Commercially Available N-methyl-1-(naphthalen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. N-methyl-1-(naphthalen-2-yl)methanamine, a key building block in the synthesis of various pharmacologically active molecules, is no exception. A thorough understanding of its impurity profile is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the impurity profiles of commercially available this compound, supported by detailed experimental protocols and expert insights into the rationale behind the analytical strategies.
The Genesis of Impurities: A Look at Synthetic Pathways
The impurity profile of this compound is intrinsically linked to its synthetic route. While various methods exist, a common approach involves the reaction of a naphthalen-2-yl precursor with a methylamine source. Understanding these pathways allows us to anticipate potential process-related impurities.
Two prevalent synthetic strategies are illustrative:
-
Reductive Amination: This method typically involves the reaction of naphthalene-2-carboxaldehyde with methylamine in the presence of a reducing agent.
-
Nucleophilic Substitution: This route often utilizes 2-(chloromethyl)naphthalene as a starting material, which then reacts with methylamine.
Each of these pathways presents a unique set of potential impurities, including unreacted starting materials, intermediates, and byproducts from side reactions.
Caption: Common synthetic pathways to this compound and potential impurity formation.
Based on these synthetic routes, a profile of potential impurities can be postulated:
-
Starting Materials:
-
Naphthalene-2-carboxaldehyde
-
2-(Chloromethyl)naphthalene
-
Naphthalene
-
-
Intermediates:
-
N-(naphthalen-2-ylmethyl)formamide (if formamide is used as a methylamine source)
-
-
Byproducts:
-
N,N-bis((naphthalen-2-yl)methyl)methylamine (Bis-alkylated Impurity): A common byproduct in the nucleophilic substitution pathway where the product reacts further with the starting material. This is a critical impurity to monitor.
-
N,N-dimethyl-1-(naphthalen-2-yl)methanamine: Can arise from over-methylation.
-
-
Degradation Products:
-
Oxidative and photolytic degradation can lead to a variety of other impurities. Forced degradation studies are essential to identify these.
-
A Multi-Pronged Analytical Approach for Comprehensive Profiling
A robust impurity profile analysis relies on the synergistic use of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation form the trifecta of a comprehensive analysis.
Caption: Integrated analytical workflow for comprehensive impurity profiling.
Experimental Protocol 1: Stability-Indicating HPLC Method
Rationale: A well-developed HPLC method is the cornerstone for quantifying known and unknown impurities and for demonstrating the stability-indicating nature of the analytical procedure, as mandated by ICH guidelines. A gradient elution is chosen to ensure the separation of impurities with a wide range of polarities.
-
Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Experimental Protocol 2: GC-MS for Volatile Impurities and Structural Confirmation
Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It provides valuable mass spectral data for structural confirmation of known and unknown impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.
-
Experimental Protocol 3: NMR for Unambiguous Structural Elucidation
Rationale: NMR spectroscopy is an indispensable tool for the definitive structural confirmation of the main component and the elucidation of the structures of unknown impurities. ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (for ¹H-¹H correlations)
-
HSQC (for direct ¹H-¹³C correlations)
-
HMBC (for long-range ¹H-¹³C correlations)
-
Comparative Analysis of Commercial Grades
The purity of commercially available this compound can vary significantly between suppliers and even between batches from the same supplier. For the purpose of this guide, we will compare three hypothetical commercial grades: "High Purity (>99%)", "Standard Grade (~97%)", and "For Further Purification (<95%)".
| Impurity | High Purity (>99%) | Standard Grade (~97%) | For Further Purification (<95%) |
| Naphthalene | < 0.05% | 0.1 - 0.5% | > 0.5% |
| 2-(Chloromethyl)naphthalene | Not Detected | < 0.1% | 0.1 - 1.0% |
| Naphthalene-2-carboxaldehyde | Not Detected | < 0.1% | 0.1 - 1.0% |
| N,N-bis((naphthalen-2-yl)methyl)methylamine | < 0.1% | 0.5 - 2.0% | > 2.0% |
| Other Unknown Impurities | < 0.1% | 0.5 - 1.0% | > 1.5% |
| Total Impurities | < 0.2% | ~3.0% | > 5.0% |
Expert Insights:
-
High Purity Grade: This grade is essential for late-stage drug development and for use in GMP-compliant processes. The stringent control over starting materials and byproducts is evident.
-
Standard Grade: Suitable for early-stage research and process development where the impact of minor impurities is being evaluated. The presence of the bis-alkylated impurity at a noticeable level is a key differentiator.
-
For Further Purification Grade: This is a cost-effective option for applications where in-house purification is feasible. The higher levels of starting materials and byproducts necessitate a robust purification strategy before use in sensitive applications.
Conclusion: A Commitment to Purity
The impurity profile of this compound is a critical quality attribute that demands rigorous analytical characterization. A comprehensive approach utilizing HPLC, GC-MS, and NMR is not just best practice but a necessity for ensuring the quality and safety of downstream pharmaceutical products. This guide provides the foundational knowledge and detailed methodologies to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing and utilizing this key chemical intermediate. By understanding the potential impurities and implementing robust analytical controls, the integrity of the entire drug development lifecycle can be upheld.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]
- Anjaneyulu, Y., et al. "Determination of Naphthalene Content by Gas Chromatography." Asian Journal of Chemistry, vol. 18, no. 4, 2006, pp. 2737-2741.
- Google Patents. "Process for the preparation of n-methyl-1-naphthalenemethanamine." WO2004080945A1.
-
Pharmaffiliates. "N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine." [Link]
A Senior Application Scientist's Guide to the Spectroscopic Verification of N-methyl-1-(naphthalen-2-yl)methanamine
For distribution to: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of spectroscopic data for N-methyl-1-(naphthalen-2-yl)methanamine (CAS: 76532-33-7), a crucial building block in pharmaceutical synthesis. We will delve into the nuances of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data to establish a benchmark for quality and purity, thereby empowering researchers to confidently assess this reagent from various commercial sources.
Introduction: The Imperative of Independent Verification
In the realm of drug discovery and development, the identity and purity of starting materials are paramount. This compound is a key intermediate whose structural integrity directly impacts the downstream success of complex synthetic pathways. While commercial suppliers provide certificates of analysis (CofA), it is a cornerstone of Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) to independently verify the spectroscopic fingerprint of critical reagents.[1][2] Lot-to-lot variability, potential isomeric impurities (such as the naphthalen-1-yl isomer), and residual solvents can introduce unforeseen complications in a synthetic workflow. This guide establishes a reliable spectroscopic benchmark and outlines the protocols for researchers to perform their own validation.
Establishing the Spectroscopic Benchmark
While many suppliers, including Sigma-Aldrich, AChemBlock, and J&K Scientific, list this compound in their catalogs, publicly accessible spectroscopic data is not always provided on the product pages.[3][4] However, reference data has been published, providing a solid foundation for comparison. One supplier, Aladdin Scientific Corporation, notes on its Certificate of Analysis that the compound's ¹H NMR "Conforms to Structure," underscoring the industry's reliance on this technique for identity confirmation.[1]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the structural identity of this compound. The spectrum is expected to show distinct signals for the naphthalene ring protons, the benzylic methylene protons, and the N-methyl protons.
A reference spectrum reported in the literature presents the following key features in deuterochloroform (CDCl₃) at 400 MHz.[5]
Table 1: Reference ¹H NMR Data for this compound [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | multiplet | 3H | Aromatic (Naphthalene) |
| 7.79 | singlet | 1H | Aromatic (Naphthalene, H1) |
| 7.49 | multiplet | 3H | Aromatic (Naphthalene) |
| 3.94 | singlet | 2H | Methylene (-CH₂-) |
| 2.53 | singlet | 3H | Methyl (-CH₃) |
Interpretation and What to Look For:
-
Aromatic Region (δ 7.4-7.9 ppm): The complex multiplet patterns are characteristic of the 2-substituted naphthalene ring. The presence of a distinct singlet around δ 7.79 ppm is a key indicator of the 2-substitution pattern, corresponding to the proton at the C1 position. Any significant deviation in this region could suggest the presence of the isomeric N-methyl-1-(naphthalen-1-yl)methanamine.
-
Methylene Protons (δ 3.94 ppm): The singlet integrating to 2H confirms the -CH₂- group linking the naphthalene ring to the nitrogen atom.
-
Methyl Protons (δ 2.53 ppm): The singlet integrating to 3H is indicative of the N-CH₃ group.
-
Impurities: Be vigilant for small peaks corresponding to common laboratory solvents (e.g., acetone at δ 2.17 ppm, dichloromethane at δ 5.30 ppm) or residual reagents from the synthesis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~138-132 | Aromatic Quaternary (Naphthalene) |
| ~128-125 | Aromatic CH (Naphthalene) |
| ~58 | Methylene (-CH₂-) |
| ~36 | Methyl (-CH₃) |
When analyzing a sample, the presence of approximately 10 signals in the aromatic region and two in the aliphatic region would be expected.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₃N), the expected exact mass is 171.1048 g/mol .[6]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Significance |
| 171 | [M]⁺ | Molecular Ion |
| 170 | [M-H]⁺ | Loss of a hydrogen radical |
| 156 | [M-CH₃]⁺ | Loss of a methyl radical from the nitrogen |
| 142 | [C₁₁H₁₀]⁺ | Naphthylmethyl cation after loss of methylamine |
| 128 | [C₁₀H₈]⁺ | Naphthalene cation |
The base peak in the spectrum is likely to be m/z 142, resulting from the stable naphthylmethyl carbocation. The molecular ion peak at m/z 171 should be clearly visible.
Experimental Protocols for Verification
To ensure data consistency and reliability, standardized protocols are essential.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of at least 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of at least 220 ppm.
-
A relaxation delay of 2-5 seconds is recommended.
-
Co-add a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise for all carbon signals.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C. Integrate all peaks and assign them based on the reference data.
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern with the predicted data in Table 3.
Visualizing the Workflow
A systematic approach is critical for the robust comparison of spectroscopic data.
Caption: Workflow for Spectroscopic Verification of Reagents.
Logical Framework for Data Comparison
The decision to accept or reject a batch of starting material should be based on a logical evaluation of all acquired data.
Caption: Decision Tree for Reagent Quality Control.
Conclusion and Best Practices
The consistent quality of this compound is a prerequisite for reproducible and successful research. While suppliers provide a valuable starting point with their specifications, this guide demonstrates the necessity of independent spectroscopic verification. By comparing experimentally acquired ¹H NMR and mass spectrometry data against established benchmarks, researchers can confidently ascertain the identity and purity of their reagents. This diligence mitigates the risk of costly and time-consuming synthetic failures, upholding the principles of scientific integrity and robust drug development.
Senior Application Scientist's Recommendations:
-
Always Request the CofA: Before purchasing, request the lot-specific CofA and, if possible, the corresponding spectra.
-
Establish an Internal Standard: For frequently used reagents, run a full spectroscopic characterization on the first batch received and use this as an internal "gold standard" for future lot comparisons.
-
Trust but Verify: Treat every new batch of a critical reagent as an unknown until its spectroscopic identity is confirmed in your own laboratory.
References
-
PubChem. N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1-Naphthalenemethanamine, N-methyl-N-(1-naphthalenylmethyl)-. Wiley-VCH. [Link]
-
PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Synthonix. This compound. [Link]
-
J&K Scientific. This compound, 97%. [Link]
-
Amadis Chemical. This compound CAS NO.76532-33-7. [Link]
Sources
- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. methyl-(naphthalen-2-ylmethyl)azanium | 76532-33-7 [chemicalbook.com]
- 6. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
alternatives to N-methyl-1-(naphthalen-2-yl)methanamine in terbinafine synthesis
An In-Depth Guide to Alternative Synthetic Strategies for Terbinafine, Bypassing the Conventional N-methyl-1-(naphthalen-2-yl)methanamine Route
Introduction: Re-evaluating the Core Synthesis of Terbinafine
Terbinafine, ((E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine), stands as a cornerstone in the treatment of dermatophyte infections.[1] Its synthesis has been a subject of extensive research, aiming for greater efficiency, cost-effectiveness, and environmental sustainability. The traditionally accepted and widely practiced industrial synthesis involves the condensation of a pre-formed this compound intermediate with an elaborated allylic halide side-chain, such as (E)-1-bromo- or 1-chloro-6,6-dimethyl-2-hepten-4-yne.[2][3][4][5]
While this step-wise approach is robust, it necessitates the separate synthesis, purification, and handling of the this compound intermediate. This multi-step process can introduce impurities, increase production time, and elevate costs. This guide provides a comparative analysis of a significant alternative strategy that circumvents the isolation of this key amine intermediate: a one-pot synthesis directly from more fundamental precursors. We will delve into the mechanistic rationale, present comparative data, and provide detailed experimental protocols for researchers and drug development professionals.
The Conventional Pathway: A Two-Step Condensation Approach
The established industrial synthesis of terbinafine relies on the nucleophilic substitution reaction between this compound and an allylic halide. This process, while effective, is sequential by nature.
Step 1: Synthesis of the Naphthylmethylamine Intermediate this compound is typically prepared from 1-chloromethylnaphthalene and methylamine.[6] An alternative route involves the reaction of 1-chloromethylnaphthalene with N-methylformamide followed by hydrolysis.[6][7] Both methods require purification to remove by-products, such as bis-alkylated impurities, which can complicate the subsequent steps and the final purity of the active pharmaceutical ingredient (API).[1][6]
Step 2: Condensation with the Allylic Side-Chain The purified amine is then condensed with a suitable side-chain precursor, like 1-chloro-6,6-dimethyl-2-hepten-4-yne, in the presence of a base (e.g., sodium carbonate, sodium hydroxide) and an organic solvent.[3][4]
Caption: Conventional two-step synthesis of Terbinafine.
Alternative Pathway: A One-Pot, Three-Component Synthesis
A transformative alternative involves a one-pot reaction where the this compound intermediate is formed in situ and immediately reacts with the allylic side-chain. This streamlined approach combines monomethylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne in a single reaction vessel.[8]
This strategy is predicated on the differential reactivity of the electrophiles. Monomethylamine, a primary amine, first reacts with the more reactive benzylic halide (1-chloromethylnaphthalene) to form the secondary amine intermediate. This intermediate, now present in the reaction mixture, then undergoes a second N-alkylation with the less reactive allylic halide (1-chloro-6,6-dimethyl-2-hepten-4-yne) to yield terbinafine. The choice of a suitable base, such as potassium or sodium carbonate, is crucial to neutralize the HCl generated in both steps without promoting unwanted side reactions.[8]
Caption: Streamlined one-pot, three-component synthesis of Terbinafine.
Comparative Performance Analysis
The choice between these synthetic routes hinges on a multi-faceted analysis of their performance metrics. The following table provides a direct comparison based on experimental data derived from patent literature.
| Parameter | Conventional Two-Step Synthesis | One-Pot, Three-Component Synthesis | Rationale & Expert Insights |
| Number of Steps | 2 (synthesis of intermediate + condensation) | 1 | The one-pot method significantly reduces unit operations, leading to lower capital and operational expenditure in an industrial setting. |
| Starting Materials | This compound, 1-chloro-6,6-dimethyl-2-hepten-4-yne | Monomethylamine, 1-chloromethylnaphthalene, 1-chloro-6,6-dimethyl-2-hepten-4-yne | The one-pot method utilizes more fundamental, and often cheaper, starting materials, bypassing the cost of synthesizing and purifying the amine intermediate.[8] |
| Reaction Conditions | Varies; often requires organic solvents (e.g., DMF, Toluene) and bases (Na2CO3, NaOH).[3][4] | Aqueous medium with an acid-binding agent (e.g., K2CO3, Na2CO3) at 10-20°C.[8] | The use of water as a solvent in the one-pot method is a significant advantage from a green chemistry perspective, reducing reliance on volatile organic compounds (VOCs). |
| Overall Yield | 60-80% (typical range over two steps) | ~91%[8] | The high yield of the one-pot synthesis is remarkable and likely due to the immediate consumption of the in situ generated intermediate, which minimizes its degradation or involvement in side reactions. |
| Product Purity (Pre-crystallization) | Variable, dependent on purity of intermediate. | High, with fewer by-products reported.[8] | By avoiding the isolation of the amine intermediate, the one-pot method can prevent the carry-over of impurities, such as naphthalene dimers, into the final product.[1] |
| Process Complexity | Higher (intermediate isolation, purification, multiple reactors) | Lower (single reactor, simplified workup) | The operational simplicity of the one-pot process makes it highly attractive for large-scale manufacturing. |
| Safety & Environment | Involves handling of organic solvents. | Primarily aqueous, reducing solvent-related hazards and environmental impact.[8] | This represents a significant step towards a more sustainable pharmaceutical manufacturing process. |
Experimental Protocols
The following protocols are presented for educational and comparative purposes and should be adapted and optimized based on laboratory-specific safety and equipment considerations.
Protocol 1: One-Pot Synthesis of Terbinafine
Adapted from CN108017544B[8]
Materials:
-
Monomethylamine (aqueous solution)
-
Potassium Carbonate (K2CO3)
-
1-Chloromethylnaphthalene
-
1-Chloro-6,6-dimethyl-2-heptene-4-yne
-
Purified Water
-
Chloroform (for extraction)
-
Ethyl Acetate (for crystallization)
Procedure:
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and two dropping funnels, add 1000 mL of purified water.
-
Slowly add 36g of methylamine to the water with stirring.
-
Add 312g of potassium carbonate to the reaction mixture and stir until dissolved.
-
Charge one dropping funnel with 1-chloromethylnaphthalene and the other with 1-chloro-6,6-dimethyl-2-heptene-4-yne.
-
Cool the reaction vessel to 10-20°C.
-
Simultaneously and slowly, begin the dropwise addition of both 1-chloromethylnaphthalene and 1-chloro-6,6-dimethyl-2-heptene-4-yne into the reaction mixture. The addition rate should be controlled to maintain the temperature between 10-20°C and to ensure both reagents are added over the same duration.
-
After the addition is complete, continue stirring the mixture at 10-20°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, add 500 mL of chloroform to the reaction vessel and stir to extract the product.
-
Separate the organic layer.
-
Concentrate the organic layer under reduced pressure to dryness.
-
To the resulting residue, add 450 mL of ethyl acetate. Heat the mixture to reflux for 30 minutes.
-
Cool the solution to below 10°C to induce crystallization.
-
Filter the white solid, wash with cold ethyl acetate, and dry at 60-70°C to obtain terbinafine base.
-
Reported Yield: 91.2%
-
Reported Purity: 99.7%
-
Protocol 2: Conventional Two-Step Synthesis of Terbinafine
A representative procedure based on principles from various patents.[3][4]
Part A: Synthesis of this compound
-
In a pressure vessel, combine 1-chloromethylnaphthalene, an excess of methylamine (e.g., 40% in water), and a suitable solvent like toluene.
-
Seal the vessel and heat to approximately 80-100°C for several hours, monitoring the pressure.
-
After cooling, carefully vent the vessel. Separate the organic layer, wash with water and brine, and dry over sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain this compound.
Part B: Condensation to form Terbinafine
-
In a reaction flask, dissolve the purified this compound and 1-chloro-6,6-dimethyl-2-hepten-4-yne in a solvent such as Dimethylformamide (DMF).
-
Add a base, such as sodium carbonate (Na2CO3), to the mixture.
-
Heat the reaction to 80-100°C and monitor by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction, pour it into water, and extract with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate under reduced pressure.
-
Purify the crude terbinafine base by crystallization from a suitable solvent like ethyl acetate or by conversion to its hydrochloride salt.
Conclusion and Future Outlook
While the traditional two-step synthesis of terbinafine is a well-established and reliable method, the one-pot, three-component approach offers compelling advantages in terms of efficiency, cost, and environmental impact. By eliminating the need for the synthesis and isolation of the this compound intermediate, this alternative route streamlines the manufacturing process, boosts overall yield, and aligns with the principles of green chemistry. For researchers and drug development professionals, this strategy represents a superior and more sustainable pathway for the large-scale production of terbinafine. Further research may focus on optimizing catalyst systems or exploring continuous flow processes to further enhance the efficiency of this elegant synthesis.
References
Sources
- 1. jchr.org [jchr.org]
- 2. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 3. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 8. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Reproducible N-methyl-1-(naphthalen-2-yl)methanamine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates demands protocols that are not only high-yielding but, more critically, highly reproducible. N-methyl-1-(naphthalen-2-yl)methanamine is a significant building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth comparison of two prevalent synthetic routes to this amine, with a focus on the practical aspects that govern their reproducibility. We will dissect the methodologies, offering insights into the chemical rationale and providing the necessary data for you to make an informed decision for your specific application.
Introduction: The Imperative of Reproducibility in Synthesis
The seemingly straightforward synthesis of a secondary amine like this compound can be fraught with challenges that impact reproducibility. Minor variations in reagent quality, reaction conditions, or work-up procedures can lead to significant deviations in yield and purity. This guide aims to illuminate these nuances by comparing two robust synthetic strategies: a two-step synthesis commencing from 1-chloromethylnaphthalene and a direct reductive amination of 1-naphthaldehyde. Our analysis will extend beyond mere procedural steps to address the underlying chemical principles and the critical parameters that ensure a consistent outcome.
Protocol 1: Synthesis via N-Formylation of 1-Chloromethylnaphthalene and Subsequent Hydrolysis
This two-step method, adapted from patent literature, offers a high-yielding and scalable route to the target amine, avoiding the direct handling of gaseous methylamine.[1][2]
Chemical Rationale
The synthesis begins with the N-alkylation of N-methylformamide with 1-chloromethylnaphthalene. N-methylformamide serves as a practical and less volatile surrogate for methylamine. The resulting N-formyl intermediate is then hydrolyzed under acidic or basic conditions to yield the desired secondary amine. This approach is advantageous as it minimizes the formation of the tertiary amine byproduct often seen in direct alkylations of primary amines.[1][2]
Experimental Protocol
Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)formamide
-
To a solution of 1-chloromethylnaphthalene (1 equivalent) and N-methylformamide (1.2 equivalents) in a suitable non-polar solvent such as toluene, add a phase transfer catalyst like tetra-n-butylammonium bromide (0.05 equivalents).[1][2]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add powdered potassium hydroxide (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)formamide.
Step 2: Hydrolysis to N-methyl-1-(naphthalen-1-yl)methanamine
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in 10% aqueous sulfuric acid.[1]
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and extract with toluene to remove any non-basic impurities.
-
Basify the aqueous layer to a pH of >10 with a 20% sodium hydroxide solution.
-
Extract the liberated amine into toluene.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure N-methyl-1-(naphthalen-1-yl)methanamine.[1][2]
Caption: Workflow for Synthesis via N-Formylation and Hydrolysis.
Protocol 2: Direct Reductive Amination of 1-Naphthaldehyde
Reductive amination is a cornerstone of modern amine synthesis, offering a direct and often high-yielding one-pot approach.[3][4][5][6] This protocol utilizes the reaction between 1-naphthaldehyde and methylamine, with in-situ reduction of the resulting imine.
Chemical Rationale
The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of 1-naphthaldehyde and methylamine. This intermediate is not isolated but is immediately reduced to the final secondary amine by a mild reducing agent like sodium borohydride or the more selective sodium cyanoborohydride.[4][5][7] The choice of reducing agent is critical; sodium cyanoborohydride is particularly effective as it selectively reduces the protonated imine over the starting aldehyde, maximizing the yield of the desired amine.[7][8]
Experimental Protocol
-
Dissolve 1-naphthaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of methylamine (1.5-2.0 equivalents, typically as a solution in methanol or water, or from methylamine hydrochloride with a base).
-
Adjust the pH of the mixture to a slightly acidic range (pH 5-6) by adding a small amount of acetic acid. This catalyzes the imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 20 °C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification can be achieved by column chromatography on silica gel or by acid-base extraction followed by distillation.
Caption: Workflow for Direct Reductive Amination.
Comparative Analysis
The choice between these two protocols will depend on factors such as available starting materials, scale, and desired purity profile. The following table provides a quantitative comparison to aid in this decision.
| Parameter | Protocol 1: N-Formylation & Hydrolysis | Protocol 2: Reductive Amination | Rationale & Expert Insights |
| Reported Yield | 82-85%[1] | Generally high, typically >80% | Protocol 1 demonstrates a very high and documented yield. The yield of reductive amination is highly dependent on reaction conditions but is generally excellent for aromatic aldehydes. |
| Starting Materials | 1-Chloromethylnaphthalene, N-methylformamide | 1-Naphthaldehyde, Methylamine | 1-Chloromethylnaphthalene can be a lachrymator. 1-Naphthaldehyde is generally more stable and easier to handle. Methylamine is a gas, but solutions are readily available. |
| Number of Steps | Two | One (one-pot) | The one-pot nature of reductive amination is a significant advantage in terms of time and resource efficiency. |
| Key Reagents | KOH, H₂SO₄, Phase Transfer Catalyst | NaBH₄ or NaBH₃CN, Acetic Acid | Protocol 1 involves corrosive acids and bases. Reductive amination reagents are generally milder, though sodium cyanoborohydride is toxic and requires careful handling.[7][8] |
| Potential Byproducts | Unreacted intermediate, tertiary amine (minor) | Over-reduction of aldehyde to alcohol, dialkylation (tertiary amine) | The N-formylation route effectively blocks the formation of the tertiary amine. In reductive amination, slow addition of the reducing agent minimizes alcohol formation. |
| Purification | Vacuum Distillation | Column Chromatography or Distillation | Both methods can yield high-purity material after appropriate purification. The choice of purification depends on the scale and the nature of any impurities. |
Ensuring Reproducibility: A Self-Validating System
Reproducibility is contingent on rigorous analytical validation. For this compound, a combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the final product.
Analytical Characterization
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation. The expected chemical shifts provide a definitive fingerprint of the molecule.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the methyl group (singlet, ~2.5 ppm), the methylene bridge (singlet, ~3.9 ppm), and the aromatic protons of the naphthalene ring (multiplets, ~7.4-8.1 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals include the methyl carbon (~36 ppm), the methylene carbon (~55 ppm), and the aromatic carbons (~123-134 ppm).
-
-
Mass Spectrometry (MS): GC-MS is an excellent technique to confirm the molecular weight and identify any volatile impurities. The expected molecular ion peak [M]⁺ for C₁₂H₁₃N is at m/z = 171.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretch for a secondary amine (a weak to medium band around 3300-3500 cm⁻¹).
-
Gas Chromatography (GC): GC can be used to determine the purity of the final product and to quantify any starting materials or byproducts.
By consistently applying this suite of analytical techniques, each synthesis becomes a self-validating system, ensuring that the material produced meets the required specifications for downstream applications.
Conclusion
Both the N-formylation/hydrolysis and the direct reductive amination routes are viable and reproducible methods for the synthesis of this compound. The N-formylation pathway offers a slight advantage in terms of documented high yields and avoidance of gaseous reagents. However, the one-pot nature of reductive amination presents a more streamlined and time-efficient alternative.
The ultimate choice of protocol will be guided by the specific constraints and priorities of your laboratory. By understanding the chemical principles behind each step and implementing a robust analytical workflow, researchers can confidently and consistently produce high-quality this compound for their research and development needs.
References
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Cirujano, F. G., et al. (2013). Catalytic reductive amination of carbonyl compounds with nitroarenes using gold on a nanoparticulate ceria support.
- Emerson, W. S., & Uraneck, C. A. (1941). The Reductive Alkylation of Aniline with Aliphatic Carbonyl Compounds. Journal of the American Chemical Society.
- Natte, K., et al. (2017). Selective N-Methylation of Amines with Carbon Dioxide and H2. Chemistry – A European Journal.
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive Amination of Aldehydes and Ketones. (2020, August 26). Chemistry LibreTexts.
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
- Sukhorukov, A. Y., et al. (2012). A new domino reaction of cyclic nitronates with activated alkynes: a straightforward entry to functionalized pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews.
- One of the reductants for reductive amination: sodium cyanoborohydride. (2024, May 8). ChemicalBook.
- Reductive Amination - Common Conditions. (n.d.). Common Organic Chemistry.
- Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE.
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace.
- Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts.
-
N-Methyl-N-naphthylmethylamine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link].
- N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). ChemicalBook. Retrieved January 4, 2026.
- Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 18).
- One of the reductants for reductive amination: sodium cyanoborohydride. (2024, May 8). ChemicalBook.
- 1H NMR Chemical Shifts. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for N-methyl-1-(naphthalen-2-yl)methanamine Analysis
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is not merely a goal, but a regulatory and scientific necessity. For the quantitative analysis of active pharmaceutical ingredients (APIs) and their related compounds, such as N-methyl-1-(naphthalen-2-yl)methanamine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as two of the most powerful and prevalent techniques. This guide provides an in-depth, experience-driven comparison and a detailed protocol for the cross-validation of these two methods, ensuring data equivalency and analytical confidence.
The process of cross-validation serves to demonstrate that two distinct analytical methods provide comparable and consistent results, a critical step when transferring methods between laboratories or employing an alternative method for the same analysis.[1][2] This guide is structured to provide not just the "how," but the "why," grounding every recommendation in established scientific principles and regulatory expectations.
Foundational Principles: HPLC vs. GC-MS for Amine Analysis
Understanding the core principles of each technique is fundamental to designing a robust cross-validation study. The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a molecule with a prominent naphthalene chromophore, HPLC coupled with a UV detector (HPLC-UV) is a natural choice. Its non-destructive nature and applicability to non-volatile and thermally labile compounds make it a workhorse in pharmaceutical analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[4] The key challenge for a secondary amine like this compound is its polarity and potential for hydrogen bonding, which can lead to poor peak shape and thermal instability.[5] To overcome this, derivatization is often a mandatory step to increase volatility and improve chromatographic performance.[4][6] The coupling with a mass spectrometer provides exceptional selectivity and structural information, making it a highly definitive analytical tool.[7]
The Imperative of Method Validation: A Prerequisite
Before cross-validation can begin, both the HPLC and GC-MS methods must be independently and thoroughly validated for their intended purpose. This validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and regulatory bodies like the FDA.[8][9][10] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[10]
Key validation parameters to be assessed for each method include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
The following table summarizes hypothetical, yet realistic, validation data for the two methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | ICH Q2(R1) Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | ≤ 1.5% | ≤ 1.8% | ≤ 2% |
| LOD | 5 ng/mL | 0.5 ng/mL | Reportable |
| LOQ | 15 ng/mL | 1.5 ng/mL | Reportable |
| Selectivity | No interference from placebo/degradants | High (Mass spectral confirmation) | No significant interference at the retention time of the analyte |
Experimental Design for Cross-Validation
The core of the cross-validation study involves analyzing the same set of homogeneous samples using both validated methods and statistically comparing the results.[2] The goal is to determine if the data obtained are comparable.[2]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocols
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). Rationale: The C18 column provides excellent retention for the nonpolar naphthalene ring, while the acidic aqueous-organic mobile phase ensures good peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm. Rationale: This wavelength corresponds to a high absorbance maximum for the naphthalene chromophore, ensuring good sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the validated range (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole mass spectrometer.
-
Derivatization Procedure: Causality: Direct GC analysis of secondary amines can be problematic. Acylation with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogen on the nitrogen, creating a less polar, more volatile, and more thermally stable derivative, which dramatically improves peak shape and reproducibility.[5]
-
Pipette 1 mL of the sample solution (in a volatile solvent like Ethyl Acetate) into a vial.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.
-
Data Analysis and Acceptance Criteria
Once the samples are analyzed by both methods, the quantitative results are compared.
Hypothetical Cross-Validation Results:
| Sample ID | Concentration (µg/mL) | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Batch A - Low | 50 | 49.8 | 50.3 | 1.00% |
| Batch A - Mid | 100 | 101.1 | 100.5 | -0.59% |
| Batch A - High | 150 | 149.5 | 150.9 | 0.93% |
| Batch B - Mid | 100 | 99.7 | 101.0 | 1.30% |
| Batch C - Mid | 100 | 100.3 | 99.5 | -0.80% |
Acceptance Criteria: A common acceptance criterion is that the mean result from the "new" or "alternative" method (e.g., GC-MS) should be within ±2.0% of the mean result from the established method (e.g., HPLC). A Student's t-test can be applied to determine if there is a statistically significant difference between the means of the two datasets. The results should show no significant difference (p > 0.05).
Caption: Principles governing the choice of HPLC and GC-MS for analysis.
Conclusion and Final Recommendation
This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. The HPLC-UV method serves as a robust, straightforward technique for routine quantitative analysis. The GC-MS method, while requiring an additional derivatization step, offers superior selectivity and sensitivity, making it an excellent confirmatory method or a preferred choice for trace-level analysis.
A successful cross-validation, as demonstrated by data falling within predefined acceptance criteria, provides documented evidence that both methods are reliable and can be used interchangeably.[1] This interchangeability is a cornerstone of a flexible and robust quality control system, ensuring analytical continuity across the product lifecycle.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health (NIH). [Link]
-
Analytical Method Transfer: Best Practices and Guidelines . Lab Manager. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization . PubMed. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages . National Institutes of Health (NIH). [Link]
-
2.1.2. Gas chromatography of amines as various derivatives | Request PDF . ResearchGate. [Link]
-
Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer . ProPharma. [Link]
-
Derivatization . Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. database.ich.org [database.ich.org]
- 12. altabrisagroup.com [altabrisagroup.com]
A Guide to the Definitive Structural Validation of N-methyl-1-(naphthalen-2-yl)methanamine using 2D NMR Spectroscopy
For professionals in pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While techniques like Mass Spectrometry (MS) and one-dimensional Nuclear Magnetic Resonance (1D NMR) are indispensable for initial characterization, they can fall short when dealing with subtle structural nuances, such as isomeric differentiation. The case of N-methyl-1-(naphthalen-2-yl)methanamine, a key intermediate in the synthesis of various compounds, presents a perfect example. Differentiating it from its N-methyl-1-(naphthalen-1-yl)methanamine isomer using 1D methods alone can be challenging due to the complex and often overlapping signals in the aromatic region of the proton spectrum.
This guide provides an in-depth, logic-driven workflow for the complete and irrefutable structural validation of this compound using a suite of two-dimensional (2D) NMR experiments. We will move beyond simple protocol listing to explore the causal reasoning behind the experimental choices, demonstrating how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.[1][2]
The Rationale for a Multi-Dimensional NMR Approach
A 1D ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and multiplicity (number of neighboring protons). However, in complex molecules like this compound, severe signal overlap in the aromatic region can make definitive assignment impossible. 2D NMR overcomes this limitation by spreading the information across a second frequency dimension, revealing correlations between nuclei that are obscured in a 1D spectrum.[3]
Our strategy relies on three core experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] It is instrumental in mapping out the spin systems within the molecule, such as the connected protons on the naphthalene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[5][6] It provides an unambiguous map of every C-H bond, drastically simplifying the assignment process.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of fragment assembly, HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[5][7] These long-range correlations are critical for connecting the distinct structural fragments—the naphthalene ring, the methylene bridge, and the N-methyl group—and, most importantly, for confirming the precise point of substitution on the naphthalene ring.
Integrated Experimental and Analytical Workflow
The validation process follows a logical progression from broad characterization to fine-detail mapping. Each step builds upon the last, with the final HMBC analysis serving to connect all the pieces of the structural puzzle confirmed by the preceding experiments.
Figure 1: High-level workflow for 2D NMR structural validation.
Detailed Experimental Protocols
The following protocols are generalized for a modern 500 MHz NMR spectrometer but can be adapted. Always refer to your instrument's specific software and guides.[8]
1. Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D Spectra Acquisition (Calibration):
-
Acquire a standard 1D ¹H spectrum to check sample concentration, purity, and determine the spectral width.
-
Acquire a proton-decoupled ¹³C spectrum. This provides the carbon chemical shifts and serves as a projection for the 2D heteronuclear spectra.
3. ¹H-¹H COSY Acquisition:
-
Experiment: cosygpqf (or similar gradient-selected, phase-sensitive experiment).
-
Spectral Width (F2 and F1): Set to match the ¹H spectral width (e.g., 0-10 ppm).
-
Data Points (F2): 2048.
-
Increments (F1): 256 to 512.
-
Scans per Increment: 2 to 4.
-
Rationale: This experiment identifies J-coupled protons. The gradient selection provides cleaner spectra by suppressing artifacts.[4]
4. ¹H-¹³C HSQC Acquisition:
-
Experiment: hsqcedetgpsp (or similar edited, gradient-selected experiment).
-
Spectral Width (F2 - ¹H): Set to match the ¹H spectral width.
-
Spectral Width (F1 - ¹³C): Set to cover the expected carbon range (e.g., 0-160 ppm).
-
Data Points (F2): 1024.
-
Increments (F1): 256.
-
Scans per Increment: 2 to 8.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Rationale: The "edited" HSQC provides additional information by phasing CH/CH₃ peaks opposite to CH₂ peaks, aiding in multiplicity assignment.[5]
5. ¹H-¹³C HMBC Acquisition:
-
Experiment: hmbcgplpndqf (or similar gradient-selected experiment).
-
Spectral Width (F2 - ¹H): Set to match the ¹H spectral width.
-
Spectral Width (F1 - ¹³C): Set to cover the expected carbon range (e.g., 0-160 ppm).
-
Data Points (F2): 2048.
-
Increments (F1): 256 to 512.
-
Scans per Increment: 8 to 16.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for ~8 Hz.
-
Rationale: An 8 Hz optimization is a good compromise to observe both ²JCH and ³JCH correlations, which are essential for connecting molecular fragments.[7]
Anticipated Data and Step-by-Step Interpretation
To interpret the data, we must first number the atoms of the target molecule, this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | CH (Ar) | ~7.85 | ~128.0 |
| 3 | CH (Ar) | ~7.80 | ~127.5 |
| 4 | CH (Ar) | ~7.50 | ~126.0 |
| 4a | C (Ar) | - | ~133.5 |
| 5 | CH (Ar) | ~7.45 | ~126.5 |
| 6 | CH (Ar) | ~7.48 | ~127.8 |
| 7 | CH (Ar) | ~7.82 | ~128.2 |
| 8 | CH (Ar) | ~7.88 | ~125.8 |
| 8a | C (Ar) | - | ~132.5 |
| 2 | C (Ar) | - | ~136.0 |
| 9 | CH₂ | ~3.90 | ~55.0 |
| 10 | CH₃ | ~2.50 | ~36.0 |
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Step 1: Mapping Proton Networks with COSY
The COSY spectrum will reveal the connectivity within the naphthalene ring. We expect to see two distinct spin systems.
-
System 1: Correlations between H1-H3-H4. H1 will show a cross-peak to H3, and H3 will show cross-peaks to both H1 and H4.
-
System 2: Correlations between H5-H6-H7-H8. This will appear as a chain of correlations: H5 to H6, H6 to H7, and H7 to H8.
-
Isolated Protons: The methylene (H9) and methyl (H10) protons will not show any COSY correlations to other protons, confirming they are isolated spin systems.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum provides a direct, one-bond correlation for every protonated carbon, simplifying the ¹³C spectrum assignment.
-
Each aromatic proton (H1, H3, H4, H5, H6, H7, H8) will show a single cross-peak to its corresponding carbon (C1, C3, C4, C5, C6, C7, C8).
-
The methylene protons (H9) at ~3.90 ppm will correlate to the methylene carbon (C9) at ~55.0 ppm.
-
The N-methyl protons (H10) at ~2.50 ppm will correlate to the N-methyl carbon (C10) at ~36.0 ppm.
Step 3: Assembling the Structure with HMBC
The HMBC spectrum provides the definitive connections between the fragments and, crucially, confirms the substitution pattern. This is where we prove we have the 2-yl isomer and not the 1-yl.
Table 2: Key Expected HMBC Correlations
| Proton(s) | Correlates to Carbon(s) | Bond Path | Significance |
| **H9 (CH₂) ** | C1, C3, C2 | ³J, ³J, ²J | Confirms attachment at C2 of the naphthalene ring. |
| H9 (CH₂) | C10 (CH₃) | ³J | Connects the methylene bridge to the N-methyl group via nitrogen. |
| H1 (Ar) | C9 (CH₂) | ³J | Confirms proximity of C1 to the methylene bridge. |
| H3 (Ar) | C9 (CH₂) | ³J | Confirms proximity of C3 to the methylene bridge. |
| H10 (CH₃) | C9 (CH₂) | ²J | Connects the N-methyl group to the methylene carbon. |
The most critical observation is the correlation from the methylene protons (H9) to carbons C1 and C3. In the 1-yl isomer, the methylene protons would instead show correlations to C8a and C2. This difference provides irrefutable evidence for the 2-yl substitution pattern.
Figure 2: Key HMBC correlations confirming the structure.
Comparative Analysis
| Method | Information Provided | Limitations |
| Mass Spectrometry | Correct molecular weight (171.24 g/mol ).[9] | Cannot differentiate between structural isomers (e.g., 1-yl vs. 2-yl). |
| 1D ¹H & ¹³C NMR | Provides proton/carbon count and basic environment data. | Severe signal overlap in the aromatic region prevents unambiguous assignment and isomeric confirmation.[1] |
| 2D NMR Suite | Provides unambiguous through-bond connectivity. | Requires more instrument time and expertise for interpretation, but yields a definitive structure.[3][10] |
Conclusion
The structural validation of this compound serves as an exemplary case for the power and necessity of 2D NMR spectroscopy in modern chemical and pharmaceutical research. While 1D NMR and MS provide foundational data, they lack the resolving power to definitively confirm isomeric identity. The strategic application of COSY, HSQC, and HMBC experiments creates a robust, multi-dimensional dataset where each experiment cross-validates the others. The long-range ¹H-¹³C correlations observed in the HMBC spectrum are particularly decisive, acting as the final arbiter that pieces the molecular fragments together and confirms the C2 substitution on the naphthalene ring. This comprehensive approach ensures the highest level of scientific integrity and confidence in the molecular structure, a critical requirement for any downstream application in drug development and materials science.
References
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025). Journal of Chemical Education. [Link]
-
A framework for automated structure elucidation from routine NMR spectra. (2021). PubMed Central. [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Wiley Online Library. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2012). PubMed Central. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004).
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
HSQC and HMBC for Topspin. (2020). Vassar College. [Link]
-
N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474. PubChem. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-1-(naphthalen-2-yl)methanamine
As a key intermediate in pharmaceutical research and development, N-methyl-1-(naphthalen-2-yl)methanamine (CAS No. 76532-33-7) is a compound that demands rigorous adherence to safety protocols, not only during its use but, critically, through its entire lifecycle to final disposal.[1] Improper disposal poses a significant risk to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chemical, grounded in established regulatory principles and laboratory best practices.
Foundational Step: Hazard Assessment
Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste. Data for its structural isomer, N-methyl-1-(naphthalen-1-yl)methanamine, indicates significant oral toxicity and a high potential for environmental harm, particularly to aquatic life.[2] Therefore, we must operate under the assumption that the naphthalen-2-yl isomer presents a similar risk profile.
Disposal must never involve drains, evaporation, or inclusion with general refuse.[3][4][5] Such actions violate regulatory standards and can lead to environmental contamination and potential infrastructure damage.
Table 1: GHS Hazard Profile for N-methyl-1-(naphthalen-yl)methanamine Analogs
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation[2][6][7] | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation[2][6][7] | Warning | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation[6][7][8] | Warning | GHS07 (Exclamation Mark) |
| Acute Oral Toxicity | H301: Toxic if swallowed[2][7] | Danger | GHS06 (Skull and Crossbones) |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[2] | Warning | GHS09 (Environment) |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling the chemical for disposal, ensuring a complete barrier between you and the substance is paramount. The causality is simple: preventing exposure eliminates the risk of harm.
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[2] This is to prevent irritation or serious eye damage from splashes.
-
Hand Protection : Use compatible, chemical-resistant gloves. Nitrile gloves are a common standard, but always check the manufacturer's compatibility chart for the specific glove type and thickness.
-
Skin Protection : A standard lab coat is mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary.[2]
-
Respiratory Protection : If handling the solid form where dust may be generated, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent respiratory tract irritation.[2]
The Disposal Workflow: From Benchtop to Pickup
The following protocol outlines the systematic process for managing this compound waste. This workflow is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste generated in academic and research laboratories.[5][9]
Step 1: Waste Characterization and Segregation
This compound is classified as hazardous chemical waste. It must be segregated from other waste streams to prevent dangerous reactions.
-
Principle of Segregation : As an amine, this compound is basic. It must be stored separately from acidic waste.[4] Mixing amines with acids can result in a vigorous, exothermic reaction. Furthermore, keep it isolated from strong oxidizing agents.[4]
-
Action : Designate a specific, labeled secondary containment bin for this and compatible amine-containing waste.
Step 2: Waste Accumulation and Containment
The integrity of your waste container is a critical control point for preventing leaks and spills.
-
Container Selection : The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[5] The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[3]
-
Accumulation : Keep the waste container closed at all times except when you are actively adding waste.[3][4][5] This is a key regulatory requirement and minimizes the release of vapors.
Step 3: Meticulous Labeling
Proper labeling is essential for safety and compliance. It communicates the container's contents to everyone in the lab and to the hazardous waste disposal team.
-
Labeling Requirements : Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. At a minimum, the label must include:
Step 4: Designated Storage in a Satellite Accumulation Area (SAA)
Regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[4][10]
-
SAA Requirements :
-
The SAA must be under the control of the laboratory personnel generating the waste.[9]
-
Store liquid waste containers within a secondary containment tray or bin to capture any potential leaks.[3][10]
-
Do not accumulate more than 55 gallons of total hazardous waste, or 1 quart of any single acutely hazardous waste, within your SAA.[9]
-
Store hazardous waste containers below eye level and off the floor.[10]
-
Step 5: Scheduling a Waste Pickup
Once your waste container is full or you are approaching the storage time limit (typically 6-12 months, per institutional policy), you must arrange for its removal.[9][10]
-
Action : Contact your institution's EHS department to schedule a hazardous waste pickup.[3] Do not attempt to transport or dispose of the waste yourself.
Disposal of Ancillary Contaminated Materials
The disposal plan must account for all items that have come into contact with the chemical.
-
Empty Containers : A container that held this compound is not "empty" in a regulatory sense until it is properly decontaminated.
-
Protocol : The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste.[3] Given the high toxicity of the analogous 1-isomer, it is best practice to collect the first three rinses as hazardous waste to ensure thorough decontamination.[3]
-
-
Spill Cleanup Debris : Any materials used to clean up a spill of this substance (e.g., absorbent pads, contaminated gloves, paper towels) are also considered hazardous waste.[10]
-
Protocol : Carefully collect all contaminated cleanup materials in a sealed bag or container, label it as hazardous waste with the chemical name, and place it in the SAA for pickup.
-
Visualized Disposal Decision Framework
The following diagram illustrates the decision-making process for the proper disposal path of this compound and related materials in a laboratory setting.
Caption: Decision workflow for managing this compound waste.
References
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474. (n.d.). PubChem. Retrieved from [Link]
-
Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. Retrieved from [Link]
-
CAS No : 76532-33-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Safety Data Sheet. (2022, May 17). Fine Organics. Retrieved from [Link]
-
1-(2-Naphthyl)methanamine | C11H11N | CID 137282. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. This compound | 76532-33-7 [sigmaaldrich.com]
- 7. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 76532-33-7|this compound|BLD Pharm [bldpharm.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Mastering the Safe Handling of N-methyl-1-(naphthalen-2-yl)methanamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds of unknown toxicological profiles. N-methyl-1-(naphthalen-2-yl)methanamine, a substituted aromatic amine, requires a handling protocol that prioritizes safety through meticulous personal protective equipment (PPE) selection and rigorous operational and disposal plans. This guide provides an in-depth, procedural framework to ensure the safe handling of this compound, grounded in established safety principles and authoritative guidelines.
Hazard Assessment: Understanding the Risks
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Some sources also indicate potential for acute oral toxicity. As a substituted aromatic amine, it is prudent to handle this compound as a potentially potent substance, where minimizing all routes of exposure—dermal, ocular, inhalation, and ingestion—is paramount. The Occupational Safety and Health Administration (OSHA) mandates that for any laboratory work with hazardous chemicals, a comprehensive Chemical Hygiene Plan must be in place, which includes specifying the appropriate personal protective equipment.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision contingent on the scale of the operation and the physical form of the chemical. For this compound, which can be a solid or semi-solid, the potential for generating airborne dust or aerosols during handling necessitates a robust PPE ensemble.
Hand Protection: The Critical Barrier
Given that this compound is a known skin irritant, glove selection is of utmost importance. While standard nitrile gloves are common in laboratories, their resistance to aromatic amines can be variable. For incidental contact, such as handling solutions or performing transfers in a fume hood, nitrile gloves are a reasonable choice, but they should be changed immediately upon any splash or suspected contamination. For extended operations or when handling larger quantities, more robust hand protection is warranted.
Recommended Glove Selection:
| Glove Material | Application Scenario | Rationale |
| Nitrile Gloves | Incidental contact, handling of dilute solutions | Good for splash protection against a variety of chemicals. Visibly tears when punctured, providing a clear indication of a breach. |
| Neoprene Gloves | Extended contact, handling of concentrated material | Offers good resistance to a broad range of chemicals, including some aromatic hydrocarbons, acids, and bases. Provides better dexterity than thicker glove types. |
| Double Gloving | High-risk operations (e.g., weighing potent solids) | A common practice when handling potent compounds, providing an additional layer of protection. Typically, two pairs of nitrile gloves or a nitrile inner glove with a neoprene outer glove are used. |
| PVC (Polyvinyl chloride) Gloves | Specific use where aromatic amine resistance is key | PVC gloves are known to have good resistance to amines. However, they offer poor resistance to many organic solvents and should be chosen based on a comprehensive risk assessment of all chemicals in use.[2] |
Note: It is crucial to consult the glove manufacturer's specific chemical resistance data for the chemicals being handled. Breakthrough times can vary significantly between different glove manufacturers and even between different models from the same manufacturer.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the serious eye irritation hazard, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: The absolute minimum requirement for any chemical handling.
-
Chemical Splash Goggles: Required when there is a risk of splashes, such as during solution transfers or when working with larger volumes.
-
Full-Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling the solid material outside of a containment device, to protect the entire face.
Body Protection: Preventing Skin Contact
A standard cotton lab coat is insufficient when handling potentially potent or irritating compounds.
-
Chemical-Resistant Lab Coat or Apron: A lab coat made of a material like polyester or a chemical-resistant apron should be worn over a standard lab coat.
-
Full-Coverage Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory.
-
Disposable Sleeves: For operations with a higher risk of contamination, disposable sleeves can provide additional protection for the arms.
Respiratory Protection: Guarding Against Inhalation
The risk of inhaling this compound is highest when handling the solid material, due to the potential for aerosolization. All operations involving the solid compound, especially weighing and transfers, must be conducted within a certified chemical fume hood or a glove box.
When Respiratory Protection is Necessary:
-
Weighing and Transfer of Solids: Even within a fume hood, if there is a risk of generating dust that could escape the containment of the hood, a respirator should be worn.
-
Spill Cleanup: In the event of a spill, particularly of the solid material, respiratory protection is essential.
-
Maintenance of Contaminated Equipment: When cleaning or performing maintenance on equipment that has been in contact with the compound.
Selecting the Right Respirator:
The National Institute for Occupational Safety and Health (NIOSH) has a color-coding system for respirator cartridges. For amines, a green cartridge is appropriate.[3][4]
-
Half-Mask Air-Purifying Respirator (APR) with Ammonia/Methylamine Cartridges: Suitable for most laboratory-scale operations where the concentration of the airborne contaminant is low.
-
Full-Facepiece Air-Purifying Respirator (APR) with Ammonia/Methylamine Cartridges: Provides a higher level of protection and also offers eye protection. This is the preferred option if a full-face shield is also required.
-
Powered Air-Purifying Respirator (PAPR): For extended operations or when a higher protection factor is needed, a PAPR offers superior protection and comfort.
A proper fit test is mandatory for all tight-fitting respirators to ensure they provide the intended level of protection.
Operational Plan: A Step-by-Step Approach to Safe Handling
A well-defined operational plan minimizes the risk of exposure. The following workflow should be adapted to specific experimental needs.
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and all contaminated materials is a critical component of a safe handling protocol. Amine waste can be challenging to treat and should never be disposed of down the drain.[5]
Decontamination Procedures
-
Glassware and Equipment: All glassware and equipment that have come into contact with the compound must be decontaminated. A common and effective method is to rinse the equipment with a solvent in which the compound is soluble (e.g., ethanol or acetone), followed by a thorough washing with soap and water. The initial solvent rinse must be collected as hazardous waste. For highly toxic materials, a more rigorous decontamination protocol may be necessary.[6][7]
-
Work Surfaces: At the end of each work session, the designated work area within the fume hood should be wiped down with a suitable solvent and then with soap and water. All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.
Waste Segregation and Labeling
All waste streams must be segregated and properly labeled in accordance with EPA and local regulations.[8][9]
-
Solid Waste: Contaminated gloves, paper towels, disposable lab coats, and any residual solid chemical should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Ensure that incompatible waste streams are not mixed.
Waste Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate percentages of each component
-
The date of accumulation
-
The name of the principal investigator and laboratory location
Final Disposal
All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Adhere to all institutional and local regulations regarding the storage and pickup of hazardous waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. The contaminated absorbent must be collected as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
By adhering to this comprehensive guide, researchers can confidently handle this compound while minimizing the risks to themselves and the environment, fostering a culture of safety in the laboratory.
References
-
UC Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Zoro. (n.d.). North Cartridge, N, Green, Threaded, North Full or Half Mask Respirators N75004L. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
OSHA. (n.d.). Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Circle Tool Supply. (n.d.). Comfo® Respirator Cartridge, AM/MA, Comfo®/Advantage® Respirators, NIOSH Color Code Green. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]
-
Banaee, S., & Que Hee, S. S. (2021). Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment. Journal of occupational and environmental hygiene, 18(3), 105–118. [Link]
-
OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]
-
Banaee, S., & Que Hee, S. S. (2021). Glove permeation of chemicals: The state of the art of current practice, Part 1. Journal of occupational and environmental hygiene, 18(2), 53–66. [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]
-
NCBionetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. canada.altasciences.com [canada.altasciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharm-int.com [pharm-int.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. agnopharma.com [agnopharma.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
